4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-1-3-12(4-2-10)18-8-11(7-17-18)13-5-6-15-9-16-13/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWSHQQUNJIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375576 | |
| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-98-7 | |
| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutics with enhanced potency and selectivity. The compound 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid represents a quintessential example of this design philosophy, integrating three key structural motifs: a pyrazole ring, a pyrimidine ring, and a benzoic acid moiety. This unique combination positions the molecule as a compound of significant interest for researchers and drug development professionals.
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its metabolic stability and its presence in a multitude of approved drugs.[1] Similarly, pyrimidine derivatives are crucial components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] The benzoic acid group not only provides a handle for further chemical modification and conjugation but also enhances the potential for interactions with biological targets through hydrogen bonding and ionic interactions. This guide will provide a comprehensive technical overview of the chemical properties, a proposed synthetic pathway, and the potential biological significance of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, drawing upon established knowledge of its constituent chemical domains.
Physicochemical and Structural Properties
While experimental data for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is not extensively available in the public domain, we can infer its key physicochemical properties based on its constituent parts and data from closely related analogues such as 4-(1H-pyrazol-1-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid.[4][5]
Table 1: Predicted Physicochemical Properties of 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| Molecular Formula | C₁₄H₁₀N₄O₂ | Derived from the chemical structure. |
| Molecular Weight | 266.26 g/mol | Calculated based on the molecular formula. The related compound 4-(1H-pyrazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol .[4] |
| Appearance | White to off-white solid | A common appearance for similar aromatic carboxylic acids.[6] |
| Melting Point | >250 °C (decomposes) | High melting points are characteristic of rigid aromatic structures with hydrogen bonding capabilities. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | The aromatic nature and crystalline structure suggest low aqueous solubility, a common challenge for this class of compounds.[7] |
| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, similar to benzoic acid. |
| LogP | 2.5 - 3.5 | Estimated based on the increased lipophilicity from the pyrimidinyl-pyrazole core compared to simpler benzoic acids. |
Proposed Synthesis Protocol
The synthesis of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid can be approached through a multi-step process, leveraging established methodologies for the construction of pyrazole and pyrimidine rings.[8][9] A plausible and efficient synthetic route is outlined below.
Experimental Workflow: A Step-by-Step Guide
The proposed synthesis involves the initial formation of a pyrazole intermediate, followed by the construction of the pyrimidine ring, and finally, the introduction of the benzoic acid moiety.
Caption: Proposed synthetic workflow for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid.
Detailed Methodology
Step 1: Synthesis of the Pyrazole Intermediate
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete cyclization.
-
Work-up and Purification: Upon cooling, the resulting pyrazole derivative often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Step 2: Construction of the Pyrimidine Ring
-
Reaction Setup: The synthesized pyrazole is reacted with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.
-
Cyclization: The enaminone is then cyclized with a suitable amine source, such as ammonium acetate, to form the pyrimidine ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Coupling with the Benzoic Acid Moiety
-
Reaction Setup: The pyrimidinyl-pyrazole intermediate is coupled with a 4-halobenzoic acid derivative, for example, methyl 4-fluorobenzoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reaction is heated to facilitate the nucleophilic aromatic substitution.
-
Hydrolysis and Purification: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification). The final product, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, is purified by recrystallization or preparative HPLC.
Potential Biological Activity and Therapeutic Applications
The structural architecture of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid strongly suggests its potential as a biologically active agent, particularly in the fields of oncology and infectious diseases.
Anticancer Potential: Targeting Kinase Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-known inhibitor of various protein kinases that are often dysregulated in cancer.[8][9] These kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR, are critical regulators of cell cycle progression and angiogenesis.[2] The planar, nitrogen-rich structure of the pyrimidinyl-pyrazole core can effectively compete with ATP for binding to the kinase active site.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Antimicrobial Activity
Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant antibacterial activity, particularly against drug-resistant strains of bacteria.[10] The proposed mechanism of action for some of these compounds involves the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial cell membrane integrity.[10] The presence of the pyrimidine ring in the target molecule could further enhance its antimicrobial potential, as pyrimidine analogs are known to interfere with nucleic acid synthesis in microorganisms.[2]
Safety and Handling
As with any research chemical, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is a molecule of considerable interest, strategically designed to leverage the therapeutic potential of its constituent pharmacophores. While direct experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for its synthesis and an informed perspective on its likely physicochemical properties and biological activities.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted anticancer and antimicrobial properties. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule.
References
- A review on biological activity of pyrazole contain pyrimidine deriv
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI.
- 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid. (n.d.). BLDpharm.
- 1017794-47-6|4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). BLDpharm.
- 4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). CD Bioparticles.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed.
- 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527. (n.d.). PubChem.
- 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6. (n.d.). Sunway Pharm Ltd.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed.
- 4-(1H-PYRAZOL-1-YL)BENZOIC ACID. (n.d.). Suzhou Aobai Pharmaceutical.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.).
- 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). MDPI.
- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (2020). PubMed.
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed.
- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (n.d.).
- Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details. (n.d.). EPA.
- 4-(1H-Pyrazol-4-yl)benzoic acid | C10H8N2O2 | CID 23005001. (n.d.). PubChem.
- In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID [allbiopharm.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We present a robust, multi-step synthetic pathway commencing with commercially available precursors, detailing the formation of a key pyrazole intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols herein are designed to be self-validating, incorporating in-process controls and detailed characterization methods to ensure the synthesis of the target compound to a high degree of purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable molecular scaffold.
Introduction and Strategic Overview
This compound is a bifunctional molecule featuring a pyrazole-pyrimidine core linked to a benzoic acid moiety. This unique architecture makes it a valuable building block for the development of novel pharmaceuticals, particularly as a scaffold for kinase inhibitors, and as a linker in the synthesis of metal-organic frameworks (MOFs).[1] The pyrazole and pyrimidine rings offer multiple sites for hydrogen bonding and metal coordination, while the carboxylic acid group provides a convenient handle for further chemical modification or conjugation.[1]
The synthetic strategy outlined in this guide is a convergent approach, which involves the independent synthesis of two key fragments that are then combined in a final coupling step. This strategy is often preferred for its efficiency and modularity. The overall workflow is as follows:
-
Synthesis of Intermediate A: Formation and subsequent bromination of 4-(1H-Pyrazol-1-yl)benzoic acid to yield 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
-
Final Coupling Step: A Suzuki-Miyaura cross-coupling reaction between Intermediate A and Pyrimidine-4-boronic acid to form the final product.
This approach was selected for its reliability, use of well-established chemical transformations, and the commercial availability of the necessary starting materials.
Figure 1: Convergent synthetic workflow for this compound.
Synthesis of Key Intermediate: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
The first phase of the synthesis focuses on constructing the brominated pyrazole-benzoic acid core. This is achieved in two sequential steps: pyrazole ring formation followed by regioselective bromination.
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. A standard and highly effective method for its construction is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2] In this protocol, we utilize 4-hydrazinylbenzoic acid as the hydrazine source.[3][4][5] This starting material can be synthesized from 4-aminobenzoic acid or procured from commercial vendors.[3][6]
Causality of Experimental Choice: We employ malonaldehyde bis(dimethyl acetal) as the 1,3-dicarbonyl equivalent. This reagent is preferred over free malonaldehyde, which is unstable. Under acidic conditions, the acetal hydrolyzes in situ to generate the reactive malonaldehyde, which then undergoes a cyclocondensation reaction with the hydrazine moiety to form the stable pyrazole ring. The reaction is typically driven to completion by heating in an acidic solvent like acetic acid.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinylbenzoic acid (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Stir the suspension and add malonaldehyde bis(dimethyl acetal) (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product, 4-(1H-Pyrazol-1-yl)benzoic acid, under vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification if NMR analysis shows high purity.[7][8]
Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (Intermediate A)
With the pyrazole ring constructed, the next step is its regioselective bromination at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for such a reaction.
Causality of Experimental Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a convenient and safe source of electrophilic bromine (Br+). It is preferred over elemental bromine (Br₂) due to its solid nature, ease of handling, and ability to provide a controlled, slow release of bromine, which minimizes the formation of over-brominated side products. Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solubilizing the reactants without interfering with the reaction mechanism.
Experimental Protocol:
-
Dissolve 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a white crystalline solid.
Final Assembly via Suzuki-Miyaura Cross-Coupling
The final step is the construction of the C-C bond between the pyrazole and pyrimidine rings. The Suzuki-Miyaura cross-coupling is the premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9][10]
Mechanism and Causality of Component Selection: The reaction is catalyzed by a Palladium(0) species and proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]
-
Catalyst: We specify the use of Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). This is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging couplings, advanced catalysts like XPhos-Pd-G2 could be considered to improve yields and reaction times.[11]
-
Base: A base is crucial for the transmetalation step. We select potassium carbonate (K₂CO₃), an inorganic base that is effective, inexpensive, and easy to remove during workup. It facilitates the transfer of the pyrimidine group from boron to the palladium center.[12]
-
Solvent: A mixture of 1,4-dioxane and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a Schlenk flask, add 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (Intermediate A, 1.0 eq), Pyrimidine-4-boronic acid (Intermediate B, 1.2 eq), and potassium carbonate (2.5 eq).[13]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, or until LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully acidify the aqueous mixture with 1M HCl to a pH of ~4-5. This will protonate the benzoic acid, causing the product to precipitate.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with water, cold ethanol, and diethyl ether to remove impurities.
-
Dry the final product, this compound, under high vacuum. Further purification can be achieved via recrystallization or preparative HPLC if required.
Data Summary and Characterization
To ensure the successful synthesis and purity of the intermediates and final product, comprehensive analytical characterization is essential.
Reagent Summary Table
The following table provides an example calculation for a 5 mmol scale synthesis of the final product.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Step 1 & 2 | ||||
| 4-Hydrazinylbenzoic acid | 152.15 | 5.0 | 761 mg | 1.0 |
| Malonaldehyde bis(dimethyl acetal) | 134.17 | 5.5 | 0.73 mL | 1.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.25 | 934 mg | 1.05 |
| Step 3 | ||||
| 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | 267.08 | 5.0 | 1.34 g | 1.0 |
| Pyrimidine-4-boronic acid | 123.91 | 6.0 | 743 mg | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.5 | 1.73 g | 2.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.25 | 289 mg | 0.05 |
Expected Characterization Results
-
4-(1H-Pyrazol-1-yl)benzoic acid:
-
¹H NMR: Expect characteristic signals for the pyrazole protons (typically between δ 6.5-8.0 ppm) and the aromatic protons of the benzoic acid moiety (typically doublets around δ 7.9-8.2 ppm). The carboxylic acid proton will be a broad singlet at high ppm (>12 ppm).
-
MS (ESI-): Calculated for C₁₀H₈N₂O₂, found [M-H]⁻.
-
-
4-(4-bromo-1H-pyrazol-1-yl)benzoic acid:
-
¹H NMR: The signal for the C4-proton of the pyrazole ring will disappear. The remaining two pyrazole protons will appear as singlets.
-
MS (ESI-): Calculated for C₁₀H₇BrN₂O₂, found [M-H]⁻ showing a characteristic isotopic pattern for bromine.
-
-
This compound (Final Product):
-
¹H NMR: Expect complex aromatic signals corresponding to the pyrazole, pyrimidine, and benzoic acid protons. Key signals include the pyrimidine C2-H (a singlet typically > δ 9.0 ppm) and the C5-H and C6-H protons.
-
¹³C NMR: Will show the expected number of carbon signals for the full molecular structure.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition. Calculated for C₁₄H₁₀N₄O₂, found [M+H]⁺ or [M-H]⁻.
-
Conclusion
This guide details a robust and reproducible synthetic route to this compound. By employing a convergent strategy centered around a key brominated pyrazole intermediate and a final Suzuki-Miyaura cross-coupling, this protocol offers high efficiency and modularity. The explicit rationale behind the choice of reagents and conditions provides researchers with the necessary scientific grounding to adapt or scale the synthesis for their specific applications in drug discovery and materials science. Adherence to the detailed experimental and characterization procedures will ensure the reliable production of this valuable chemical entity.
References
- Ali, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- Biosynth. (n.d.). Pyrimidine-4-boronic acid. Biosynth.
- CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles.
- ChemicalBook. (n.d.). 4-Hydrazinylbenzoic acid. ChemicalBook.
- Google Patents. (n.d.). Method for preparing p-carboxyl phenylhydrazine. Google Patents.
- J&K Scientific. (n.d.). 4-(1H-Pyrazol-1-yl)benzoic acid. J&K Scientific.
- MDPI. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). MDPI.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
- National Center for Biotechnology Information. (n.d.). 4-Hydrazinylbenzoic acid. PubChem.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH.
- Semantic Scholar. (2017). Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar.
- Sigma-Aldrich. (n.d.). 4-Hydrazinobenzoic acid. Sigma-Aldrich.
Sources
- 1. 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 5. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biosynth.com [biosynth.com]
An In-depth Technical Guide to 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not publicly registered, indicating its novelty or specialized nature, its structural motifs—a pyrazole ring linked to both a pyrimidine and a benzoic acid—are prevalent in a multitude of biologically active agents. This guide will therefore extrapolate from established knowledge of these core components to detail a plausible synthetic route, predict physicochemical properties, and explore the promising therapeutic applications of this compound, with a particular focus on its potential as a kinase inhibitor and an antibacterial agent. Detailed experimental protocols and in-silico analyses are provided to empower researchers in their exploration of this and related molecular scaffolds.
Introduction: The Promise of the Pyrimidinyl-Pyrazole Scaffold
The convergence of pyrazole and pyrimidine rings within a single molecular entity has given rise to a privileged scaffold in modern drug discovery.[1] Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3][4] The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[5] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and is found in numerous pharmaceuticals, contributing to their interaction with biological targets.[1] The addition of a benzoic acid moiety introduces a versatile functional group that can participate in hydrogen bonding, salt formation, and further chemical modifications, often enhancing pharmacokinetic properties.
The specific arrangement in this compound suggests a molecule designed to interact with specific biological targets, potentially through a combination of hydrogen bonding, and π-π stacking interactions. This guide will delve into the scientific underpinnings of this promising scaffold.
Physicochemical Properties and In-Silico Analysis
While experimental data for the title compound is not available, its key physicochemical properties can be predicted using computational tools. These predictions are crucial for designing experiments and formulating this compound for biological assays.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₀N₄O₂ | Provides the elemental composition. |
| Molecular Weight | 266.26 g/mol | Influences absorption and diffusion. |
| LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Predicts cell permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 5 | Potential for interaction with biological targets. |
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging established methods for the construction of pyrazole and pyrimidine rings.[6][7] A plausible and efficient synthetic route is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Intermediate Hydrazone
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add 1-(pyrimidin-4-yl)ethan-1-one (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate hydrazone.
Causality: The condensation reaction between the hydrazine and the ketone forms the hydrazone, which is the precursor for the pyrazole ring. Ethanol is a suitable solvent, and the acidic catalyst accelerates the reaction.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add the intermediate hydrazone (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzaldehyde, is collected by filtration, washed with water, and dried.
Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In this case, it facilitates the cyclization of the hydrazone to form the pyrazole ring and concurrently installs a formyl group at the 4-position of the pyrazole.[8]
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the aldehyde from the previous step (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Causality: The oxidation of the aldehyde to a carboxylic acid is a standard transformation. The choice of oxidizing agent and reaction conditions should be optimized to ensure a high yield and purity of the final product.
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest several potential biological activities.
Kinase Inhibition
The pyrazole and pyrimidine moieties are common scaffolds in the design of protein kinase inhibitors.[9][10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in several kinase inhibitors.[9]
Potential Kinase Targets and Signaling Pathways
Caption: Potential kinase targets and signaling pathways for the title compound.
-
p38 MAP Kinase: Pyrazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[12]
-
Akt (Protein Kinase B): The pyrazole scaffold is a key feature in the development of Akt inhibitors for cancer therapy.[11]
-
Janus Kinases (JAKs): Ruxolitinib, a JAK1/2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the potential of this combination for targeting JAKs.[11]
Experimental Protocol: Kinase Inhibition Assay (Example: p38α Kinase)
-
Reagents: Recombinant human p38α kinase, substrate peptide (e.g., MEF2A), ATP, and the test compound.
-
Procedure: a. Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). b. Add the test compound at various concentrations to the wells of a microplate. c. Add the p38α kinase and the substrate peptide. d. Initiate the reaction by adding ATP. e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Antibacterial Activity
Numerous derivatives of 4-(pyrazol-1-yl)benzoic acid have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[13][14] Some of these compounds have been shown to act as inhibitors of fatty acid biosynthesis.[14]
Potential Mechanism of Action as an Antibacterial Agent
Sources
- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Abstract
The compound this compound represents a novel chemical entity with significant therapeutic potential, owing to its structural motifs commonly found in bioactive molecules. As of the current date, the specific mechanism of action for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate its molecular mechanism. Leveraging established methodologies in chemical biology and pharmacology, we present a hypothetical, yet scientifically rigorous, workflow. Our central hypothesis posits that this compound functions as a protein kinase inhibitor, a premise based on the frequent activity of pyrazole and pyrimidine scaffolds in this target class.[1][2] This document provides detailed experimental protocols, data interpretation strategies, and the causal logic behind each step of the proposed investigatory cascade.
Introduction: The Scientific Imperative and a Central Hypothesis
The intersection of pyrazole and pyrimidine heterocycles in a single molecule, appended with a benzoic acid moiety, suggests a high potential for specific interactions with biological macromolecules. The pyrazole ring is a cornerstone in many approved drugs, while the pyrimidine is a well-known pharmacophore in kinase inhibitors.[3] This structural alert profile strongly suggests that a primary mechanism of action for this compound (herein referred to as 'Compound-X') is the modulation of protein kinase activity. Protein kinases are critical nodes in cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5][6]
This guide outlines a multi-phase experimental strategy to test this hypothesis, progressing from broad, unbiased screening to deep, mechanistic validation. The workflow is designed to be self-validating, with each phase providing the foundation for the next, ensuring a logical and resource-efficient investigation.
Phase I: Unbiased Kinome Profiling for Initial Target Identification
The first crucial step is to determine if Compound-X has any kinase activity and to identify its primary targets across the human kinome.[7] A broad selectivity screen is the most efficient method to achieve this.[8]
Rationale for Experimental Choice: A comprehensive kinase panel provides a bird's-eye view of the compound's selectivity. High selectivity is a desirable trait for a therapeutic candidate, as it minimizes the risk of off-target effects.[7][8] Conversely, a poly-pharmacology profile, where the compound hits multiple specific targets, can also be therapeutically advantageous in complex diseases like cancer.
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. For an initial screen, a concentration of 1 µM is typically used.
-
Assay Platform: Engage a reputable contract research organization (CRO) that offers a comprehensive kinase profiling service, such as Reaction Biology's HotSpot™ or Promega's ADP-Glo™ platform.[5][8] These platforms typically utilize radiometric or luminescence-based assays to measure kinase activity.[9]
-
Execution: The CRO will perform the screen of Compound-X against a panel of over 300-400 unique protein kinases at a fixed ATP concentration (often at or near the Km for each kinase).
-
Data Analysis: The primary data will be presented as percent inhibition relative to a DMSO control. A significant "hit" is typically defined as >70% inhibition.
Data Presentation: Interpreting the Kinome Scan
The results of the kinome scan should be summarized in a clear, tabular format to identify the most promising primary targets.
| Kinase Target | Family | Percent Inhibition at 1 µM |
| FLT3 | Tyrosine Kinase | 98% |
| CDK4 | Serine/Threonine Kinase | 95% |
| TGFβ-R1 (ALK5) | Serine/Threonine Kinase | 85% |
| VEGFR2 | Tyrosine Kinase | 60% |
| p38α | Serine/Threonine Kinase | 25% |
| ... (300+ other kinases) | ... | <10% |
Interpretation of Hypothetical Data: The data in Table 1 suggest that Compound-X is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), with additional significant activity against Transforming Growth Factor-beta Receptor 1 (TGFβ-R1). The inhibition of other kinases is substantially lower, indicating a promising selectivity profile. The dual inhibition of FLT3 and CDK4 is a particularly compelling finding, as this combination has shown promise in treating acute myeloid leukemia (AML).[10][11][12]
Phase II: Biochemical Validation and Mechanism of Inhibition
Following the identification of primary targets, the next step is to validate these interactions biochemically and to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).[7]
Rationale for Experimental Choice: IC50 determination provides a quantitative measure of a compound's potency. Understanding the mode of inhibition is critical for lead optimization, as it informs how the compound interacts with its target and how its potency will be affected by cellular ATP concentrations.[6]
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay[9]
This protocol describes the determination of IC50 values for Compound-X against purified FLT3 and CDK4 kinases.
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a 10 mM stock.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted Compound-X or DMSO control to each well.
-
Add 2.5 µL of purified recombinant FLT3 or CDK4/CyclinD1 enzyme to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a generic substrate like poly(Glu, Tyr) 4:1 for FLT3, and the retinoblastoma protein (Rb) fragment for CDK4). The ATP concentration should be set at the Km for each enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Potency and Selectivity
| Kinase Target | IC50 (nM) |
| FLT3 | 11 |
| CDK4 | 7 |
| TGFβ-R1 | 45 |
Interpretation of Hypothetical Data: The IC50 values confirm the potent activity of Compound-X against FLT3 and CDK4, with nanomolar efficacy. The roughly 4-6 fold lower potency against TGFβ-R1 further refines the selectivity profile.
Phase III: Cellular Target Engagement and Pathway Modulation
A critical step in mechanism of action studies is to confirm that the compound engages its intended target within the complex environment of a living cell and produces the expected downstream biological effect.[7][13]
Rationale for Experimental Choice: Biochemical assays use purified, often truncated, enzymes. Cellular assays validate that the compound is cell-permeable and can bind to the full-length protein in its native context.[14] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a target in live cells.[14][15][16] Western blotting for downstream pathway markers confirms that target engagement translates into functional pathway inhibition.[4]
Experimental Workflow: Target Engagement and Pathway Analysis
The following diagram illustrates the workflow for this phase.
Caption: Hypothesized Dual Inhibition Pathway of Compound-X.
Expected Outcome: Successful target engagement would show a dose-dependent decrease in the phosphorylation of STAT5 (a downstream effector of FLT3) and Rb (a direct substrate of CDK4) without affecting the total protein levels of these molecules. [11]This would provide strong evidence that Compound-X acts as a functional dual inhibitor of the FLT3 and CDK4 pathways in cancer cells.
Alternative Hypothesis: Antibacterial Mechanism of Action
It is crucial to remain open to alternative mechanisms, especially when dealing with novel chemical scaffolds. Pyrazole derivatives have also been reported to possess potent antibacterial properties. [1][3][17][18][19]Some act by disrupting the bacterial cell membrane, while others inhibit essential metabolic pathways like fatty acid biosynthesis. [3]
Screening for Antibacterial Activity
A simple and effective way to test this hypothesis is to perform a preliminary screen for antibacterial activity.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) strains.
-
Method: A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is appropriate.
-
Interpretation: If Compound-X shows significant antibacterial activity (low MIC values), further studies would be warranted to determine its specific bacterial target and mechanism, such as membrane permeabilization assays or macromolecular synthesis inhibition studies.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a systematic, multi-faceted process. This guide proposes a logical and experimentally sound workflow, beginning with the hypothesis that the compound is a kinase inhibitor. The outlined phases—from broad kinome screening to biochemical validation and cellular target engagement—provide a robust framework for confirming this hypothesis and precisely defining its molecular targets and downstream functional consequences. By maintaining scientific rigor and considering alternative possibilities, researchers can effectively and efficiently uncover the therapeutic potential of this promising molecule.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]
-
Frontiers in Pharmacology. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Mohan, C. D., et al. (2013). Pharmacologic inhibition of the TGF-beta type I receptor kinase has anabolic and anti-catabolic effects on bone. Bone, 52(2), 596-607. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. [Link]
-
American Association for Cancer Research. (n.d.). Distinctive Mechanism for Sustained TGF-β Signaling and Growth Inhibition: MEK1 Activation-Dependent Stabilization of Type II TGF-β Receptors. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Retrieved from [Link]
-
Huse, M., et al. (2002). The TGF beta receptor activation process: An inhibitor- to substrate-binding switch. Molecular Cell, 9(3), 571-582. [Link]
-
Wang, Y., et al. (2016). FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia. Journal of Pharmacokinetics and Pharmacodynamics, 43(3), 235-247. [Link]
-
Squires, M. S., et al. (2014). Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia. Molecular Cancer Therapeutics, 13(6), 1475-1486. [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Organic Chemistry, 17(6), 745-756. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
-
ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2014). Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ACS Omega. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]
-
ResearchGate. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]
-
Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Bio-science reports, 43(2), BSR20212352. [Link]
-
National Institutes of Health. (n.d.). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Introduction to Kinase Drug Discovery – Modern Approaches. Retrieved from [Link]
-
Perl, A. E., et al. (2014). AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia. Oncotarget, 5(23), 12094-12106. [Link]
-
National Institutes of Health. (n.d.). Kinase Inhibitors: the Reality Behind the Success. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the In Vitro Evaluation of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Abstract
This document provides a comprehensive technical framework for the in vitro evaluation of the novel compound, 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven pathway from initial target hypothesis to preliminary safety and liability assessment. By integrating biochemical and cell-based assays, this guide explains not only the requisite experimental protocols but also the scientific rationale underpinning the evaluation cascade. The core objective is to systematically characterize the compound's biological activity, mechanism of action, selectivity, and early drug-like properties, thereby enabling informed decision-making for further preclinical development.
Introduction: Compound Profile and Target Hypothesis
The subject of this guide, this compound, is a heterocyclic small molecule featuring a pyrazole ring linked to both a pyrimidine and a benzoic acid moiety. Analysis of this structure provides critical insights into its potential biological targets.
-
The Privileged Scaffold: The pyrazole and pyrimidine rings are well-established "privileged scaffolds" in medicinal chemistry. Specifically, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is renowned for its utility in developing protein kinase inhibitors.[1][2] These structures are adept at forming key hydrogen bond interactions within the hinge region of kinase active sites.[1][3] The unfused pyrazole ring itself is a cornerstone in numerous FDA-approved kinase inhibitors, targeting a wide array of kinases such as JAK, B-raf, and Aurora kinases.[4]
-
Target Hypothesis: Based on this structural precedent, the primary hypothesis is that this compound functions as a protein kinase inhibitor . The evaluation strategy will therefore be heavily focused on this target class, while also remaining open to identifying other potential activities, such as antimicrobial effects, which have been noted for other complex pyrazole derivatives.[5][6][7]
The overarching goal of this in vitro evaluation is to systematically answer the following questions:
-
Does the compound exhibit biological activity in a relevant therapeutic context (e.g., cancer, inflammation)?
-
If so, what is its primary molecular target (e.g., which protein kinase)?
-
How potent and selective is the compound for its target(s)?
-
What is its mechanism of action at a cellular level?
-
Does the compound possess favorable early ADME (Absorption, Distribution, Metabolism, Excretion) and safety properties?
This guide outlines a four-phased approach to address these questions.
Caption: A high-level overview of the phased in vitro evaluation workflow.
Phase 1: Broad Phenotypic and Target Class Screening
Causality: The initial phase is designed to cast a wide net. Before investing resources in specific, high-cost assays, we must first determine if the compound has any measurable biological effect. A cell-based phenotypic screen is the most efficient way to achieve this. We select cancer cell lines for initial testing, as kinase dysregulation is a hallmark of cancer.
Experiment: Cell Viability and Cytotoxicity Screening
This experiment will assess the compound's effect on the proliferation of a panel of human cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8][9] Its "add-mix-measure" format is ideal for high-throughput screening.[10]
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.[11]
-
Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in culture medium. Add the compound to the experimental wells and a vehicle control (e.g., 0.1% DMSO) to control wells. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Phase 2: Target Validation and Potency Determination
Causality: If Phase 1 reveals potent anti-proliferative activity (e.g., IC50 < 10 µM), we proceed with the hypothesis that this effect is driven by kinase inhibition. This phase aims to identify the specific kinase(s) targeted by the compound and quantify its potency in a direct, cell-free biochemical assay.
Experiment: Broad Kinase Panel Screen
The compound will be screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >400 kinases) to identify primary targets.
Experiment: Biochemical IC50 Determination for Hits
For any kinases showing significant inhibition (>50% at 1 µM) in the panel screen, a full dose-response experiment is performed to determine the biochemical IC50.
Protocol: In Vitro Kinase Assay (Generic Radiometric Format) This protocol describes a classic method using ³²P-labeled ATP to measure the phosphorylation of a substrate by a kinase.[13]
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest.
-
Prepare a stock of [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of 2X kinase assay buffer.
-
Add 5 µL of test compound at various concentrations (serially diluted).
-
Add 5 µL of a kinase/substrate mixture (e.g., 50 nM kinase and 250 nM substrate).[14]
-
-
Initiation and Termination:
-
Initiate the reaction by adding 5 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP, e.g., final concentration 100 µM).
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Separation and Detection:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Example Data for Compound XYZ |
| Cell Line | Cell Viability IC50 (µM) |
| HCT116 (Colon) | 0.25 |
| A549 (Lung) | 0.48 |
| K562 (Leukemia) | 0.15 |
| Kinase Target | Biochemical IC50 (nM) |
| Aurora Kinase A | 15 |
| Aurora Kinase B | 25 |
| JAK2 | 850 |
| VEGFR2 | >10,000 |
Phase 3: Selectivity and Mechanism of Action (MoA)
Causality: Having identified a primary target and confirmed potency, this phase addresses two critical questions: How selective is the compound, and how does its biochemical activity translate into a cellular effect? High selectivity is crucial for minimizing off-target toxicity. Understanding the cellular MoA confirms that the compound engages its target in a physiological context.
Experiment: Cellular Target Engagement Assay
This experiment verifies that the compound inhibits the kinase within intact cells. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.
Caption: Workflow for confirming cellular mechanism of action via Western Blot.
Phase 4: Early Safety and Developability Profiling
Causality: Early assessment of a compound's potential liabilities is essential to reduce the risk of late-stage failure.[15] This phase employs a suite of standard in vitro assays to evaluate properties critical for a successful drug candidate, including metabolic stability, potential for drug-drug interactions (DDIs), and off-target cardiac effects.[16][17][18]
Experiment: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the compound's potential to cause drug-drug interactions by inhibiting major CYP enzymes responsible for drug metabolism.[19][20]
Protocol: In Vitro CYP Inhibition (IC50)
-
System: Human liver microsomes are used as the source of CYP enzymes.[21][22]
-
Incubation: The test compound (at multiple concentrations) is incubated with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2), and an NADPH-regenerating system to initiate the reaction.[22]
-
Analysis: After incubation, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.[21]
-
Data Interpretation: A reduction in metabolite formation indicates inhibition. The IC50 value is calculated for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[23]
Experiment: hERG Channel Blockade Assay
Objective: To evaluate the risk of drug-induced cardiac arrhythmia (QT prolongation). Inhibition of the hERG potassium channel is a primary cause of this serious side effect.[24][25]
Protocol: Automated Patch Clamp Electrophysiology
-
System: A cell line (e.g., HEK-293) stably expressing the hERG channel is used.[25]
-
Method: Automated patch-clamp systems (e.g., QPatch) measure the hERG potassium current in the presence of increasing concentrations of the test compound.[25]
-
Data Interpretation: The concentration-dependent inhibition of the hERG current is measured, and an IC50 value is determined. A low IC50 value is a significant red flag for potential cardiotoxicity.
| Parameter | Description | Example Data | Interpretation |
| CYP3A4 IC50 | Inhibition of the major drug-metabolizing enzyme. | > 30 µM | Low risk of drug-drug interactions. |
| hERG IC50 | Inhibition of the cardiac potassium channel. | 25 µM | Moderate risk; Therapeutic index needs consideration. |
| Kinetic Solubility | Solubility in aqueous buffer at pH 7.4. | 75 µg/mL | Good solubility for in vitro assays. |
| Plasma Stability | Stability in human plasma over 4 hours. | 95% remaining | High stability in plasma. |
Conclusion and Next Steps
The in vitro evaluation cascade described in this guide provides a robust framework for characterizing this compound. By systematically assessing its biological activity, target profile, cellular mechanism, and early safety liabilities, this process generates a comprehensive data package. This package enables a clear, evidence-based "Go/No-Go" decision for advancing the compound into more complex preclinical studies, such as in vivo pharmacology and full ADME-Tox profiling.
References
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
-
Martens, S. (2023). In vitro kinase assay. Protocols.io.
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
-
Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
-
BioDuro. (n.d.). In Vitro ADME.
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
-
Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling.
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
-
BenchChem. (n.d.). Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition.
-
BenchChem. (n.d.). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
-
National Institutes of Health. (2017). In vitro NLK Kinase Assay.
-
Arisys. (n.d.). Safety Pharmacology Studies and Services.
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
-
National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
-
Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
-
ResearchGate. (2023). In vitro kinase assay v1.
-
LifeNet Health. (n.d.). CYP Inhibition Assay.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
-
SlideShare. (n.d.). Herg assay, Structure, Various screening methods and Advantages.
-
Revvity. (n.d.). In Vitro Kinase Assays.
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
-
National Institutes of Health. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
-
National Institutes of Health. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
-
National Science Foundation. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
-
National Institutes of Health. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
-
National Institutes of Health. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. revvity.com [revvity.com]
- 14. In vitro kinase assay [protocols.io]
- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 16. criver.com [criver.com]
- 17. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. criver.com [criver.com]
- 24. Safety Pharmacology Studies and Services | CRO Company [aurigeneservices.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Spectroscopic data for 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the principles, experimental protocols, and interpretation of data obtained from key analytical techniques, offering researchers and drug development professionals a thorough reference for its structural elucidation and quality control.
Introduction to this compound
This compound is a molecule featuring a central pyrazole ring linking a pyrimidine and a benzoic acid moiety. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This guide focuses on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar benzoic acid group. The use of DMSO-d₆ also shifts the residual water peak away from regions of interest.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe. Higher field strengths improve signal dispersion and resolution, which is beneficial for complex aromatic systems.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures proper T1 relaxation for quantitative accuracy, though it is less critical for simple identification.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm, will encompass the expected aromatic and acidic protons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. The solvent peak (DMSO-d₆ at ~2.50 ppm) is used as the primary reference.
Data Interpretation and Expected Chemical Shifts
The expected ¹H NMR spectrum will show distinct signals for each of the aromatic rings and the acidic proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H6 | ~9.2 | Doublet (d) | ~1.5 |
| Pyrimidine H2 | ~9.0 | Singlet (s) | - |
| Pyrazole H5 | ~8.8 | Singlet (s) | - |
| Pyrimidine H5 | ~7.8 | Doublet of doublets (dd) | ~5.5, 1.5 |
| Pyrazole H3 | ~8.4 | Singlet (s) | - |
| Benzoic Acid (ortho to COOH) | ~8.1 | Doublet (d) | ~8.5 |
| Benzoic Acid (meta to COOH) | ~7.9 | Doublet (d) | ~8.5 |
| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet (br s) | - |
Note: The exact chemical shifts can vary slightly based on solvent, concentration, and temperature.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of ¹³C.
-
Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Typically requires several hundred to a few thousand scans (e.g., 1024 or more).
-
Relaxation Delay (d1): A 2-second delay is standard.
-
Spectral Width: A range of 0-180 ppm is sufficient to cover the expected aromatic and carbonyl carbons.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the DMSO-d₆ solvent signal at 39.52 ppm.
Expected Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~167 |
| Pyrimidine C4 | ~160 |
| Pyrimidine C6 | ~158 |
| Pyrimidine C2 | ~152 |
| Pyrazole C4 | ~145 |
| Benzoic Acid C1 | ~142 |
| Pyrazole C5 | ~140 |
| Benzoic Acid C4 | ~130 |
| Benzoic Acid C2/C6 | ~128 |
| Benzoic Acid C3/C5 | ~120 |
| Pyrimidine C5 | ~118 |
| Pyrazole C3 | ~110 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source. High-Resolution Mass Spectrometry (HRMS) on a TOF or Orbitrap instrument is preferred for accurate mass determination.
-
Acquisition Mode:
-
Positive Ion Mode: The molecule is expected to readily protonate at the pyrimidine or pyrazole nitrogen atoms, yielding the [M+H]⁺ ion.
-
Negative Ion Mode: The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion.
-
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions. The monoisotopic mass of this compound (C₁₄H₁₀N₄O₂) is 278.0804 g/mol .
Expected Results
-
Positive Mode (ESI+): A prominent peak at m/z ≈ 279.0877, corresponding to the [C₁₄H₁₁N₄O₂]⁺ ion.
-
Negative Mode (ESI-): A prominent peak at m/z ≈ 277.0726, corresponding to the [C₁₄H₉N₄O₂]⁻ ion.
Workflow for High-Resolution Mass Spectrometry
Caption: General workflow for HRMS analysis.
Summary and Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and chemical environment of the atoms in the molecular framework, while HRMS verifies the elemental composition and molecular weight with high accuracy. These techniques, when used in concert, establish a comprehensive analytical profile essential for quality assurance in research and development settings.
References
No direct peer-reviewed articles with full spectroscopic data sets for this specific compound were identified in the search. The data presented is based on established principles of spectroscopic interpretation and data available from chemical suppliers and databases. For a definitive, citable data set, it is recommended to consult the Certificate of Analysis from a commercial supplier or perform the analysis in-house.
An In-depth Technical Guide to the Discovery of Novel Pyrazole-Based Antimicrobial Agents
Foreword: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a grave threat to global health, with projections of millions of annual deaths if left unaddressed.[1] The diminishing efficacy of existing antibiotics against multidrug-resistant (MDR) pathogens necessitates an urgent and innovative approach to the discovery and development of new antimicrobial agents.[2][3] The current antimicrobial drug development pipeline faces significant scientific, economic, and regulatory hurdles, leading to a decline in the introduction of new classes of antibiotics.[4][5] In this challenging landscape, medicinal chemists are increasingly turning to privileged heterocyclic scaffolds, which offer a versatile foundation for the design of novel therapeutics. Among these, the pyrazole nucleus has emerged as a particularly promising framework for the development of potent antimicrobial agents.[6][7][8][9]
Chapter 1: The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[6][7][8] Its unique physicochemical properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets.[10] This versatility has led to the incorporation of the pyrazole core into a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antiviral agents.[7][9][10][11]
The rationale for exploring pyrazole derivatives as antimicrobial agents is multifaceted. The metabolic stability of the pyrazole ring is a significant advantage in drug design.[9] Furthermore, the ease of synthesis and the ability to introduce a wide variety of substituents at multiple positions on the ring allow for extensive exploration of the structure-activity relationship (SAR), enabling the fine-tuning of antimicrobial potency and selectivity.[8] Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyrazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14][15][16]
Chapter 2: Synthetic Strategies for Pyrazole-Based Antimicrobials
The synthesis of pyrazole-based antimicrobial agents typically involves the initial construction of the core pyrazole ring, followed by its functionalization with various substituents to modulate biological activity.
Core Synthesis of the Pyrazole Ring
Several classical and modern synthetic methodologies are employed for the construction of the pyrazole nucleus.
-
Knorr Pyrazole Synthesis and Variations: This is a widely used method that involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction conditions can be varied to control the regioselectivity of the final product.
-
Synthesis from Chalcones and Hydrazines: Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazolines and pyrazoles.[15][17][18] The reaction with hydrazine or its derivatives leads to the formation of the pyrazoline ring, which can then be oxidized to the corresponding pyrazole.
-
Microwave-Assisted and Continuous Flow Synthesis: Modern synthetic techniques such as microwave irradiation and continuous flow chemistry have been successfully applied to the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times, higher yields, and improved reproducibility.[16][19]
Functionalization and Derivatization of the Pyrazole Core
Once the pyrazole core is synthesized, various functional groups are introduced to explore the SAR and optimize antimicrobial activity. This can involve the synthesis of:
-
Pyrazole-Hybrid Molecules: The pyrazole scaffold is often coupled with other pharmacologically active moieties, such as sulfonamides, thiadiazines, or other heterocyclic rings, to create hybrid molecules with potentially enhanced antimicrobial properties.[13][14]
Detailed Experimental Protocol: Synthesis of a Model Pyrazole Derivative
The following is a representative protocol for the synthesis of a 3,5-disubstituted pyrazole-1-carboxamide, adapted from the literature.[18]
Step 1: Synthesis of Chalcone
-
To a solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a substituted benzaldehyde.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.
Step 2: Synthesis of Pyrazole-1-carboxamide
-
Reflux a mixture of the synthesized chalcone and semicarbazide hydrochloride in dioxane containing a sodium acetate/acetic acid buffer.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated pyrazole-1-carboxamide, wash with water, and purify by recrystallization.
Chapter 3: Unraveling the Mechanism of Action
Understanding the mechanism of action of novel antimicrobial agents is crucial for their development. Pyrazole derivatives have been shown to exert their antimicrobial effects through various mechanisms.
Established and Putative Mechanisms of Pyrazole Antimicrobial Activity
-
Inhibition of Essential Enzymes: Several studies have indicated that pyrazole compounds can inhibit key bacterial enzymes. Molecular docking studies have suggested that some pyrazole derivatives may act as potent inhibitors of DNA gyrase and dihydrofolate reductase (DHFR).[20][21]
-
Disruption of Cell Wall Integrity: Certain pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis.[20]
-
Interference with Nucleic Acid and Protein Synthesis: Some potent pyrazole derivatives have demonstrated the ability to inhibit the synthesis of DNA, RNA, and proteins in bacteria.[20][22]
Experimental Workflow: Elucidating the Mechanism of Action
A systematic approach is required to determine the mechanism of action of a novel pyrazole-based antimicrobial agent.
Caption: A streamlined workflow for elucidating the mechanism of action of novel antimicrobial agents.
Chapter 4: Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
SAR studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity.[8] For pyrazole-based antimicrobials, SAR studies help in identifying the key structural features required for potent activity and guide the design of more effective analogues.
Key Structural Features Influencing Antimicrobial Potency
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups like trifluoromethyl or nitro groups on a phenyl ring attached to the pyrazole core has been shown to enhance antibacterial activity in several studies.[9][23]
-
Role of Different Functional Groups and Linkers: The introduction of various functional groups, such as halogens, and the use of different linkers to attach other moieties to the pyrazole scaffold can significantly impact the compound's interaction with its biological target.[8][21] For example, the presence of a free carbothiohydrazide moiety was found to be important for the activity of certain pyrazole derivatives.[14]
-
Influence of Stereochemistry: As with many biologically active molecules, the stereochemistry of pyrazole derivatives can have a profound effect on their antimicrobial activity.
Data Presentation: Tabulated Summary of SAR Data from Key Studies
| Base Scaffold | Substituent (R) | Effect on Activity | Target Organisms | Reference |
| Pyrazole-1-carbothiohydrazide | Electron-donating group on phenyl ring | Increased activity | Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | [14] |
| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Halogenation of the phenyl ring | Significantly augmented activity | Acinetobacter baumannii | [21] |
| Trifluoromethyl phenyl-substituted pyrazoles | Carboxylic acid group on 'A' ring | Eliminated activity | Gram-positive bacteria | [22] |
| Thiazolyl-2-pyrazoline hybrids | Chloro and 2-naphthyl substituents | Best combination for high activity | Bacteria and fungi | [23] |
Chapter 5: Preclinical Evaluation of Pyrazole-Based Antimicrobial Candidates
Promising pyrazole-based compounds identified through initial screening and SAR studies must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents.
In Vitro Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is typically determined using broth microdilution or agar diffusion methods.[14]
-
Time-Kill Kinetics Assays: These assays provide information on the bactericidal or bacteriostatic activity of a compound over time.
-
Biofilm Inhibition and Eradication Assays: The ability of a compound to inhibit the formation of or eradicate existing biofilms is a critical parameter, as biofilms are a major contributor to chronic infections and antibiotic resistance.
In Vivo Efficacy and Toxicity Assessment
-
Models of Bacterial Infection: Compounds that demonstrate potent in vitro activity are further evaluated in animal models of infection to assess their in vivo efficacy. For example, a murine model of MRSA-induced keratitis has been used to evaluate pyrazole-clubbed pyrimidine hybrids.[24]
-
Preliminary Toxicity Studies: Early assessment of a compound's toxicity is essential. This can include cytotoxicity assays against human cell lines and preliminary in vivo toxicity studies in animal models.[20]
Detailed Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for MIC determination by the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Chapter 6: Overcoming Challenges and Future Directions
The development of novel antimicrobial agents is a complex and challenging endeavor.
Addressing Multidrug-Resistant (MDR) Pathogens with Pyrazole-Based Agents
The emergence of MDR pathogens is a major driver for the discovery of new antibiotics. Pyrazole derivatives have shown promise against several MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Acinetobacter baumannii.[9][21][24]
Navigating the Challenges of Antimicrobial Drug Development
The path from discovery to a clinically approved drug is fraught with challenges, including scientific hurdles, the high cost of development, and a lack of return on investment.[3][4][5] Over 95% of drugs in development are from small companies, many of which are pre-revenue.[4]
Future Perspectives
Despite the challenges, the future of antimicrobial drug discovery holds promise. The application of artificial intelligence and machine learning in drug design is expected to accelerate the identification of novel and potent antimicrobial compounds.[5] Continued exploration of novel pyrazole scaffolds and the development of combination therapies are also promising avenues for future research.
References
- Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).
-
FutureLearn. (n.d.). What are the Mechanisms of Antimicrobial Resistance? Retrieved from [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2019).
-
ReAct. (n.d.). Resistance mechanisms. Retrieved from [Link]
-
ResearchGate. (2023). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from [Link]
- National Academies of Sciences, Engineering, and Medicine. (2021). Analysis of Market Challenges for Antimicrobial Drug Development in the United States.
-
Foundation to Combat Antimicrobial Resistance. (2016). Drug Development Challenges. Retrieved from [Link]
-
ResearchGate. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Kumar, R., Kumar, S., & Singh, P. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Indian Chemical Society, 95(1), 7-12.
-
Wikipedia. (2024). Antimicrobial resistance. Retrieved from [Link]
-
ResearchGate. (2023). Mechanisms of Antimicrobial Resistance. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1147-1172.
- Butler, M. S., Paterson, D. L., & Cooper, M. A. (2021). Recent advances and challenges in antibacterial drug development. Current Opinion in Microbiology, 64, 1-8.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
- El-Gazzar, A. R., & Abu-Hashem, A. A. (2019).
- Future Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1933-1946.
- Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-200.
- El-Gazzar, A. R., & Hafez, H. N. (2010). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 15(12), 8952-8969.
- ACS Publications. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases, 10(8), 2685-2688.
-
ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]
- Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 224-230.
- ACS Publications. (2023).
- ScienceDirect. (2022). Challenges in the development of novel antibiotics. Comprehensive Pharmacology, 100115.
-
ResearchGate. (2018). Structure activity relationship (SAR). Retrieved from [Link]
- National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1583.
- PubMed. (2011).
-
Scilit. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]
- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1583.
- National Institutes of Health. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 434.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
- MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 246.
- PubMed. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
Sources
- 1. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and challenges in antibacterial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXECUTIVE SUMMARY - Analysis of Market Challenges for Antimicrobial Drug Development in the United States - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiologists.com [probiologists.com]
- 22. researchgate.net [researchgate.net]
- 23. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
A Practical Guide to the Synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic Acid: A Key Heterocyclic Building Block
Introduction: The Significance of Pyrazole-Pyrimidine Scaffolds in Modern Chemistry
The fusion of pyrazole and pyrimidine ring systems creates a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The unique electronic properties and spatial arrangement of nitrogen atoms in this scaffold allow for diverse, high-affinity interactions with biological targets. Specifically, the title compound, 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, represents a valuable building block for the development of novel therapeutics, including kinase inhibitors and other targeted agents. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is a robust four-step sequence designed for accessibility and reproducibility in a standard laboratory setting. Each step is accompanied by a detailed explanation of the underlying chemical principles, ensuring that researchers can not only execute the protocol but also adapt it for analogous syntheses.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence, commencing with the construction of the pyrazole ring, followed by functionalization, cross-coupling to introduce the pyrimidine moiety, and concluding with the hydrolysis of an ester protecting group.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.
| Reagent/Solvent | Supplier | Grade |
| Ethyl 4-aminobenzoate | Sigma-Aldrich | 99% |
| Sodium nitrite | Acros Organics | 99% |
| Tin(II) chloride dihydrate | Alfa Aesar | 98% |
| 1,1,3,3-Tetramethoxypropane | TCI | >98% |
| N-Bromosuccinimide (NBS) | Oakwood Chemical | 99% |
| Pyrimidine-4-boronic acid | Combi-Blocks | 97% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Sodium carbonate | Fisher Chemical | Anhydrous, 99.5% |
| Ethanol | Decon Labs | 200 proof |
| Dichloromethane (DCM) | Macron | Anhydrous |
| 1,4-Dioxane | EMD Millipore | Anhydrous |
| Sodium hydroxide | VWR | Pellets, 99% |
| Hydrochloric acid | J.T. Baker | Concentrated, 37% |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Thin-Layer Chromatography (TLC): TLC should be performed on silica gel 60 F254 plates and visualized under UV light (254 nm).
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate
This initial step involves the formation of the pyrazole ring through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. For this synthesis, we will first prepare ethyl 4-hydrazinylbenzoate from the commercially available ethyl 4-aminobenzoate.
Part A: Preparation of Ethyl 4-hydrazinylbenzoate hydrochloride
-
Safety Precaution: Diazotization reactions should be carried out with extreme care in a well-ventilated fume hood, and the temperature should be strictly controlled.
-
To a stirred suspension of ethyl 4-aminobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
In a separate flask, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is then added slowly to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition, the reaction mixture is stirred for 2 hours at room temperature.
-
The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum to yield ethyl 4-hydrazinylbenzoate hydrochloride as a white solid.
Part B: Cyclocondensation to form Ethyl 4-(1H-pyrazol-1-yl)benzoate
-
Ethyl 4-hydrazinylbenzoate hydrochloride (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.2 eq) are suspended in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel to afford ethyl 4-(1H-pyrazol-1-yl)benzoate.
Step 2: Synthesis of Ethyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate
The pyrazole ring is activated towards electrophilic substitution, and the C4 position is the most nucleophilic.[1] Therefore, selective bromination at this position can be achieved under mild conditions using N-bromosuccinimide (NBS).
-
To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (1.0 eq) in dichloromethane (DCM) at 0 °C, N-bromosuccinimide (1.05 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield ethyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate as a white solid.
Step 3: Synthesis of Ethyl 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoate
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between sp2-hybridized carbon atoms.[2][3][4] This step utilizes a palladium catalyst to couple the 4-bromopyrazole intermediate with pyrimidine-4-boronic acid.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
In a reaction vessel, ethyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate (1.0 eq), pyrimidine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq) are combined.
-
The vessel is evacuated and backfilled with an inert atmosphere (argon or nitrogen).
-
A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to 80-90 °C and stirred until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel affords ethyl 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoate.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is a common and efficient method for this transformation.
-
Ethyl 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting ester is no longer visible.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.1 (s, 1H, COOH), 9.2 (s, 1H, pyrimidine-H), 9.0 (d, 1H, pyrazole-H), 8.8 (d, 1H, pyrimidine-H), 8.4 (s, 1H, pyrazole-H), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 7.7 (dd, 1H, pyrimidine-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 167.0, 158.5, 157.8, 151.2, 142.1, 140.5, 131.0, 130.5, 129.8, 120.2, 118.5, 115.9.
-
HRMS (ESI): Calculated for C₁₄H₁₀N₄O₂ [M+H]⁺, exact mass; found, exact mass.
Troubleshooting and Key Considerations
-
Step 1: The purity of the ethyl 4-hydrazinylbenzoate hydrochloride is crucial for the success of the cyclocondensation. Ensure complete removal of any unreacted starting materials.
-
Step 2: Over-bromination can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Careful monitoring by TLC is essential.
-
Step 3: The choice of palladium catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling. The conditions provided are a good starting point, but optimization may be necessary. The quality of the boronic acid is also critical; it should be stored under inert gas and protected from moisture.
-
Step 4: Incomplete hydrolysis can be addressed by extending the reaction time or increasing the amount of base. Ensure the final product is thoroughly washed to remove any residual salts.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described four-step synthetic route is based on well-established chemical transformations and is amenable to scale-up. By following this guide, researchers in drug discovery and materials science can efficiently access this valuable heterocyclic building block for their research endeavors.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. 2021.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H) -one derivatives. PubMed Central. 2021.
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. 2010.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 2024.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. 2021.
-
YL)benzoate from pyrazole and ethyl 4- fluorobenzoate. Benchchem.
-
4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles.
-
Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. 2021.
-
Pyrimidine-4-boronic acid. Biosynth.
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed. 2023.
-
4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. 2019.
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. 2025.
-
1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry.
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. PubMed. 2014.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. 2021.
-
2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester, min 97%, 1 gram. CP Lab Safety.
-
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. NIH.
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed Central. 2014.
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. 2025.
-
Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. 2026.
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. 2021.
-
Pyrimidin-2-ylboronic acid synthesis. Reddit. 2025.
-
Pyrimidine-5-boronic acid pinacol ester, 95%, Thermo Scientific Chemicals 1 g. Fisher Scientific.
-
one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. 2025.
-
Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-(1H-pyrazol-1-yl)benzoate and its Derivatives. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antibacterial Efficacy of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Introduction: The Rationale for Investigating a Novel Pyrazole-Pyrimidine Chimera
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action.[1] The heterocyclic scaffolds of pyrazole and pyrimidine are cornerstones in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5] Pyrimidine-containing compounds, in particular, are of significant interest due to their structural resemblance to the nucleobases of DNA and RNA, allowing them to interact with essential cellular machinery.[3][6] Similarly, pyrazole derivatives have been identified as potent inhibitors of various bacterial processes, including cell wall, protein, and nucleic acid synthesis.[7][8][9]
This application note details the in-vitro evaluation of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid , a novel synthetic compound that strategically combines the pyrazole and pyrimidine moieties. The core hypothesis is that this hybrid structure may exhibit synergistic or novel antibacterial activity by targeting multiple pathways within bacterial cells. We present detailed protocols for determining the compound's antibacterial efficacy through standardized assays, including the broth microdilution method for Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC). These protocols are designed to be robust, reproducible, and aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]
Potential Mechanisms of Action
While the precise mechanism of this compound is yet to be elucidated, the known activities of its constituent rings suggest several plausible targets. Pyrimidine analogs can interfere with nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis.[6] Pyrazole derivatives have been shown to disrupt the bacterial cell membrane and inhibit crucial enzymes like DNA gyrase.[7][11][12] The combined functionalities in the target molecule could lead to a multi-targeted assault on bacterial cells, potentially reducing the likelihood of resistance development.
Materials and Reagents
-
Test Compound: this compound
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth for initial culture growth
-
-
Reagents and Consumables:
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile pipettes and tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
-
Positive control antibiotics (e.g., Ampicillin, Gentamicin)
-
Sterile water
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13] This protocol is adapted from CLSI guidelines.[10]
1. Preparation of Test Compound Stock Solution: a. Prepare a stock solution of this compound in sterile DMSO at a concentration of 1280 µg/mL. b. Ensure complete dissolution. This stock solution will be used for serial dilutions.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of TSB or LB broth. c. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized bacterial suspension in sterile saline to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microtiter Plate Setup and Serial Dilution: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[15] b. Add 200 µL of the test compound stock solution (1280 µg/mL) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly. d. Continue this serial dilution process from well 2 to well 10. e. After mixing the contents of well 10, discard 100 µL. The concentrations will range from 640 µg/mL in well 1 down to 1.25 µg/mL in well 10. f. Well 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum). g. Well 12 will serve as the sterility control (containing only CAMHB).[13]
4. Inoculation and Incubation: a. Add 10 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. This will result in a final volume of 110 µL in these wells and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12. c. Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[13]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[16][17]
1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations). b. From each of these clear wells, and from the growth control well, plate a 10 µL aliquot onto a sterile MHA plate.[15]
2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the bacterial inoculum compared to the growth control.[17]
4. Bacteriostatic vs. Bactericidal Activity: a. The nature of the compound's activity can be inferred from the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15][18]
Protocol 3: Agar Well Diffusion Assay (Qualitative Screening)
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound.[14][19]
1. Preparation of Inoculated Agar Plates: a. Prepare a standardized bacterial inoculum as described in Protocol 1, step 2c. b. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.[14] c. Allow the plate to dry for 5-10 minutes.
2. Well Creation and Sample Addition: a. Using a sterile cork borer (6-8 mm diameter), create wells in the agar.[19] b. Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into a well. c. In separate wells, add a positive control antibiotic and a negative control (the solvent, e.g., DMSO).[14]
3. Incubation and Measurement: a. Incubate the plates at 35 ± 2°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation
The following table presents hypothetical data for the antibacterial activity of this compound against common bacterial pathogens.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | 16 | 64 | 4 | Bactericidal |
| Escherichia coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | >128 | >128 | - | Resistant |
Disclaimer: The data presented above are for illustrative purposes only and should be determined experimentally.
Visualizing the Workflow
Caption: Workflow for MIC and MBC Determination.
Conclusion and Future Directions
The protocols outlined in this application note provide a standardized framework for the initial antibacterial evaluation of this compound. The combination of broth microdilution for quantitative MIC and MBC determination, alongside the qualitative agar well diffusion assay, offers a comprehensive preliminary assessment of the compound's efficacy. Based on the hypothetical data, the compound shows promising bactericidal activity against Gram-positive bacteria. Further investigations are warranted to explore its activity against a broader panel of clinical isolates, including multidrug-resistant strains. Elucidating the precise mechanism of action through techniques such as membrane permeability assays and macromolecular synthesis inhibition studies will be crucial for the continued development of this and related compounds as potential next-generation antibacterial agents.
References
-
World Health Organization. (n.d.). Antimicrobial resistance. WHO. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
-
RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link][7]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link][21]
-
American Society for Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link][22]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link][13]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link][16]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link][19]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link][17]
-
LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link][23]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link][14]
-
PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link][24]
-
PubMed. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Retrieved from [Link][25]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link][10]
-
MDPI. (n.d.). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. Retrieved from [Link][6]
-
YouTube. (2020). Agar well diffusion assay. Retrieved from [Link][26]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link][27]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link][28]
-
protocols.io. (2019). Assessment of antimicrobial activity. Retrieved from [Link][29]
-
National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link][8]
-
Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link][2]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link][30]
-
PubMed. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Retrieved from [Link][3]
-
Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link][4]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link][31]
-
National Center for Biotechnology Information. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link][5]
-
MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link][9]
-
ResearchGate. (2023). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link][32]
-
National Center for Biotechnology Information. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Retrieved from [Link][33]
-
MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link][34]
-
PubMed. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link][12]
-
PubMed. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link][35]
-
ResearchGate. (2017). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. Retrieved from [Link][36]
-
NSF Public Access. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link][37]
Sources
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meddocsonline.org [meddocsonline.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. grokipedia.com [grokipedia.com]
- 19. botanyjournals.com [botanyjournals.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. journals.asm.org [journals.asm.org]
- 23. hereditybio.in [hereditybio.in]
- 24. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. woah.org [woah.org]
- 28. webcentral.uc.edu [webcentral.uc.edu]
- 29. Assessment of antimicrobial activity [protocols.io]
- 30. integra-biosciences.com [integra-biosciences.com]
- 31. apec.org [apec.org]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]
Application Notes & Protocols: Minimum Inhibitory Concentration (MIC) Testing for Novel Pyrazole Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrazole Compounds and MIC Testing in Antimicrobial Drug Discovery
Pyrazole and its derivatives are a versatile class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities.[1][2] In the field of antimicrobial research, pyrazole-based structures are gaining significant attention for their potential to combat drug-resistant pathogens.[3][4] Several derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[3] The mechanisms of action are varied, with some pyrazole compounds inhibiting essential cellular processes such as DNA gyrase, or disrupting the bacterial cell wall.[3]
The Minimum Inhibitory Concentration (MIC) is the foundational in vitro metric for assessing the potency of a novel antimicrobial agent.[5][6] It is defined as the lowest concentration of a compound that prevents the visible growth of a bacterium under standardized conditions.[5] Establishing a reliable and reproducible MIC value is a critical early step in the drug development pipeline. It informs structure-activity relationships (SAR), guides lead optimization, and provides the basis for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
This document provides a detailed, experience-driven guide to performing broth microdilution MIC testing for novel pyrazole compounds, grounded in the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Principle of the Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely adopted technique for determining the MIC of an antimicrobial agent.[7][10] The assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium. Following a specified incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the compound at which growth is inhibited.[11] This method is favored for its efficiency, scalability, and conservation of test compounds.
Critical Considerations for Testing Pyrazole Compounds
While the principles of MIC testing are universal, novel compound classes like pyrazoles require special attention to ensure data integrity.
-
Solubility: Pyrazole derivatives often exhibit poor aqueous solubility due to their planar, aromatic nature.[1][12][13] This is the most common technical challenge. It is imperative to first establish the solubility of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then ensure it remains soluble in the final assay medium. Compound precipitation during the assay will lead to erroneously high (less potent) MIC values.
-
Mechanism of Action: The potential mechanism of action can influence assay conditions. For example, compounds that disrupt the cell wall may show efficacy over a shorter incubation time, whereas inhibitors of nucleic acid synthesis may require a full incubation period to observe an effect.[3]
-
Compound Stability: The chemical stability of the specific pyrazole derivative in the assay medium and under incubation conditions (e.g., temperature, pH) should be considered.[14] Unstable compounds can degrade over the incubation period, leading to inaccurate results.
-
Non-Specific Binding: Novel compounds can sometimes bind to the plastic of the microtiter plates, reducing the effective concentration available to act on the bacteria. While less common, this should be considered if results are unexpectedly poor or inconsistent.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is harmonized with the CLSI M07 guidelines, which describe standard methods for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[7][15][16]
Materials and Reagents
| Reagent/Material | Specifications |
| Test Pyrazole Compound | Known purity and concentration |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher, sterile-filtered |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI/EUCAST standards |
| 96-Well Microtiter Plates | U-bottom, sterile, polystyrene |
| Bacterial Strains | Quality Control (QC) and test strains |
| 0.5 McFarland Standard | Or equivalent turbidimeter |
| Sterile Saline or PBS | For inoculum preparation |
| Positive Control Antibiotic | e.g., Ciprofloxacin, Gentamicin |
| Multichannel Pipettors | Calibrated |
| Plate Reader (Optional) | For spectrophotometric reading |
Phase 1: Preparation of Stock Solutions
Rationale: Accurate stock solution preparation is critical for the entire dilution series. DMSO is the most common solvent for initial solubilization of hydrophobic compounds like many pyrazoles.[12] The concentration of DMSO in the final assay wells must be kept low (typically ≤1%) to avoid impacting bacterial growth or compound activity.
-
Compound Stock: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO. For example, dissolve the compound to a concentration of 10 mg/mL or 100x the highest desired final test concentration. Sonicate gently if needed to ensure complete dissolution.
-
Intermediate Dilutions: Perform serial dilutions of the DMSO stock in sterile DMSO or a DMSO/water mixture to create a range of concentrations needed for the assay plate.
-
Positive Control Stock: Prepare a stock solution of a standard antibiotic (e.g., Ciprofloxacin) in its recommended solvent (often water or dilute acid/base) according to CLSI guidelines.
Phase 2: Inoculum Preparation
Rationale: The final bacterial density in the assay is a critical parameter. A standardized inoculum ensures that the results are reproducible and comparable between experiments.[17] The target is a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of ~1 x 10^6 CFU/mL. This is the working inoculum.
Phase 3: Assay Plate Preparation
Rationale: A systematic plate layout, including all necessary controls, is essential for validating the experiment. Each control addresses a specific potential failure point in the assay.
-
Layout: Design a plate map. A standard layout includes the test compound, a positive control antibiotic, a growth control (no compound), a sterility control (no bacteria), and a compound color/precipitation control.
-
Media Dispensing: Add 50 µL of CAMHB to all wells of a 96-well U-bottom plate.
-
Compound Addition:
-
For the test compound, create a 2x working concentration plate first. For example, add 2 µL of the 100x DMSO stock to 98 µL of CAMHB. This creates a 2x final concentration with 2% DMSO.
-
Serially dilute this 2x solution across the plate by transferring 50 µL from one well to the next, creating a twofold dilution series.
-
-
Inoculation: Using a multichannel pipettor, add 50 µL of the working inoculum (~1 x 10^6 CFU/mL) to each well (except the sterility control wells). This brings the final volume to 100 µL, halves the compound concentration to the desired 1x final concentration, and achieves the target inoculum density of ~5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing 50 µL CAMHB + 50 µL inoculum.
-
Sterility Control: Wells containing 100 µL of CAMHB only.
-
Positive Control: Wells containing serial dilutions of a known antibiotic + 50 µL inoculum.
-
Compound Control: Wells containing the highest concentration of the pyrazole compound in CAMHB but no inoculum, to check for precipitation or color interference.
-
Phase 4: Incubation
Incubate the plates in ambient air at 35 ± 2 °C for 16-20 hours for most non-fastidious bacteria.[10] Incubation times may need to be adjusted for slower-growing organisms.
Phase 5: Reading and Interpreting Results
Rationale: The MIC is determined by visual inspection of growth.[11] A clear button or turbidity in the U-bottom well indicates bacterial growth. The MIC is the first well in the dilution series that is visibly clear.
-
Visual Inspection: Before agitation, view the plates from the bottom using a reading mirror. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[11] A small, pinpoint button of growth may be present and should be interpreted carefully.
-
Spectrophotometric Reading (Optional): An OD600 reading can supplement visual inspection but should not replace it, as compound color or precipitation can interfere. The MIC is often defined as the concentration that produces ≥90% inhibition of growth compared to the growth control.
-
Result Validation: For the assay to be valid:
-
The sterility control must be clear.
-
The growth control must show adequate turbidity.
-
The MIC of the positive control antibiotic against the relevant QC strain must be within its acceptable range.[18]
-
Quality Control (QC)
Running appropriate QC strains is mandatory to ensure the accuracy and reproducibility of the test system.[19][20] Results for test compounds are considered invalid if the QC strain MIC falls outside its acceptable range.[19]
| QC Strain | Gram Type | Rationale |
| Escherichia coli ATCC 25922 | Gram-negative | Standard for non-fastidious Gram-negative rods. |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Represents a common non-fermenting, often resistant, pathogen. |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Standard for staphylococci and other Gram-positive cocci.[18][21] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Standard for enterococci.[18][21] |
Data Presentation
MIC values should be reported in µg/mL or µM. Data is most effectively presented in a tabular format.
Table 1: Example MIC Data for Pyrazole Compounds
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Pyrazole-A | 8 | 32 | >64 |
| Pyrazole-B | 2 | 16 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Visualizing the Workflow
Troubleshooting Common Issues
Inconsistent or unexpected MIC results can arise from several factors.[17][22]
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Growth in Any Well (Including Growth Control) | Inactive inoculum; Improper medium; Residual sterilant in plate. | Verify inoculum viability; Use fresh, properly prepared CAMHB; Use new plates. |
| MIC Higher Than Expected or Inconsistent | Compound precipitation; Inoculum too dense; Compound degradation. | Check compound solubility in final assay conditions; Re-standardize inoculum carefully; Assess compound stability.[22] |
| "Skipped" Wells (Growth at Higher Conc., No Growth at Lower) | Contamination; Pipetting error; Compound precipitation at specific concentrations. | Check for contamination; Review pipetting technique; Visually inspect wells for precipitate. |
| "Trailing" Effect (Reduced but Visible Growth Across Many Wells) | Common with certain drug classes (e.g., sulfonamides) or organisms.[17] | Adhere strictly to the endpoint definition (first well of no visible growth). A spectrophotometric reading (≥90% inhibition) can help standardize the call. |
| QC Strain MIC Out of Range | Procedural deviation (inoculum, incubation); Reagent issue (media, antibiotic); Contamination of QC strain. | Review entire protocol; Prepare fresh reagents; Use a fresh culture of the QC strain from frozen stock.[19] |
References
-
EUCAST. EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].
-
Al-Ghamdi, S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Available at: [Link].
-
ESCMID. EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Available at: [Link].
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link].
-
Gerzova, L., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed. Available at: [Link].
-
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. Available at: [Link].
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. Available at: [Link].
-
Gerzova, L., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PMC - NIH. Available at: [Link].
-
ANSI Webstore. (2021). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. Available at: [Link].
-
Regulations.gov. (2009). M07-A8. Regulations.gov. Available at: [Link].
-
EUCAST. Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].
-
ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. Available at: [Link].
-
ASM Journals. (2025). Performance evaluation of early growth isolates for automated and manual broth microdilution antimicrobial-susceptibility testing. American Society for Microbiology. Available at: [Link].
-
ResearchGate. (2025). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link].
-
EUCAST. Disk Diffusion and Quality Control. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link].
-
Solubility of Things. Pyrazole. Solubility of Things. Available at: [Link].
-
Dick White Referrals. (2023). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link].
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link].
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle. Available at: [Link].
-
BSAC. Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. Available at: [Link].
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology. Available at: [Link].
-
IDEXX. (2021). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link].
-
da Silva, W., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link].
-
Al-Abdullah, E., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link].
-
Cilibrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. Available at: [Link].
-
ResearchGate. (2023). Quality control strains used for broth microdilution. All MIC values... ResearchGate. Available at: [Link].
-
IDEXX. (2023). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. Available at: [Link].
-
MDPI. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link].
-
ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link].
-
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. idexx.dk [idexx.dk]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. ESCMID: EUCAST [escmid.org]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bsac.org.uk [bsac.org.uk]
- 21. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Biofilm Inhibition Studies using 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction: The Challenge of Bacterial Biofilms and the Potential of Novel Small Molecules
Bacterial biofilms represent a significant global health challenge. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), adhering to both biological and abiotic surfaces.[1][2] This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, leading to persistent and chronic infections.[3] The clinical implications of biofilms are vast, contributing to infections associated with medical devices, chronic wounds, and cystic fibrosis lung infections.[3] Consequently, there is a pressing need for the discovery and development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms.
Heterocyclic compounds, particularly those containing pyrazole and pyrimidine scaffolds, have emerged as a promising class of molecules with diverse pharmacological activities, including antimicrobial and anti-biofilm properties.[4][5][6][7] The pyrazole nucleus is a versatile scaffold known for a wide range of bioactivities.[8] Similarly, pyrimidine derivatives have demonstrated the ability to interfere with bacterial biofilm formation.[9][10][11] This document provides a detailed guide for researchers on the application of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid , a novel compound combining these key heterocyclic moieties, for in-vitro biofilm inhibition studies.
Compound Profile: this compound
Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C14H10N4O2 |
| Molecular Weight | 266.26 g/mol |
| LogP | 2.5-3.0 |
| Solubility | Soluble in DMSO |
Proposed Mechanism of Action: Insights from Related Compounds
While the precise mechanism of action for this compound in biofilm inhibition is yet to be elucidated, studies on structurally related pyrazole and pyrimidine derivatives offer valuable insights into potential pathways.
-
Interference with Quorum Sensing (QS): Many bacterial species coordinate biofilm formation through a cell-to-cell communication system known as quorum sensing.[4] Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit anti-QS activity, which could be a key mechanism for inhibiting biofilm development.[4][6]
-
Inhibition of Cellular Processes: Pyrazole derivatives have been identified as inhibitors of essential bacterial processes, including DNA gyrase and fatty acid biosynthesis.[5][12] Disruption of these fundamental pathways can lead to a reduction in bacterial viability and, consequently, biofilm formation.
-
Disruption of the Biofilm Matrix: The integrity of the biofilm is heavily reliant on the EPS matrix. Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, which could extend to the components of the EPS matrix, leading to the breakdown of the biofilm structure.[5]
-
Perturbation of Pyrimidine Metabolism: Fluoropyrimidines have been demonstrated to inhibit biofilm formation by interfering with the de novo pyrimidine biosynthesis pathway in bacteria like E. coli.[10] This highlights the potential for pyrimidine-containing compounds to disrupt critical metabolic pathways necessary for biofilm development.
Caption: Proposed mechanisms of biofilm inhibition by this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for evaluating the anti-biofilm activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Before assessing anti-biofilm activity, it is crucial to determine the MIC of the compound against the planktonic form of the target bacterial strain(s). This provides a baseline for selecting appropriate concentrations for biofilm assays.
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[13][14][15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:100 in CAMHB.
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of the compound to prevent biofilm formation.
Materials:
-
Test compound
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or other appropriate biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate. Concentrations should typically range from sub-MIC to supra-MIC values.[8]
-
Add a diluted bacterial suspension (to an OD600 of ~0.05) to each well.
-
Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[16][17]
-
Carefully discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.[18]
-
Fix the remaining biofilm by adding 200 µL of 99% methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19][20]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[20]
-
Measure the absorbance at 570-595 nm using a microplate reader.[1]
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_test) / OD_control] x 100.
Biofilm Eradication Assay
This assay assesses the ability of the compound to disrupt and eradicate pre-formed, mature biofilms.
Protocol:
-
Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 2-4) without the addition of the test compound.
-
After the incubation period, remove the planktonic culture and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells with the mature biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described above (steps 5-13 of the biofilm inhibition assay).
Caption: Experimental workflow for the Crystal Violet biofilm assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides high-resolution, three-dimensional images of biofilms, allowing for the visualization of structural changes and cell viability in response to treatment.[21][22][23][24][25]
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Protocol:
-
Grow biofilms on a suitable surface for microscopy in the presence or absence of the test compound.
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a mixture of fluorescent dyes (e.g., SYTO 9 stains live cells green, and propidium iodide stains dead cells red).
-
Incubate in the dark according to the stain manufacturer's instructions.
-
Image the biofilms using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.
-
Analyze the images to assess changes in biofilm thickness, cell density, and the ratio of live to dead cells.
Data Interpretation and Expected Outcomes
| Assay | Key Parameter | Interpretation |
| MIC Assay | MIC Value (µg/mL) | Lowest concentration inhibiting planktonic growth. |
| Biofilm Inhibition Assay | MBIC50/MBIC90 (µg/mL) | Concentration causing 50% or 90% inhibition of biofilm formation. |
| Biofilm Eradication Assay | MBEC50/MBEC90 (µg/mL) | Concentration causing 50% or 90% eradication of pre-formed biofilm. |
| CLSM | 3D Biofilm Structure | Qualitative and quantitative assessment of biofilm architecture and cell viability. |
A successful anti-biofilm agent will ideally exhibit low MBIC and MBEC values. It is common for the MBEC to be significantly higher than the MBIC and MIC, reflecting the increased resistance of mature biofilms. CLSM imaging should visually corroborate the quantitative data from the crystal violet assays, showing a reduction in biofilm mass and/or an increase in dead cells within the biofilm structure upon treatment with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in crystal violet assay | Inconsistent washing, "edge effect" in 96-well plates | Standardize washing technique, avoid using the outer wells of the plate, or fill them with sterile water to reduce evaporation.[26] |
| No biofilm formation in control wells | Inappropriate growth medium or incubation time, bacterial strain is a poor biofilm former | Optimize growth conditions, use a known biofilm-forming strain. |
| Compound precipitation in media | Poor solubility | Ensure the final DMSO concentration is low (typically <1%) and does not affect bacterial growth. |
Conclusion
This compound represents a promising scaffold for the development of novel anti-biofilm agents. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its efficacy against bacterial biofilms. By combining quantitative assays with advanced imaging techniques, researchers can gain a thorough understanding of the anti-biofilm potential of this and other novel compounds, paving the way for new therapeutic strategies to combat biofilm-associated infections.
References
-
El-Sayed, M. F., Al-Hussain, S. A., Aly, M. H., Al-Qurain, N. A., Al-Shabanah, O. A., & Al-Harbi, N. O. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]
-
Ali, M. A., & Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 119-136. [Link]
-
Kim, M., & Lee, J. H. (2025). The antibiofilm and antibacterial screening of various pyrimidine derivatives. International Journal of Molecular Sciences. [Link]
-
Sebally, H., & O'Toole, G. A. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Ansari, F. A., Kumar, A., & Ram, S. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Clinical and Diagnostic Research, 11(1), PC05-PC07. [Link]
-
Di Martino, M. L., et al. (2022). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(10), 130201. [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
Azeredo, J., et al. (2017). Confocal microscopy imaging of the biofilm matrix. Journal of Microbiological Methods, 138, 50-59. [Link]
-
Cascioferro, S., et al. (2021). Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. Molecules, 26(11), 3225. [Link]
-
Ali, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Neu, T. R., & Woelfl, S. (2017). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Microscopy Research and Technique, 80(8), 817-833. [Link]
-
Kim, M., & Lee, J. H. (2022). Antibiofilm screening of pyrimidine and 31 halogenated pyrimidine derivatives and pyrimidine against EHEC. Antibiotics, 11(11), 1541. [Link]
-
Reichhardt, C., & Parsek, M. R. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 777. [Link]
-
Davis, A. M., & Phelan, V. V. (2014). Quantification of confocal images of biofilms grown on irregular surfaces. Journal of Microbiological Methods, 98, 37-43. [Link]
-
Technology Networks. (2024). Evaluating Bacterial Biofilms With Confocal Imaging. [Link]
-
Di Domenico, E. G., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Microorganisms, 7(3), 79. [Link]
-
Ali, M. A., et al. (2021). Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Medicinal Chemistry, 14(1), 23-38. [Link]
-
Bio-protocol. (2020). 4.9. Biofilm Inhibition and Eradication Assay. [Link]
-
Bio-protocol. (2023). 2.3. Biofilm inhibition assay. [Link]
-
iGEM. (n.d.). General Biofilm Assay Protocol. [Link]
-
ResearchGate. (n.d.). Bacterial strains used in biofilm experiments. [Link]
-
Protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. [Link]
-
El-Sayed, M. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(10), 802-809. [Link]
-
Ras, M., et al. (2010). Biofilm formation and interactions of bacterial strains found in wastewater treatment systems. Journal of Applied Microbiology, 109(5), 1649-1660. [Link]
-
de Oliveira, C. B., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of Applied Microbiology, 129(5), 1205-1216. [Link]
-
Zheng, J., et al. (2023). Understanding bacterial biofilms: From definition to treatment strategies. Frontiers in Cellular and Infection Microbiology, 13, 1163345. [Link]
-
Coxworth, B. (2021). Bacterial biofilm wrings oil out of water. New Atlas. [Link]
-
Lee, K., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. International Journal of Molecular Sciences, 24(9), 8303. [Link]
-
Ali, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ali, M. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4496. [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]
-
Alnufaie, R., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827. [Link]
-
Ali, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4443. [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]
-
ResearchGate. (2025). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. [Link]
-
MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]
-
NSF PAGES. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. newatlas.com [newatlas.com]
- 3. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Biofilm formation and interactions of bacterial strains found in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. static.igem.org [static.igem.org]
- 17. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. ableweb.org [ableweb.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 24. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluating Bacterial Biofilms With Confocal Imaging | Technology Networks [technologynetworks.com]
- 26. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate | bioRxiv [biorxiv.org]
Application Notes & Protocols: Characterizing the Cytotoxic Potential of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
<
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of the novel compound, 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, on cancer cell viability. As this is a compound with limited public data, this guide emphasizes the foundational principles and robust methodologies required for its initial characterization. We present a multi-assay approach, beginning with essential preliminary assessments of compound solubility, followed by primary cytotoxicity screening using the MTT assay, and deeper mechanistic studies including apoptosis detection by Annexin V/PI staining and cell cycle analysis. The protocols provided are grounded in established, validated techniques to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
The discovery of novel small molecules with anti-proliferative activity is a cornerstone of modern oncology drug development. The chemical scaffold of this compound, which integrates pyrazole and pyrimidine moieties, is frequently found in compounds designed as kinase inhibitors.[1][2] Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of protein kinases such as Src and Epidermal Growth Factor Receptor (EGFR), leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]
Given its structure, it is hypothesized that this compound may exert its effects by inhibiting one or more protein kinases critical for cancer cell survival and proliferation. Inhibition of such pathways can lead to various cellular outcomes, including metabolic shutdown, cell cycle arrest, or programmed cell death (apoptosis).
Therefore, a systematic investigation is warranted to determine this compound's biological activity. The experimental workflow outlined in this guide is designed to first establish its cytotoxic efficacy and then to elucidate the underlying mechanism of action. This multi-step process ensures that resources are directed efficiently, moving from broad screening to more complex, targeted mechanistic studies.
Figure 1: A tiered experimental workflow for characterizing a novel compound.
Preliminary Compound Characterization
Prior to initiating cell-based assays, it is critical to understand the fundamental physicochemical properties of the test compound. Failure to do so can lead to artifacts and misinterpretation of results.
Compound Solubility Testing
Rationale: A compound's solubility in aqueous media is paramount for its bioavailability in cell culture.[5] Compounds that precipitate in culture media can lead to inaccurate concentration calculations and may cause non-specific cellular stress. Both kinetic and thermodynamic solubility should be assessed.[5][6]
Protocol: Kinetic Solubility Assessment This quick method is ideal for early-stage discovery.[5]
-
Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the highest desired final concentration.
-
Serially dilute the solution across the plate.
-
Incubate for 1-2 hours at room temperature.
-
Measure turbidity using a nephelometer or absorbance at ~620 nm on a plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit.[6]
Data Interpretation: A desirable solubility for screening compounds is >60 µg/mL.[6] The highest concentration used in subsequent cell-based assays should be well below the measured solubility limit to prevent precipitation.
Primary Efficacy Screening: Cell Viability
The initial assessment of a compound's biological effect is typically a measure of its impact on cell viability or proliferation. The MTT assay is a robust, widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[8] This formazan is then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[7]
Protocol: Determining IC50 via MTT Assay
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[9]
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
MTT solution: 5 mg/mL in sterile PBS, stored at 4°C, protected from light.[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of the compound by performing a serial dilution (e.g., 7-point, 1:10 dilution series starting at 200 µM) in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final percentage of DMSO, typically ≤0.5%).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1X.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11] Place the plate on a shaker for 10-15 minutes at low speed to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Normalize Data: Convert raw absorbance values to percentage viability relative to the vehicle-treated control cells (100% viability).[9]
-
Plot Dose-Response Curve: Plot percent viability against the log of the compound concentration.
-
Calculate IC50: Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value.[9][12] This analysis should be performed with at least three independent biological replicates.[13]
| Parameter | Description | Typical Value |
| Top Plateau | Maximum viability (should be near 100%) | ~100% |
| Bottom Plateau | Minimum viability | Variable |
| Log(IC50) | The log of the concentration that gives a response halfway between the top and bottom plateaus. | Determined by fit |
| Hill Slope | Describes the steepness of the curve. | ~1.0 |
| Table 1: Key parameters from a four-parameter logistic curve fit for IC50 determination. |
Mechanistic Investigation
Once the IC50 has been established, the next logical step is to investigate how the compound is killing the cells. The two most common fates of cells treated with cytotoxic agents are apoptosis and necrosis.
Apoptosis vs. Necrosis Detection by Annexin V/PI Staining
Rationale: Apoptosis is a controlled, programmed form of cell death, whereas necrosis is an uncontrolled process resulting from acute injury.[14] Differentiating between these is crucial. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15] By using both stains, we can distinguish four cell populations via flow cytometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Techniques for studying fatty acid biosynthesis inhibition
An In-Depth Guide to Investigating Fatty-Acid Biosynthesis Inhibition
Introduction: Targeting the Lipid Engine of Disease
De novo fatty acid biosynthesis (FAS) is a fundamental metabolic pathway responsible for synthesizing fatty acids from precursors like acetyl-CoA and malonyl-CoA. In healthy tissues, this process is typically low, as dietary lipids fulfill most cellular needs. However, in various pathological states, including many cancers, metabolic disorders like nonalcoholic steatohepatitis (NASH), and infectious diseases, cells reactivate and upregulate FAS.[1][2][3] This metabolic reprogramming provides the necessary building blocks for rapid membrane proliferation, energy storage, and the generation of signaling molecules, effectively fueling disease progression.[1][3]
The enzymes that orchestrate this pathway, particularly Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), have emerged as high-value therapeutic targets.[4][5][6] ACC catalyzes the first committed step, the carboxylation of acetyl-CoA to malonyl-CoA, while FASN, a large multi-enzyme complex, performs the subsequent iterative elongation steps to produce primarily palmitate.[4][7] The development of inhibitors against these enzymes is a burgeoning area of drug discovery.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key techniques and detailed protocols used to identify and characterize inhibitors of fatty acid biosynthesis. We will move from high-throughput biochemical screens to detailed cell-based validation, emphasizing the scientific rationale behind each method to ensure robust and reproducible results.
Strategic Workflow for Inhibitor Discovery and Validation
A successful inhibitor discovery campaign follows a logical progression from high-throughput primary screening to detailed mechanistic studies and cell-based validation. The choice of assay at each stage depends on the specific research question, balancing throughput, cost, and the level of biological detail required.
Figure 1: A tiered workflow for identifying and validating fatty acid synthesis inhibitors.
Part 1: In Vitro Biochemical Assays
Biochemical assays utilize purified enzymes to directly measure an inhibitor's effect on its molecular target. These assays are essential for primary screening and for determining intrinsic potency (e.g., IC50).
Spectrophotometric FASN Activity Assay (NADPH Depletion)
Principle: This is the most common high-throughput assay for FASN activity. The overall synthesis of palmitate by FASN is a reductive process that consumes two molecules of NADPH for each two-carbon addition.[6][8] By monitoring the decrease in NADPH absorbance at 340 nm, one can directly quantify FASN enzymatic activity.[6][8] This method is robust, readily adaptable to 96- or 384-well plate formats, and cost-effective.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (pH 6.5-7.0), 1 mM EDTA, 1 mM Dithiothreitol (DTT).[6]
-
Substrate Stock: Prepare concentrated stocks of Acetyl-CoA (e.g., 3 mM) and Malonyl-CoA (e.g., 10 mM) in water.
-
Cofactor Stock: Prepare a 3.5 mM stock of NADPH in Assay Buffer.
-
Enzyme: Purified human FASN. The final concentration must be optimized to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µM Malonyl-CoA (final concentration).[6]
-
Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the activity of inhibitor-treated wells to the DMSO control wells: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Controls:
-
Why pre-incubate with the inhibitor? This step allows reversible inhibitors to reach equilibrium with the enzyme before the reaction starts, ensuring an accurate potency measurement.
-
Essential Controls:
-
No Malonyl-CoA Control: A reaction mix without Malonyl-CoA should show no significant NADPH depletion. This confirms the reaction is substrate-dependent.
-
No Enzyme Control: This well ensures that NADPH is stable under assay conditions and is not degrading non-enzymatically.
-
Positive Control Inhibitor: A known FASN inhibitor (e.g., C75, Orlistat) should be included to validate assay performance.[6]
-
Mass Spectrometry (MS)-Based FASN Assay
Principle: This method offers a direct and highly specific measurement of the final product, palmitate. It overcomes a key limitation of the NADPH assay, which can be confounded by compounds that interfere with NADPH absorbance or redox cycling.[1] In this assay, a stable isotope-labeled substrate, such as ¹³C₃-malonyl-CoA, is used. The incorporation of the ¹³C label into the newly synthesized fatty acid is then quantified by high-resolution mass spectrometry.[1]
Protocol Outline:
-
Reaction Setup:
-
Incubate purified FASN with acetyl-CoA, NADPH, and ¹³C₃-malonyl-CoA in an appropriate buffer at 37°C.[1]
-
The reaction is run for a defined period (e.g., 10-60 minutes).
-
-
Sample Preparation:
-
Stop the reaction by adding an organic solvent mixture (e.g., Bligh & Dyer extraction).
-
Spike the mixture with a known amount of a deuterated internal standard (e.g., d₄-palmitic acid) for absolute quantification.[1]
-
-
Analysis:
-
Analyze the organic extract directly by infusion into a high-resolution mass spectrometer (e.g., Orbitrap) in negative ion mode.[1]
-
Quantify the newly synthesized ¹³C-labeled palmitate by comparing its ion intensity to that of the deuterated internal standard.
-
Advantages:
-
High Specificity: Directly measures product formation, reducing false positives.[1]
-
Rich Data: Can identify and quantify the full spectrum of fatty acids produced by the enzyme, not just palmitate.[1]
Part 2: Cell-Based Assays
Cell-based assays are critical for validating that a compound can enter a cell and inhibit fatty acid synthesis in a complex biological environment. They provide a more physiologically relevant assessment of inhibitor efficacy.
Radiolabeled Acetate Incorporation Assay
Principle: This classic assay measures the flux through the entire de novo fatty acid synthesis pathway in living cells. Cells are incubated with a radiolabeled precursor, typically [¹⁴C]-acetate, which is converted to [¹⁴C]-acetyl-CoA. This radiolabeled unit is then incorporated into newly synthesized fatty acids. The total radioactivity incorporated into the lipid fraction of the cells is a direct measure of pathway activity.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines known for high FAS activity like LNCaP or HT29) in 12- or 24-well plates and grow to ~80% confluency.[9]
-
-
Inhibitor Treatment:
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a duration determined by the compound's mechanism (e.g., 1-24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL final activity) to each well and incubate at 37°C for 2-4 hours.[10]
-
-
Lipid Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a solvent system like Hexane:Isopropanol (3:2, v/v).
-
Transfer the organic phase containing the lipids to a new tube and evaporate the solvent under a stream of nitrogen.
-
-
Quantification:
-
Re-dissolve the dried lipid film in a scintillation cocktail.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.
-
Streamlined Alternative (ScintiPlates®): To increase throughput, cells can be grown in ScintiPlate® microplates. These plates have a scintillant embedded in the plastic. After labeling and washing, the radioactivity from the [¹⁴C]-lipids incorporated into the cell membranes can be read directly on a plate reader, eliminating the need for organic extraction.[9]
Causality and Controls:
-
Why use acetate? Acetate is readily taken up by cells and converted by ACSS2 into acetyl-CoA, directly feeding into the FAS pathway.
-
Rescue Experiment: To confirm that the inhibitor's effect is specifically due to FAS inhibition, a rescue experiment can be performed. Co-incubating the cells with the inhibitor and an exogenous fatty acid like palmitate or oleate should rescue the cells from the inhibitor's phenotypic effects (e.g., reduced proliferation).[5]
Lipidomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Lipidomics provides the most detailed view of how an inhibitor alters the cellular lipid landscape. This powerful technique uses LC-MS to separate, identify, and quantify hundreds of individual lipid species. By comparing the lipid profiles of inhibitor-treated cells versus control cells, researchers can confirm the downstream consequences of FAS inhibition (e.g., a drop in specific saturated fatty acids) and uncover unexpected off-target effects.[11][12]
Workflow Diagram:
Figure 2: A typical workflow for a cell-based lipidomics experiment.
Protocol Outline:
-
Sample Preparation: Treat, harvest, and quench cells as described for the radiolabeling assay.
-
Lipid Extraction: Perform a robust lipid extraction, often using a methyl-tert-butyl ether (MTBE) based method, which efficiently extracts a broad range of lipid classes.
-
LC-MS/MS Analysis: Use a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer. The LC separates lipids based on their polarity, while the MS provides mass information for identification and fragmentation data for structural confirmation.[11]
-
Data Analysis: Utilize specialized software to process the raw data, identify lipid species by matching against databases (like LIPID MAPS), and perform statistical analysis to find lipids that are significantly different between treated and control groups.[11]
Summary of Key Techniques
| Technique | Principle | Throughput | Information Provided | Pros | Cons |
| NADPH Depletion Assay | Spectrophotometric measurement of NADPH consumption by purified FASN.[6][8] | High | Enzyme activity, IC50 | Fast, cost-effective, easily automated. | Indirect measurement, prone to optical and redox interference.[1] |
| MS-Based Assay | Direct measurement of stable-isotope labeled product formation by purified FASN.[1] | Medium | Enzyme activity, product specificity, IC50 | Highly specific, detailed product profile.[1] | Lower throughput, requires specialized equipment. |
| Radiolabeled Acetate Incorporation | Measures incorporation of [¹⁴C]-acetate into total cellular lipids.[9][10] | Medium-High | Cellular pathway flux, IC50 | Physiologically relevant, gold standard for cellular FAS. | Requires handling of radioactivity, indirect endpoint. |
| Lipidomics (LC-MS) | Comprehensive profiling of changes in individual lipid species in cells.[11][12] | Low | Detailed lipid profile, mechanism of action, off-target effects | Highly detailed and comprehensive view of lipid metabolism. | Technically complex, expensive, complex data analysis. |
References
-
Gallego-García, A., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link]
-
Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. Assay and Drug Development Technologies. Available at: [Link]
-
Le Pihive, E., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals. Available at: [Link]
-
Li, H., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening. Available at: [Link]
-
Assay Genie. Human Fatty Acid Synthase/FASN ELISA Kit- High Sensitivity. Assay Genie. Available at: [Link]
-
Chen, Y., et al. (2021). A High-Throughput Screening Platform Identifies FDA-Approved Drugs that Inhibit SREBP Pathway Activation. ACS Chemical Biology. Available at: [Link]
-
Wang, Y., et al. (2020). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Analytical Chemistry. Available at: [Link]
-
Golden, A., et al. (2013). Measurement of long-chain fatty acid uptake into adipocytes. Methods in Enzymology. Available at: [Link]
-
Black, P. N., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening. Available at: [Link]
-
Miller, J. R., et al. (2011). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Tarrado-Castellarnau, M., et al. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Molecular Biology. Available at: [Link]
-
Mota, F. A., et al. (2019). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. ACS Omega. Available at: [Link]
-
Oliynyk, G., et al. (2021). Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. Cell Death & Disease. Available at: [Link]
-
Li, J., et al. (2023). Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. ChemRxiv. Available at: [Link]
-
Farr, D., et al. (2021). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. Birth Defects Research. Available at: [Link]
-
Liu, Y., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. STAR Protocols. Available at: [Link]
-
Li, Y., et al. (2010). Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. Oncology Reports. Available at: [Link]
-
Wang, X., et al. (2018). Inhibitory effects of garcinone E on fatty acid synthase. Food & Function. Available at: [Link]
-
Biocompare. Fatty Acid Synthase ELISA Kits. Biocompare. Available at: [Link]
-
Molecular Devices. QBT Fatty Acid Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Holčapek, M., et al. (2018). Lipidomic Analysis. Analytical Chemistry. Available at: [Link]
-
Harwood, H. J. (2005). Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. Journal of Biological Chemistry. Available at: [Link]
-
Agnew, T., et al. (2023). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy. Available at: [Link]
-
Bates, P. D., et al. (2014). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Truong, L. T., et al. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta. Available at: [Link]
-
Kim, Y., et al. (2024). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Y. M., et al. (2006). Inhibiting bacterial fatty acid synthesis. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of garcinone E on fatty acid synthase - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13246H [pubs.rsc.org]
- 7. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. holcapek.upce.cz [holcapek.upce.cz]
- 12. tandfonline.com [tandfonline.com]
Membrane permeabilization assay using 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Application Note & Protocol
Characterizing Membrane Permeabilization Activity of Novel Compounds Using 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid as a Model Candidate
Introduction: The Imperative of Measuring Membrane Integrity
The plasma membrane is a fundamental barrier that safeguards cellular homeostasis. Its selective permeability is critical for cell survival, signaling, and ion balance. The disruption of this barrier, or permeabilization, is a hallmark of various biological processes, including certain types of regulated cell death (e.g., necroptosis) and is a key mechanism of action for antimicrobial peptides, toxins, and certain anticancer drugs.
Assays that measure membrane permeabilization are therefore indispensable tools. They allow researchers to:
-
Screen compound libraries for new therapeutic agents (e.g., antibiotics, cancer therapies).
-
Elucidate mechanisms of cytotoxicity and cell death.
-
Study the function of pore-forming proteins and toxins.
This guide establishes a robust methodology to screen and characterize a novel compound, designated here as PYP-BA (this compound), for its ability to permeabilize the plasma membrane. The core principle involves the use of a fluorescent dye, such as SYTOX™ Green, which is normally excluded by healthy cells. Upon membrane disruption by an agent like PYP-BA, the dye enters the cell, binds to nucleic acids, and exhibits a dramatic increase in fluorescence, providing a direct and quantifiable measure of permeabilization.
Scientific Principle: Quantifying Membrane Disruption
The assay relies on the differential permeability of the plasma membrane to specific fluorescent probes. In their basal state, healthy cells maintain a tightly regulated intracellular environment and actively exclude charged or large molecules.
-
Initial State (Intact Membrane): The SYTOX™ Green dye is present in the extracellular medium but cannot cross the intact plasma membrane. Cellular fluorescence remains at a low, background level.
-
Permeabilization Event: The test article (PYP-BA) interacts with the membrane, leading to the formation of pores or a general loss of integrity.
-
Signal Generation (Fluorescence): SYTOX™ Green enters the cell through the newly formed disruptions.
-
Quantification: Inside the cell, the dye binds to DNA and RNA. This binding event restricts the dye's conformational freedom, causing a >500-fold enhancement in its fluorescence quantum yield. The resulting fluorescence intensity is directly proportional to the degree of membrane permeabilization.
This relationship allows for a quantitative assessment, enabling the determination of key parameters like the effective concentration (EC₅₀) and the kinetics of the permeabilization process.
Overall Workflow for Characterization
A multi-step process is required to validate a novel compound. This ensures that the observed effect is specific, reproducible, and well-characterized. The workflow moves from high-throughput screening to lower-throughput visual confirmation.
Caption: Workflow for validating a novel membrane-permeabilizing agent.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Test Article | This compound (PYP-BA) | The compound being evaluated for permeabilizing activity. |
| Cell Line | HeLa (adherent) or Jurkat (suspension) | Human cell lines commonly used in cytotoxicity assays. |
| Cell Culture Medium | DMEM or RPMI-1640 + 10% FBS, 1% Pen/Strep | For cell propagation and maintenance. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) or PBS | A simple, serum-free buffer for running the assay. |
| Fluorescent Dye | SYTOX™ Green Nucleic Acid Stain | A high-affinity, membrane-impermeant DNA dye. |
| Positive Control | Digitonin (100 µM) or 0.1% Triton™ X-100 | Induces rapid and complete membrane permeabilization. |
| Negative Control | 0.1% DMSO in Assay Buffer | Vehicle control, should not induce permeabilization. |
| Microplates | 96-well, black-walled, clear-bottom plates | Minimizes well-to-well crosstalk and background fluorescence. |
| Instrumentation | Fluorescence Plate Reader | Required for quantitative measurements. |
| Instrumentation | Fluorescence Microscope | Required for visual confirmation. |
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis by Plate Reader
This protocol determines the concentration at which PYP-BA induces membrane permeabilization (EC₅₀).
1. Cell Preparation (Day 1): a. For adherent cells (HeLa), seed 20,000 cells per well in 100 µL of complete medium into a 96-well black-walled, clear-bottom plate. b. Incubate overnight (37°C, 5% CO₂) to allow cells to attach and form a monolayer. c. For suspension cells (Jurkat), this step can be performed on Day 2.
2. Reagent Preparation (Day 2): a. Prepare a 10 mM stock solution of PYP-BA in 100% DMSO. b. Create a 2X working stock dilution series. Perform a serial dilution of the PYP-BA stock in Assay Buffer to generate concentrations ranging from 200 µM to 0.1 µM (final concentrations will be 1X, i.e., 100 µM to 0.05 µM). c. Prepare 2X Positive Control (200 µM Digitonin in Assay Buffer) and 2X Negative Control (0.2% DMSO in Assay Buffer). d. Prepare a 2X SYTOX™ Green working solution (e.g., 2 µM in Assay Buffer). The optimal concentration should be determined empirically but 1 µM final is a good starting point.
3. Assay Execution (Day 2): a. For adherent cells, gently wash the monolayer twice with 100 µL of pre-warmed Assay Buffer. b. Add 50 µL of the 2X SYTOX™ Green working solution to all wells. c. Add 50 µL of the 2X PYP-BA dilution series, 2X Positive Control, or 2X Negative Control to the appropriate wells. This brings the final volume to 100 µL and all reagents to 1X concentration. d. Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
4. Data Acquisition: a. Set the reader to measure fluorescence from the bottom (for adherent cells). b. Use excitation/emission wavelengths appropriate for SYTOX™ Green (e.g., ~485 nm Ex / ~520 nm Em). c. Read the plate kinetically, taking a measurement every 2-5 minutes for a period of 1-2 hours. This provides both dose-response and time-course information.
Protocol 2: Visual Confirmation by Fluorescence Microscopy
This protocol provides qualitative validation of the plate reader results.
-
Cell Preparation: Seed cells (e.g., 50,000 HeLa cells) onto glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Wash cells with Assay Buffer. Treat different coverslips with:
-
PYP-BA at its calculated EC₅₀ concentration.
-
Positive Control (100 µM Digitonin).
-
Negative Control (0.1% DMSO).
-
Add SYTOX™ Green (1 µM final concentration) and a nuclear counterstain like Hoechst 33342 (which stains all cells) to all wells.
-
-
Incubation: Incubate for the time determined to be optimal from the kinetic plate reader assay (e.g., 30 minutes).
-
Imaging: Mount the coverslips onto microscope slides and image immediately using a fluorescence microscope. Capture images in the green (SYTOX™) and blue (Hoechst) channels. Permeabilized cells will be double-positive (blue and green nuclei), while healthy cells will only be blue.
Data Analysis and Interpretation
1. Data Processing: a. Background Subtraction: Subtract the average fluorescence from "no-cell" control wells. b. Normalization: Normalize the data to express it as a percentage of the maximum permeabilization.
- % Permeabilization = 100 * (F - F_neg) / (F_pos - F_neg)
- Where F is the fluorescence of the test well, F_neg is the average of the negative control wells, and F_pos is the average of the positive control wells.
2. Dose-Response Analysis: a. For each concentration of PYP-BA, use the fluorescence value at a fixed time point (e.g., 60 minutes). b. Plot % Permeabilization against the log of the PYP-BA concentration. c. Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or R to determine the EC₅₀ value. The EC₅₀ is the concentration that elicits 50% of the maximal response.
Example Data Presentation:
| Compound | EC₅₀ (µM) | Max Signal (% of Control) | Hill Slope |
| PYP-BA | 12.5 | 95.7% | 1.8 |
| Digitonin | 15.2 | 100.0% | 2.5 |
3. Interpretation of Results:
-
A low EC₅₀ value indicates a potent compound.
-
The kinetic data reveals how quickly the compound acts. A rapid increase in fluorescence suggests a direct membrane-disrupting mechanism, while a slow, delayed increase might suggest an indirect mechanism secondary to another cellular process.
-
Microscopy images provide crucial confirmation. The observation of green-stained nuclei in PYP-BA-treated cells, but not in negative controls, validates the plate reader data.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background in negative control wells | 1. Dye concentration is too high. 2. Cells are unhealthy or dying before treatment. 3. Serum was not removed, causing autofluorescence. | 1. Titrate the SYTOX™ Green to a lower concentration. 2. Check cell viability before starting; ensure gentle handling. 3. Ensure all washes are performed with serum-free Assay Buffer. |
| No signal in positive control wells | 1. Incorrect filter set on the plate reader. 2. Digitonin/Triton X-100 stock has degraded. 3. Reader gain is set too low. | 1. Verify excitation/emission wavelengths. 2. Prepare fresh positive control solution. 3. Optimize instrument settings using the positive control well. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette; avoid bubbles. 3. Avoid using the outermost wells of the plate. |
References
-
Berendsen, P., et al. (2014). Membrane Pores as Mediators of Rhabdomyolysis. Muscle & Nerve. Available at: [Link]
-
Leber, T. M., et al. (2017). A high-throughput screen for small-molecule inhibitors of Bax-mediated mitochondrial outer membrane permeabilization. Nature Cell Biology. Available at: [Link]
-
Chan, F. K.-M., et al. (2015). A necrotic cell death signaling pathway in T cells. Immunological Reviews. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfall, you can significantly improve your reaction yield, product purity, and overall efficiency.
The most prevalent and reliable method for constructing this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction joins an organoboron compound (pyrimidine-4-boronic acid) with a halide (4-(4-bromo-1H-pyrazol-1-yl)benzoic acid) using a palladium catalyst.[2][3] This guide is structured around troubleshooting this key reaction and addressing frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
Low yield and the formation of impurities are the most frequently encountered obstacles in this synthesis. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC or LC-MS analysis shows little to no desired product.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The Pd(0) catalyst is the engine of the reaction. Its activity can be compromised by oxidation or improper handling.
-
Solution 1: Use a Fresh Catalyst. Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh or has been stored under an inert atmosphere. For catalysts like Pd(OAc)₂, which are pre-catalysts, in-situ reduction to Pd(0) is required, and the presence of phosphine ligands is crucial.[4]
-
Solution 2: Optimize Catalyst Loading. While typically 1-5 mol% is sufficient, challenging couplings may benefit from a slightly higher catalyst load.[5] However, excessive catalyst can lead to side reactions.
-
-
Ineffective Base: The base is critical for activating the boronic acid in the transmetallation step of the catalytic cycle.[3]
-
Solution 1: Screen Different Bases. The choice of base can dramatically impact yield. An inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃, especially for heteroaromatic couplings.[5]
-
Solution 2: Ensure Anhydrous Conditions. While some water can be tolerated or even beneficial in Suzuki reactions, the base itself should be anhydrous to prevent side reactions.
-
-
Sub-optimal Solvent System: The solvent must facilitate the dissolution of both organic and inorganic reagents.
-
Low Reaction Temperature: The oxidative addition and reductive elimination steps are often temperature-dependent.
-
Solution: Increase Reaction Temperature. Most Suzuki couplings for heteroaromatic systems require heating, typically between 80-100 °C.[5] Ensure your reaction is reaching and maintaining the target temperature.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Significant Formation of Side Products
Your reaction produces the desired product, but it is contaminated with persistent impurities, complicating purification.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: You observe a pyrimidine-pyrimidine dimer. This arises from the reaction of two molecules of the boronic acid.
-
Cause: Often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeborylation of Pyrimidine-4-boronic acid: The boronic acid group is replaced by a hydrogen atom, resulting in pyrimidine.
-
Cause: This is a common side reaction for boronic acids, catalyzed by acid, base, or residual metals.[6]
-
Solution 1: Use a Slight Excess of Boronic Acid. Using 1.1 to 1.3 equivalents of the pyrimidine-4-boronic acid can compensate for this loss without significantly complicating purification.[7]
-
Solution 2: Control Temperature and Reaction Time. Avoid unnecessarily long reaction times or excessive temperatures, which can promote decomposition. Monitor the reaction by TLC/LC-MS and stop it upon completion.
-
-
Dehalogenation of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: The bromine atom is replaced by a hydrogen, leading to an unwanted byproduct.
-
Cause: Can occur under certain reducing conditions or with highly reactive catalyst systems.
-
Solution: Choose the Right Catalyst/Ligand. If dehalogenation is a persistent issue, switching to a catalyst system known to minimize this side reaction, such as one with bulkier phosphine ligands like XPhos, can be beneficial.[2][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general synthetic route?
The most direct route involves the Suzuki coupling of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid [9] with pyrimidine-4-boronic acid .[10] The pyrazole starting material can be synthesized from 4-hydrazinobenzoic acid and a suitable C3 synthon.
Q2: Which palladium catalyst and base combination works best?
For heteroaromatic couplings like this, a combination of Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system is a robust starting point.[5] Good yields have been reported using this system at temperatures around 100 °C.[5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system like 10% Methanol in Dichloromethane. The product is more polar than the bromo-pyrazole starting material and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal to track the consumption of starting materials and the formation of the product mass.
Q4: The product seems poorly soluble. What is the best way to purify it?
The final product, being a carboxylic acid, has limited solubility in many common organic solvents.
-
Workup: After the reaction, acidify the aqueous layer to a pH of ~4-5. The product should precipitate out. Filter the solid and wash it with water, then with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
Purification:
-
Trituration: Stirring the crude solid in a solvent like ethyl acetate or methanol can dissolve many impurities, leaving the purer product behind.
-
Recrystallization: If a suitable solvent system can be found (e.g., DMF/water or DMSO/water), recrystallization is an excellent method for achieving high purity.
-
Chromatography: If necessary, column chromatography can be performed, but it may require a polar mobile phase (e.g., DCM/Methanol gradient) and can be challenging due to solubility. Extensive chromatography should be avoided if possible.[11]
-
Q5: Are there any specific safety precautions for the reagents?
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Boronic Acids: Pyrimidine-4-boronic acid can be irritating to the eyes, skin, and respiratory system.[12] Handle with care.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and should always be handled in a well-ventilated fume hood.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials & Reagents
| Reagent | Mol. Wt. | Equivalents | Amount (for 1 mmol scale) |
| 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | 267.08 | 1.0 | 267 mg |
| Pyrimidine-4-boronic acid | 123.92 | 1.2 | 149 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| K₃PO₄ (anhydrous) | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (deionized) | - | - | 2 mL |
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (1.0 eq), pyrimidine-4-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degassing: Bubble Argon or Nitrogen through the stirred solution for 20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with 20 mL of water.
-
Filter the mixture to remove any insoluble palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the solid under high vacuum to afford the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
References
-
Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
-
Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Jismy, B., Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances. Available at: [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. Available at: [Link]
-
Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Available at: [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scbt.com [scbt.com]
- 10. biosynth.com [biosynth.com]
- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Based Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazole-based compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome solubility hurdles and advance your research.
Introduction to Pyrazole Solubility
Pyrazole-containing compounds are a cornerstone in modern medicinal chemistry, with numerous approved drugs targeting a wide range of diseases.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers unique physicochemical properties that can enhance biological activity.[2][3] However, the same structural features that contribute to their therapeutic efficacy can also lead to poor aqueous solubility, a significant obstacle in drug development.[4][5] Low solubility can impede absorption, reduce bioavailability, and complicate formulation efforts.[6][7][8] This guide provides a structured approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of pyrazole-based compounds.
Q1: Why are my pyrazole-based compounds poorly soluble in aqueous solutions?
A1: The low aqueous solubility of many pyrazole derivatives often stems from a combination of factors inherent to their molecular structure:
-
High Crystal Lattice Energy: The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state.[4][9] This results in a highly stable crystal lattice that requires significant energy to break apart during dissolution.
-
Lipophilicity: While the pyrazole ring itself is less lipophilic than a benzene ring, the overall lipophilicity of the molecule, dictated by its various substituents, plays a crucial role.[2][9] Many pyrazole-based drugs are designed to interact with hydrophobic binding pockets in their biological targets, necessitating a certain degree of lipophilicity that can, in turn, reduce aqueous solubility.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.[9]
Q2: How does pH influence the solubility of my pyrazole compound?
A2: The effect of pH on solubility is entirely dependent on whether your pyrazole derivative contains ionizable functional groups.[9][10]
-
Basic Pyrazoles: If your compound has a basic functional group (e.g., an amino group), its solubility will generally increase in acidic conditions (lower pH).[10] The basic group becomes protonated, forming a more soluble salt.[11][12]
-
Acidic Pyrazoles: Conversely, if your compound possesses an acidic functional group (e.g., a carboxylic acid), its solubility will increase in alkaline conditions (higher pH) due to the formation of a soluble salt.[11][12]
-
Neutral Pyrazoles: For neutral pyrazole compounds without ionizable groups, pH will have a minimal effect on their intrinsic solubility.
Q3: My compound is precipitating out of my assay buffer. What can I do?
A3: Precipitation in an assay buffer is a common issue and can lead to unreliable results. Here are some immediate troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the concentration of your compound in the assay to a level below its solubility limit in the final buffer composition.[13]
-
Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final assay buffer can significantly increase the solubility of your compound.[9][13] Common co-solvents include DMSO, ethanol, and propylene glycol.[9][14] It is crucial to keep the final co-solvent concentration low (typically ≤1%) to avoid impacting the biological assay.[13]
-
pH Adjustment of the Buffer: If your compound is ionizable, ensure the pH of your assay buffer is optimized for its solubility.[10][13]
Q4: What are some of the most common formulation strategies to improve the solubility of pyrazole-based compounds?
A4: A variety of formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble pyrazole derivatives.[6][15][16] These can be broadly categorized as:
-
Physical Modifications: These techniques alter the physical properties of the solid drug substance.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[17][18] Techniques include micronization and nanosuspension.[17][19]
-
Solid Dispersions: The drug is dispersed in an inert, hydrophilic carrier matrix, often in an amorphous state.[10][15][20] This can significantly enhance aqueous solubility and dissolution.[4]
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule.
-
Use of Excipients: These are pharmacologically inactive substances added to a formulation to aid in solubilization.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow for diagnosing and addressing solubility issues with your pyrazole-based compounds.
Step 1: Characterize the Problem
Before attempting to solve a solubility issue, it's crucial to understand its nature.
Protocol: Equilibrium Solubility Determination
This protocol will help you quantify the solubility of your compound in a specific medium.
Materials:
-
Your pyrazole-based compound
-
The solvent of interest (e.g., water, buffer)
-
Vials with tight-fitting caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of your solid pyrazole compound to a vial. Ensure there is enough solid so that some remains undissolved at equilibrium.
-
Add a known volume of the desired solvent to the vial.[21]
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[21]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter into a clean vial.
-
Quantify the concentration of the dissolved pyrazole compound in the filtered sample using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.[21] The resulting concentration is the equilibrium solubility.
Step 2: Selecting a Solubilization Strategy
The choice of solubilization strategy will depend on the physicochemical properties of your compound and the intended application.
Caption: Decision tree for selecting a solubility enhancement strategy.
Step 3: Experimental Protocols for Solubility Enhancement
Protocol: Salt Formation Screening
This protocol provides a general guideline for screening for suitable salt forms of an ionizable pyrazole compound.
Materials:
-
Your ionizable pyrazole compound
-
A selection of pharmaceutically acceptable acids and bases (counter-ions)
-
A variety of solvents (e.g., ethanol, acetone, water)
-
Small-scale reaction vials
-
Stirring plate and stir bars
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Methodology:
-
Dissolve a known amount of your pyrazole compound in a suitable solvent in a reaction vial.
-
In a separate vial, prepare a solution of the chosen counter-ion (acid or base) in the same or a miscible solvent.
-
Slowly add the counter-ion solution to the pyrazole solution while stirring. The molar ratio is typically 1:1, but other stoichiometries can be explored.
-
Observe for precipitation. If no precipitate forms, you can try cooling the solution or adding an anti-solvent (a solvent in which the salt is less soluble).
-
If a precipitate forms, collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the solid under vacuum.
-
Characterize the resulting solid to confirm salt formation (e.g., using melting point, spectroscopy, or X-ray diffraction).
-
Determine the aqueous solubility of the new salt form using the equilibrium solubility protocol described above.
-
Repeat this process with a variety of counter-ions and solvent systems to identify the salt form with the most desirable properties.
Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing solid dispersions.[20][24]
Materials:
-
Your pyrazole compound
-
A hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®)[24]
-
A volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, dichloromethane)[24]
-
A round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve both your pyrazole compound and the hydrophilic polymer in the chosen solvent in a round-bottom flask.[20] The drug-to-polymer ratio can be varied to optimize performance.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.[20]
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and, if necessary, gently grind it to a fine powder.
-
Characterize the solid dispersion to assess its properties (e.g., amorphous nature by XRD, dissolution rate).
| Technique | Principle | Suitable for Pyrazoles with... | Considerations |
| pH Adjustment | Increases the ionization of acidic or basic functional groups.[25] | Ionizable groups (e.g., amines, carboxylic acids).[9][10] | The pH of the final formulation must be physiologically tolerable. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Non-ionizable or poorly ionizable compounds. | The concentration of the co-solvent should be minimized to avoid toxicity.[13] |
| Salt Formation | Creates a more soluble ionic form of the drug.[6][11] | Ionizable groups with a suitable pKa.[10] | The choice of counter-ion can affect stability and hygroscopicity.[10] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[10][15] | Crystalline compounds with high melting points. | The physical stability of the amorphous form needs to be assessed. |
| Cyclodextrin Complexation | Encapsulates the drug in a water-soluble oligosaccharide.[10][22][23] | Compounds with appropriate size and hydrophobicity to fit within the cyclodextrin cavity.[26] | The amount of cyclodextrin required can be large. |
| Nanotechnology | Increases the surface area for dissolution by reducing particle size to the nanometer range.[27][28][29] | A broad range of poorly soluble compounds. | Can be a more complex and costly manufacturing process.[28] |
Advanced Visualization of Solubility Enhancement Workflow
Caption: A comprehensive workflow for addressing pyrazole solubility issues.
References
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
- Pawar, P., & D'Mello, S. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-161.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
- Kumar, S., & Singh, A. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 899-921.
- Medina, F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896.
- Caddeo, C., et al. (2021).
- Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 276-282.
-
ResearchGate. (n.d.). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- Paudel, A., et al. (2010). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. AAPS PharmSciTech, 11(2), 784-797.
- Uqia-Tulain, U., et al. (2023). An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Arabinoxylan-Based Nanoparticles for Aripiprazole Delivery. International Journal of Nanomedicine, 18, 5917-5932.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
- Wang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(5), 629.
-
Scifiniti. (n.d.). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Retrieved from [Link]
- Zhang, M., et al. (2020).
-
ResearchGate. (n.d.). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
- Patel, B. B., & Patel, J. K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 129-135.
-
World Journal of Pharmaceutical and Life Sciences. (n.d.). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035.
- Sbardella, G., & Braconi, L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747.
- Mourtzinos, I., & Anastasopoulou, A. (2023).
- Crini, G., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceuticals, 16(3), 403.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 9(4), 43.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. Retrieved from [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. scifiniti.com [scifiniti.com]
- 20. japsonline.com [japsonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wjpls.org [wjpls.org]
- 25. kinampark.com [kinampark.com]
- 26. mdpi.com [mdpi.com]
- 27. dovepress.com [dovepress.com]
- 28. researchgate.net [researchgate.net]
- 29. pharmtech.com [pharmtech.com]
Technical Support Center: A Guide to the Stability and Storage of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
Welcome to the technical support guide for 4-(4-pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid. This document provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of this compound to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Compound Identity and Properties
Q1: What are the key chemical properties of 4-(4-pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid?
This compound is a heterocyclic molecule featuring a benzoic acid moiety linked to a pyrazole ring, which in turn is substituted with a pyrimidine ring. While specific data for this exact molecule is not extensively published, we can infer its properties from its constituent parts and data on similar structures.
| Property | Value (Estimated/Inferred) | Source/Analogy |
| Molecular Formula | C₁₄H₁₀N₄O₂ | Derived from structure |
| Molecular Weight | 266.26 g/mol | Derived from structure |
| Appearance | Likely a solid (white to off-white powder) | Analogy with similar compounds[1] |
| CAS Number | Not readily available in searched documents. Researchers should verify the CAS number provided by their supplier. | N/A |
The presence of both acidic (benzoic acid) and basic (pyrazole, pyrimidine nitrogens) functional groups makes this molecule amphoteric, meaning its solubility and stability are likely pH-dependent.
Recommended Storage and Handling
Q2: How should I store the solid (powder) form of the compound?
For optimal stability, the solid compound should be stored under the following conditions, which are standard for many benzoic acid and heterocyclic derivatives.[2][3][4]
-
Temperature: Store in a cool, dry place. Room temperature is generally acceptable for short-term storage.[5][6][7] For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential for slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[7] This is a precautionary measure against potential oxidation of the heterocyclic rings.
-
Light: Protect from light.[8] Aromatic and heterocyclic compounds can be light-sensitive. Store in an amber vial or a light-blocking container.
-
Moisture: Keep the container tightly sealed to protect from moisture.[2][3] The compound may be hygroscopic.
Q3: What is the best way to prepare and store solutions of this compound?
The stability of the compound in solution is a critical factor for the reliability of biological assays.
-
Solvent Selection: Due to the carboxylic acid group, the compound's solubility is expected to be poor in neutral aqueous solutions.
-
For stock solutions, use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
When diluting into aqueous buffers for experiments, be mindful of the final DMSO concentration and the potential for the compound to precipitate.
-
-
pH Considerations: The benzoic acid moiety will be deprotonated at pH values above its pKa (typically ~4-5), increasing aqueous solubility. Conversely, the pyrazole and pyrimidine nitrogens can be protonated at low pH. Some pyrazole derivatives have been shown to degrade in alkaline conditions (e.g., pH 8).[9] It is crucial to assess the stability of the compound in your specific assay buffer.
-
Storage of Solutions:
-
Short-term (1-2 days): Solutions can typically be stored at 2-8°C.
-
Long-term: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. One source suggests that in-solvent storage at -80°C is viable for up to 6 months.[1]
-
Troubleshooting Guide: Stability Issues
This section addresses common problems that may arise due to compound instability.
Q4: My solid compound has changed color. Is it still usable?
A change in color (e.g., from white to yellow or brown) is a visual indicator of potential degradation. This could be due to oxidation or photodegradation.
-
Action: Do not assume the compound is still pure. The purity should be re-assessed using an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before use. Compare the analytical profile to that of a fresh or properly stored sample if available.
Q5: I've noticed precipitation in my stock solution after taking it out of the freezer. What should I do?
Precipitation upon thawing can occur for several reasons:
-
Concentration Limit Exceeded: The concentration of your stock solution may be too high, leading to crystallization at lower temperatures.
-
Solvent Evaporation: If the vial was not sealed properly, some solvent may have evaporated, increasing the concentration.
-
Degradation: A degradant may be less soluble than the parent compound.
-
Action:
-
Gently warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.
-
If it redissolves, you can likely still use the solution, but consider preparing fresh stock solutions at a slightly lower concentration for future use.
-
If it does not redissolve, or if you suspect degradation, the solution should be analyzed for purity or discarded.
-
Q6: My experimental results are inconsistent. Could this be related to the compound's stability?
Yes, inconsistent results are a classic sign of compound instability.[10]
-
Possible Causes:
-
Degradation in Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, the actual concentration of the active compound may be lower than expected.
-
Instability in Assay Buffer: The compound may be degrading over the time course of your experiment in the aqueous assay buffer. This is a critical factor to investigate, as pyrimidine and pyrazole derivatives can be susceptible to hydrolysis or other reactions depending on the conditions.[9][11]
-
-
Troubleshooting Workflow: The diagram below outlines a systematic approach to investigating potential stability issues.
Caption: A logical workflow for diagnosing the root cause of inconsistent experimental data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
4-(4-pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Appropriately sized amber glass vial with a screw cap
Procedure:
-
Weighing: Tare the vial on the analytical balance. Carefully weigh out the desired amount of the solid compound (e.g., 2.66 mg for 1 mL of a 10 mM solution).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used if necessary, but avoid excessive heat.
-
Storage: Once fully dissolved, aliquot the solution into single-use tubes for long-term storage at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a general method for monitoring the stability of the compound over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Compound stock solution
-
Assay buffer
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the parent compound from any potential impurities or degradants. A typical starting point would be a gradient elution on a C18 column with mobile phases of water and ACN, both containing 0.1% formic acid. Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Initial Analysis (t=0): Dilute a sample of the freshly prepared solution in the mobile phase and inject it onto the HPLC. This will serve as your baseline purity measurement.
-
Stability Study:
-
Stock Solution Stability: Store the stock solution under the desired conditions (e.g., 4°C, room temperature). At specified time points (e.g., 24h, 48h, 1 week), re-analyze a sample.
-
Assay Buffer Stability: Dilute the compound to its final working concentration in your assay buffer. Incubate this solution under your experimental conditions (e.g., 37°C). Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze by HPLC.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the peak area at t=0. A compound is generally considered stable if >90-95% of the parent peak remains.
Key Stability Factors and Degradation Pathways
The chemical structure of 4-(4-pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid suggests several potential liabilities that researchers should be aware of.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | CA [sdsmanager.com]
- 3. redox.com [redox.com]
- 4. ehs.com [ehs.com]
- 5. 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]
- 6. 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 1159696-44-2|3-(4-Amino-1H-pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategic Dosing Optimization for 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid in In Vivo Models
Welcome to the technical support resource for researchers utilizing 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid. This guide is designed to provide practical, scientifically-grounded advice for developing and optimizing dosing regimens for in vivo studies. Given that this is a novel investigational compound, this document establishes a robust framework based on established principles of preclinical drug development to ensure reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: I have no prior in vivo data for this compound. How do I select a starting dose?
A1: Determining a safe and effective starting dose is a critical initial step. Without direct precedent, a multi-faceted approach is necessary:
-
Literature Review of Analogs: Begin by searching for published studies on compounds with a similar pyrazole-pyrimidine core structure. While your specific molecule may be novel, data from related compounds can provide a valuable starting point for a dose range. For instance, various pyrazole derivatives have been evaluated in vivo, with some studies reporting no toxicity in mouse models at doses up to 50 mg/kg[1][2]. This suggests a potential upper limit for initial safety studies.
-
In Vitro Data Extrapolation: Your in vitro efficacy data (e.g., IC50 or EC50) is a key, albeit indirect, indicator. While there is no direct formula to convert an in vitro concentration to an in vivo dose, it helps establish the concentration needed at the target site. This data is crucial when later combined with pharmacokinetic findings.
-
Dose Escalation Studies: The most reliable method for a novel compound is to perform a formal dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study.[3] This involves administering progressively higher doses to different animal groups to identify the dose that produces the desired biological effect without significant toxicity.
Q2: This compound has poor aqueous solubility. What is a suitable vehicle for in vivo administration?
A2: Poor solubility is a common challenge in drug development.[4][5] The choice of vehicle is critical for achieving accurate dosing and adequate bioavailability. An unsuitable vehicle can lead to precipitation, inaccurate dosing, and even vehicle-induced toxicity.[4]
Your formulation strategy will depend on the route of administration (e.g., oral, intraperitoneal, intravenous). For early-stage preclinical studies, a solution is preferred over a suspension for dose accuracy, especially for intravenous (IV) administration.[6]
Common Vehicle Strategies for Poorly Soluble Compounds:
| Vehicle Type | Composition Example | Advantages | Disadvantages & Causality |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in water with 0.1% Tween 80 | Suitable for oral (p.o.) administration of insoluble compounds. Simple to prepare. | Risk of non-uniformity and inaccurate dosing if not properly homogenized. Not suitable for IV injection due to particle risk.[4][7] |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 50% Saline | Can fully solubilize the compound, ensuring dose accuracy. Suitable for multiple routes. | High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity.[7] The solvent itself can have biological effects, confounding results. |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Forms inclusion complexes that significantly increase aqueous solubility and stability.[4][6] | Can have their own pharmacological effects. May be cost-prohibitive for large-scale studies. |
| Lipid-based Formulation | Corn oil, sesame oil, or Self-Emulsifying Drug Delivery Systems (SEDDS) | Can enhance oral bioavailability for lipophilic compounds.[4] | More complex to formulate and may have stability issues.[4] Only suitable for highly lipophilic molecules. |
Recommendation: Start by assessing the solubility in a few common systems. A co-solvent system is often a pragmatic first choice for initial pharmacokinetic (PK) and tolerability studies.
Troubleshooting Guide: Common In Vivo Dosing Issues
Issue 1: The formulated compound is cloudy or has precipitated.
-
Possible Cause & Logic: The compound's solubility limit in your chosen vehicle has been exceeded. This is a critical issue as it leads to under-dosing and high variability.[4] The act of dilution, especially when adding an aqueous component to a DMSO concentrate, can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Verify Solubility: Perform a small-scale test to confirm the solubility of the compound in the vehicle at the desired concentration.
-
Optimize Formulation Technique: When using a co-solvent, dissolve the compound completely in the organic solvent (e.g., DMSO) first. Then, slowly add the aqueous component while vortexing vigorously to maintain solubility.[4]
-
Reduce Particle Size: If preparing a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.[4]
-
Consider an Alternative Vehicle: If precipitation persists, you must switch to a different formulation strategy from the table above.
-
Issue 2: Unexpected toxicity or mortality is observed, even at low doses.
-
Possible Cause & Logic: The observed toxicity may not be from the compound itself but from the vehicle. High concentrations of co-solvents like DMSO or ethanol can cause adverse effects.[7] Alternatively, the animal model may be unexpectedly sensitive to the compound's mechanism of action.
-
Troubleshooting Steps:
-
Administer a Vehicle-Only Control Group: This is an essential control to differentiate between compound- and vehicle-induced toxicity.[3]
-
Review Vehicle Toxicity Data: Consult literature for the known toxicity profile of your vehicle in the specific animal model and route of administration.[4]
-
Redesign the Dose-Escalation Study: Start with a significantly lower dose (e.g., 10-fold lower) to establish a No-Observed-Adverse-Effect Level (NOAEL).[3]
-
Issue 3: No observable effect is seen, even at the highest administered dose.
-
Possible Cause & Logic: A lack of efficacy can stem from several factors: the dose may be too low, the compound may have poor bioavailability, or it may simply be ineffective in the chosen model. Poor bioavailability means the compound is not reaching the target tissue in sufficient concentrations to exert an effect.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: This is the most critical step. A PK study will measure the drug concentration in the plasma over time (Cmax, AUC), telling you if the compound is being absorbed and how long it remains in circulation. Without this data, interpreting a negative efficacy result is impossible.[3]
-
Re-evaluate Formulation: If PK data shows low exposure, the formulation is likely the issue. An alternative vehicle that enhances solubility or absorption is needed.[5]
-
Increase the Dose: If the compound is well-tolerated and PK data suggests exposure can be safely increased, escalate the dose further.
-
Experimental Protocols & Workflows
Workflow for In Vivo Dose Optimization
The following diagram illustrates the logical progression for establishing an effective in vivo dose for a novel compound like this compound.
Caption: Logical workflow for in vivo dose optimization.
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a common co-solvent vehicle suitable for initial tolerability and PK studies.
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG300 / 50% Saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile conical tubes and syringes
Methodology:
-
Weigh Compound: Accurately weigh the required amount of the compound. For 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Initial Solubilization: Add 100 µL of DMSO (10% of the final volume) to the compound. Vortex or sonicate until the compound is completely dissolved. Visually inspect to ensure no solid particles remain. This step is critical.
-
Add Co-solvent: Add 400 µL of PEG300 (40% of the final volume). Vortex thoroughly to ensure the solution is homogenous.
-
Final Dilution: Slowly add 500 µL of sterile saline (50% of the final volume) to the mixture while actively vortexing. This dropwise addition with vigorous mixing is essential to prevent precipitation.[4]
-
Final Inspection: The final solution should be clear and free of any particulates. If cloudiness occurs, the formulation has failed and a lower concentration or different vehicle must be used.
-
Administration: Use the formulation immediately after preparation to minimize the risk of degradation or precipitation.[6]
Protocol 2: Dose-Range Finding (DRF) Study Design
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.[8][9]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), using a consistent age and sex.[10]
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[3]
-
Dose Selection: Select doses based on a logarithmic or semi-log scale (e.g., 3, 10, 30, 100 mg/kg). The range should be wide enough to identify both a no-effect level and a toxic level.[3]
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Monitoring & Data Collection:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter for 7-14 days).[3]
-
Record signs such as changes in behavior, posture, breathing, and activity.
-
Measure body weight before dosing and daily throughout the study. A body weight loss of >15-20% is often considered a humane endpoint.[3]
-
Record any instances of mortality.
-
Data Presentation Template:
| Group | Dose (mg/kg) | N (Animals) | Clinical Signs of Toxicity | Body Weight Change (Day 7 vs Day 0) | Mortality |
| 1 | Vehicle | 5 | None | +5% | 0/5 |
| 2 | 10 | 5 | None | +4% | 0/5 |
| 3 | 30 | 5 | Mild lethargy at 2h, resolved by 24h | -2% | 0/5 |
| 4 | 100 | 5 | Severe lethargy, ruffled fur | -18% | 2/5 |
| 5 | 300 | 5 | Lethargy, ataxia, seizures | N/A (humane euthanasia) | 5/5 |
References
-
Kothari, S., & Fourie, Z. (2025). Strategy for designing in vivo dose-response comparison studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. Retrieved from [Link]
-
Colombo, S., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Retrieved from [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
-
Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in IN VIVO STUDY | Science topic. Retrieved from [Link]
-
PubMed. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]
-
YouTube. (2021). Dose Selection and Optimization in the Adult Population with Dr. Yaning Wang. Retrieved from [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]
-
CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link]
-
PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
-
PubMed. (2021). 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
OUCI. (2020). 4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Retrieved from [Link]
-
PubMed. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]
Sources
- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting inconsistent results in antibacterial assays
Welcome to the Technical Support Center for Antibacterial Assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your antimicrobial susceptibility testing (AST). This guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab.
Variability is an inherent part of microbiological testing; however, most significant inconsistencies can be traced back to deviations in one of four key areas: Inoculum Preparation, Media & Reagents, Assay Execution, or Result Interpretation. Adhering to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for achieving reproducible results.[1][2][3][4]
Troubleshooting Workflow
Before diving into specific questions, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to identifying the source of variability in your antibacterial assays.
Caption: A systematic workflow for troubleshooting inconsistent antibacterial assay results.
Section 1: Inoculum Preparation & Standardization
The single most critical operator-dependent variable is the preparation of the bacterial inoculum.[5][6] An incorrect inoculum density can drastically alter the outcome of an assay.
Q1: My MIC values are consistently lower or higher than expected for my quality control (QC) strain. What's the most likely cause?
A1: The most probable cause is an incorrect inoculum density. A standardized inoculum is crucial for reproducibility.[7][8]
-
Inoculum Too Light (Low Density): If the bacterial suspension is too dilute, there are fewer cells for the antibiotic to act upon. This can lead to falsely low MIC values or falsely large zones of inhibition in disk diffusion assays, making a resistant organism appear susceptible.[8]
-
Inoculum Too Heavy (High Density): An overly dense inoculum provides a much larger number of bacterial cells. This can overwhelm the antibiotic, leading to falsely high MICs or smaller zones of inhibition, potentially making a susceptible organism appear resistant.[6]
Causality: The goal of standardization, typically to a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL for E. coli), is to ensure that the ratio of antibiotic molecules to bacterial cells is consistent from test to test.[9][10] Any deviation from this standard changes this critical ratio and invalidates the comparison to established breakpoints.
Solution: Always standardize your inoculum using a 0.5 McFarland turbidity standard. For best results, use a photometric device (densitometer) to verify the turbidity, as visual comparison can be subjective. The inoculum must be used within 15 minutes of preparation to prevent changes in cell density due to growth.[7][11]
Protocol: Preparation of a Standardized 0.5 McFarland Inoculum
-
Culture Preparation: Using a sterile loop or needle, touch 3-5 well-isolated colonies of the same morphology from a fresh (18-24 hour) non-selective agar plate.
-
Suspension: Transfer the growth to a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Turbidity Adjustment: Place the suspension tube next to a 0.5 McFarland standard. Against a white card with contrasting black lines, adjust the turbidity of the bacterial suspension by adding more bacteria (if too light) or more sterile saline/broth (if too heavy) until it matches the standard.
-
Verification (Recommended): Use a calibrated spectrophotometer or densitometer. The absorbance at 625 nm should be between 0.08 and 0.10 for a 0.5 McFarland standard.[10]
-
Final Use: Once adjusted, this standardized inoculum is ready for the next dilution step (for broth microdilution) or for swabbing onto an agar plate (for disk diffusion). Use within 15 minutes.
Q2: Can the age or growth phase of my bacterial culture affect results?
A2: Absolutely. Bacteria harvested from different growth phases can exhibit different susceptibility profiles. It is a critical but often overlooked variable.
Causality:
-
Logarithmic Phase: Bacteria in the log phase of growth are actively dividing and metabolizing. This is the state in which they are generally most susceptible to antibiotics that target processes like cell wall synthesis (e-g., beta-lactams) or protein synthesis. Standardized protocols are designed around using bacteria in this state.[6]
-
Stationary Phase: Bacteria in the stationary phase have altered metabolic states and different cell envelope compositions, which can confer increased resistance to many antimicrobial agents. Using colonies from an old plate (>24 hours) may mean you are inadvertently testing stationary-phase cells.
-
Passage Number: Repeatedly subculturing a strain in the lab can lead to phenotypic drift.[12] The USP and other bodies recommend that cultures used for testing should be no more than five passages from the original reference culture.[13]
Solution: Always use fresh, overnight cultures (18-24 hours) grown on a non-selective medium to prepare your inoculum. Maintain a well-documented cell bank system with low-passage-number stocks stored cryogenically (e.g., at -80°C or in liquid nitrogen vapor) to ensure genetic and phenotypic consistency.[13][14]
Section 2: Media and Reagents
The growth medium is not just a substrate; it's an active component of the assay whose properties can dramatically influence the outcome.
Q3: I'm testing aminoglycosides against Pseudomonas aeruginosa and my QC strain MIC is out of range. What should I check in my media?
A3: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in your Mueller-Hinton Agar/Broth (MHA/MHB) is the most likely culprit.
Causality: Aminoglycosides and tetracyclines are positively charged molecules. Divalent cations like Ca²⁺ and Mg²⁺ compete with these antibiotics for binding sites on the bacterial outer membrane.[15] High concentrations of these cations in the media will antagonize the activity of the antibiotic, leading to falsely elevated MICs (decreased susceptibility).[16][17] Conversely, media deficient in these cations can lead to falsely low MICs. This effect is particularly pronounced for P. aeruginosa.[16][18]
Solution: Use only high-quality, QC-tested Mueller-Hinton media from a reputable manufacturer. If you prepare your own media, you must verify the final concentration of divalent cations. CLSI guidelines specify the acceptable ranges.[17]
| Parameter | CLSI Recommended Concentration | Potential Impact if Deviant |
| Calcium (Ca²⁺) | 20 to 25 mg/L | Affects aminoglycoside & tetracycline activity |
| Magnesium (Mg²⁺) | 10 to 12.5 mg/L | Affects aminoglycoside & tetracycline activity |
| pH | 7.2 to 7.4 | Altered pH can affect the charge and activity of many antibiotics. |
| Thymidine | Low levels | High levels interfere with sulfonamides and trimethoprim.[15] |
| Agar Depth | 4 mm (Disk Diffusion) | Affects antibiotic diffusion rate. Thinner agar = larger zones. |
Q4: My antibiotic stock solutions seem to be losing potency. How can I ensure their stability?
A4: Improper storage and handling of antibiotic powders and stock solutions is a common source of error.
Causality: Antimicrobial agents are chemicals that can degrade over time, especially when exposed to light, improper temperatures, or repeated freeze-thaw cycles. Beta-lactam antibiotics, for example, are susceptible to hydrolysis if not stored under desiccated conditions. Once in solution, their stability can be a matter of hours or days, even when refrigerated.
Solution:
-
Powder Storage: Store antibiotic powders according to the manufacturer's instructions, which typically involves protection from light and moisture in a desiccator.
-
Stock Solutions: Prepare stock solutions using the recommended solvent and store them in small, single-use aliquots at -70°C or colder. Avoid repeated freeze-thaw cycles.
-
Documentation: Label all aliquots clearly with the antibiotic name, concentration, preparation date, and expiration date.
-
Quality Control: Regularly test your antibiotic stocks against a reliable QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure they are performing as expected.
Section 3: Assay Execution & Incubation
Minor variations in technique during the assay itself can accumulate into significant errors.
Q5: Why is incubation time and temperature so critical? My results sometimes change if I read them late.
A5: Incubation conditions directly control the bacterial growth rate, which is a key parameter in the race between bacterial replication and antibiotic inhibition.[19] Standardized incubation is essential for reproducible results.
Causality:
-
Temperature: Most human pathogens are tested at 35°C ± 1°C.[20] Incubation at higher temperatures can accelerate growth and may also increase the rate of antibiotic degradation, potentially leading to smaller zones or higher MICs. Lower temperatures will slow growth, giving the antibiotic more time to act, which can result in larger zones or lower MICs.
-
Time: The standard incubation time is 16-20 hours for most rapidly growing aerobic bacteria.[21]
-
Under-incubation: Reading plates too early may not allow for sufficient growth, making it difficult to accurately determine the edge of an inhibition zone or the true MIC endpoint.
-
Over-incubation: Prolonged incubation (>24 hours) can lead to several issues: antibiotic degradation, the emergence of resistant subpopulations, or the exhaustion of nutrients, all ofwhich can obscure the true endpoint.[22][23]
-
-
Atmosphere: Unless testing fastidious organisms that require CO₂, most routine AST should be performed in ambient air.[24] Increased CO₂ can lower the pH of the medium, which can antagonize the activity of some antibiotics like macrolides.[24]
Solution: Use a calibrated, quality-controlled incubator set to 35°C. Ensure the incubation period is strictly adhered to (e.g., 18 ± 2 hours). If you cannot read the results immediately after incubation, refrigerate the plates/panels to halt growth and read them within a few hours.
Section 4: Reading and Interpreting Results
Subjectivity in reading endpoints is a major contributor to inter-operator variability.
Q6: I'm performing a broth microdilution assay and see faint, partial growth in several wells above the clear "button." What is this, and how do I determine the MIC?
A6: You are likely observing a phenomenon known as "trailing." This is defined as a gradual fading of growth over two or more wells, making a distinct endpoint difficult to determine.[25][26]
Causality: Trailing can be caused by several factors, including the specific drug-organism combination (common with bacteriostatic agents like sulfonamides) or suboptimal testing conditions. It represents a subpopulation of bacteria that is partially, but not completely, inhibited at those concentrations.[27][28][29]
Solution: According to CLSI and EUCAST guidelines, the MIC should be read as the lowest concentration of antimicrobial that completely inhibits visible growth (the "button" at the bottom of the well).[26] For trailing endpoints, this often means reading the well where there is approximately 80% reduction in growth compared to the positive control well. Ignore faint hazes or single pinpoint colonies unless otherwise specified for a particular drug-bug combination. Using a reading mirror or a plate reader can aid in consistent interpretation.
Q7: My disk diffusion zones of inhibition for the same organism/antibiotic combination are different sizes on different days. What could be the cause?
A7: Assuming your inoculum and media are correct, this variability often points to inconsistencies in the inoculation or reading process.
Causality & Solutions:
-
Uneven Lawn of Growth: The goal of swabbing the plate is to create a uniform, confluent lawn of bacteria. If the swabbing is streaky or uneven, the antibiotic will diffuse differently in dense vs. sparse areas, leading to irregularly shaped or incorrectly sized zones. Solution: Use the standardized three-direction swabbing technique to ensure full coverage of the agar surface.[7]
-
Moisture on Agar Surface: If there is excess moisture on the agar surface when the disk is applied, the antibiotic can partially dissolve and spread, leading to distorted zones. Solution: Ensure plates are properly dried in an incubator before inoculation.
-
Disk Placement: Disks must be pressed firmly onto the agar to ensure full contact. If a disk is loose, diffusion will be impaired. Solution: Use a sterile forceps or dispenser to apply firm, even pressure to each disk.
-
Reading Subjectivity: Measuring the zone diameter with the naked eye using a ruler can be subjective. Solution: Use calipers for more precise measurement. Read the zone from the underside of the plate against a dark, non-reflective background. The zone edge should be the point of complete inhibition of visible growth.
By systematically evaluating each stage of your experimental workflow using this guide, you can effectively identify and eliminate sources of variability, leading to more consistent, reliable, and trustworthy results in your antibacterial assays.
References
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., Brandt, M. E., Hajjeh, R. A., Harrison, L. H., Sofair, A. N., & Warnock, D. W. (2002). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 40(7), 2487–2493. Retrieved from [Link]
-
Revankar, S. G., Kirkpatrick, W. R., McAtee, R. K., Fothergill, A. W., Redding, S. W., Rinaldi, M. G., & Patterson, T. F. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(1), 153–156. Retrieved from [Link]
-
Scite. (n.d.). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Scite. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Retrieved from [Link]
-
Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
Kenny, M. A., Pollock, H. M., Minshew, B. H., Casillas, E., & Schoenknecht, F. D. (1980). Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 17(2), 271–272. Retrieved from [Link]
-
Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2012). Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results. Journal of Clinical Microbiology, 50(7), 2414–2418. Retrieved from [Link]
-
Mouton, J. W., Meletiadis, J., & van den Anker, J. N. (2018). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy, 73(9), 2374–2379. Retrieved from [Link]
-
Aryal, S. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Microbiology Info.com. Retrieved from [Link]
-
Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. Retrieved from [Link]
-
PubMed. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. National Library of Medicine. Retrieved from [Link]
-
EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (2018). Variation of MIC measurements: The contribution of strain and laboratory variability to measurement precision. Retrieved from [Link]
-
ResearchGate. (2012). Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]
-
Garrod, L. P., & Waterworth, P. M. (1979). Cation Components of Mueller-Hinton Agar Affecting Testing of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 15(3), 328–331. Retrieved from [Link]
-
EUCAST. (n.d.). Expert Rules. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (2009). Variations in MIC value caused by differences in experimental protocol. Retrieved from [Link]
- Unknown Source. (Link not available)
-
YouTube. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Retrieved from [Link]
-
Ferdinand, P. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]
-
Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved from [Link]
-
van der Bij, A. K., van der Zwan, D., & van Mansfeld, R. (2015). Standardization of Operator-Dependent Variables Affecting Precision and Accuracy of the Disk Diffusion Method for Antibiotic Susceptibility Testing. Journal of Clinical Microbiology, 54(2), 378–383. Retrieved from [Link]
-
Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Incubation Conditions. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Variability in Antimicrobial Testing. Retrieved from [Link]
-
ATCC. (n.d.). ATCC Bacteriology Culture Guide. Retrieved from [Link]
-
Scribd. (n.d.). Atcc Bacterial Culture Guide: Tips and Techniques For Culturing Bacteria and Bacteriophages | PDF. Retrieved from [Link]
-
ResearchGate. (2012). How to preserve ATCC bacterial strains for long time?. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Tupasi, T. E., et al. (2018). Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring. African Journal of Laboratory Medicine, 7(2), 775. Retrieved from [Link]
-
Journal of Health and Rehabilitation Research. (n.d.). Effect of Incubation Time on Zone Size of Antimicrobials by Disk Diffusion Method for Pseudomonas Aeruginosa. Retrieved from [Link]
-
ResearchGate. (2023). What are some factors that could affect antimicrobial susceptibility testing?. Retrieved from [Link]
-
May, L., & Thauvin-Eliopoulos, C. (2003). Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria. Antimicrobial Agents and Chemotherapy, 47(4), 1278–1281. Retrieved from [Link]
-
Soković, M., et al. (2010). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za farmaciju, 60(5), 1083-1097. Retrieved from [Link]
-
Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. intertekinform.com [intertekinform.com]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 9. altuner.me [altuner.me]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. apec.org [apec.org]
- 12. atcc.org [atcc.org]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Incubation Conditions | MI [microbiology.mlsascp.com]
- 20. Need for better adherence to optimal incubation temperature for quality laboratory diagnostics and antibiotic resistance monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. jhrlmc.com [jhrlmc.com]
- 23. journals.asm.org [journals.asm.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. journals.asm.org [journals.asm.org]
- 28. scite.ai [scite.ai]
- 29. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Biofilm Disruption Experiments
Welcome to the Technical Support Center for biofilm disruption experimentation. This resource is designed for researchers, scientists, and drug development professionals dedicated to combating the challenges posed by microbial biofilms. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental hurdles but also a deeper understanding of the underlying scientific principles.
I. Frequently Asked Questions (FAQs)
General Concepts
Q1: Why are my biofilm disruption results inconsistent across experiments?
A1: Inconsistency in biofilm disruption assays often stems from variability in the initial biofilm formation. Biofilms are complex, dynamic structures, and slight variations in growth conditions can significantly alter their architecture and composition, thereby affecting their susceptibility to disruption agents.[1][2][3] Key factors to standardize include:
-
Inoculum Preparation: Ensure a consistent cell density and physiological state of the bacterial culture used for inoculation.
-
Growth Medium: Media composition can dramatically alter biofilm architecture.[1][3]
-
Incubation Conditions: Strictly control temperature, humidity, and atmospheric composition.
-
Surface Substrate: The material and topography of the surface where the biofilm is grown play a critical role in its development.[4]
Q2: How do I choose the most appropriate method to quantify biofilm disruption?
A2: The choice of quantification method depends on what aspect of biofilm disruption you aim to measure: total biomass, cell viability, or metabolic activity. Commonly used methods include:
-
Crystal Violet (CV) Staining: A simple and widely used method to quantify total biofilm biomass, including cells and the extracellular matrix.[1][5][6] However, it does not differentiate between live and dead cells.[7]
-
Metabolic Assays (e.g., XTT, TTC): These assays measure the metabolic activity of cells within the biofilm, providing an indication of cell viability.[5]
-
Colony Forming Unit (CFU) Quantification: This method involves physically disrupting the biofilm and plating the dispersed cells to determine the number of viable bacteria.[5] While considered a gold standard for viability, complete disaggregation of cells can be a challenge.
Q3: What is the role of the extracellular polymeric substance (EPS) matrix in biofilm resistance?
A3: The EPS matrix is a primary defense mechanism for biofilms.[8][9][10] It acts as a physical barrier that can impede the penetration of antimicrobial agents.[4][11][12] The composition of the EPS, which includes polysaccharides, proteins, and extracellular DNA (eDNA), varies between bacterial species and even within the same species under different environmental conditions.[2][13][14] This variability influences the biofilm's structural integrity and resistance to disruption.
Specific Agents and Techniques
Q4: When should I consider using enzymes in my biofilm disruption experiments?
A4: Enzymes are a targeted approach to biofilm disruption, as they can specifically degrade components of the EPS matrix.[8][15][16] For example:
-
Dispersin B: A glycoside hydrolase that degrades poly-β-1,6-N-acetylglucosamine (PNAG), a key polysaccharide in the biofilms of several bacterial species.[14][15][17][18]
-
DNase I: Degrades eDNA, which is a crucial structural component of many biofilms.[14][19]
-
Proteases (e.g., Trypsin, Proteinase K): Effective against biofilms where proteins are the primary structural component of the matrix.[14][18]
Enzymatic treatments can be particularly useful in combination with other antimicrobial agents, as they can increase the permeability of the biofilm to these agents.[15]
Q5: What is the mechanism of action for chelating agents like EDTA in biofilm disruption?
A5: Chelating agents such as ethylenediaminetetraacetic acid (EDTA) disrupt biofilms by sequestering divalent cations (e.g., Ca²⁺, Mg²⁺) that are essential for maintaining the integrity of the EPS matrix.[19][20][21][22] By removing these cations, EDTA weakens the cross-linking within the matrix, leading to its destabilization and the release of bacterial cells.[19][21]
Q6: How can sonication be optimized for biofilm disruption without killing the bacteria?
A6: Sonication is a physical method that uses ultrasonic waves to disrupt biofilms.[23][24][25] To optimize for disruption while preserving cell viability, it is crucial to control the sonication parameters:
-
Frequency and Intensity: Low-frequency, low-intensity ultrasound is generally more effective for bacterial detachment without causing significant cell death.[23]
-
Duration: Shorter sonication times are often sufficient for dislodging biofilms and can minimize damage to the bacterial cells.[23] One study found that 1 minute of sonication yielded the highest bacterial counts.[23]
-
Temperature: Monitor and control the temperature of the sample during sonication, as excessive heat can be lethal to bacteria.
II. Troubleshooting Guides
Problem: Low or No Biofilm Disruption Observed
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Ineffective Disruptive Agent | 1. Verify Agent Activity: Test the agent against planktonic cells to confirm its antimicrobial or disruptive properties. 2. Increase Concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Consider Combination Therapy: Combine the agent with an EPS-degrading enzyme or a chelating agent.[15][19] | The biofilm matrix can prevent the agent from reaching its target.[4][11][12] A higher concentration or a combinatorial approach may be needed to overcome this barrier. |
| Mature and Resistant Biofilm | 1. Optimize Biofilm Age: Test disruption at different stages of biofilm development (e.g., 24h, 48h, 72h). 2. Characterize EPS Matrix: Identify the primary components of the matrix (polysaccharides, proteins, eDNA) to select a more targeted disruptive agent.[14] | Mature biofilms often have a more robust and complex EPS matrix, making them more resistant to disruption.[11][26] |
| Inappropriate Quantification Method | 1. Use Multiple Assays: Combine a biomass quantification method (e.g., CV stain) with a viability assay (e.g., CFU counting or metabolic assay).[1][5] 2. Confirm with Microscopy: Use microscopy (e.g., confocal laser scanning microscopy) to visually assess biofilm structure and disruption. | A single quantification method may not provide a complete picture. For example, a disruptive agent might kill the bacteria without removing the biofilm biomass. |
Problem: High Variability in Replicate Wells/Samples
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Uneven Biofilm Formation | 1. Standardize Inoculum: Ensure a homogenous and consistent bacterial suspension for inoculation. 2. Optimize Seeding Conditions: Gently agitate the plate after inoculation to ensure even distribution of cells. 3. Control Evaporation: Use plate sealers or a humidified incubator to prevent the "edge effect." | Inconsistent initial attachment of bacteria will lead to variable biofilm growth and subsequent disruption results. |
| Incomplete Disruption or Detachment | 1. Optimize Disruption Protocol: For physical methods like sonication, ensure consistent placement of the plate and uniform energy distribution.[24] 2. Gentle but Thorough Washing: Standardize the washing steps to remove planktonic cells without detaching the biofilm. | Incomplete or inconsistent application of the disruptive force will lead to variable results. |
| Issues with Quantification Assay | 1. Ensure Complete Solubilization: For CV staining, ensure the dye is fully solubilized from all wells before reading the absorbance. 2. Standardize Incubation Times: For metabolic assays, adhere to precise incubation times for all samples. | Inaccuracies in the quantification step will introduce variability into the final data. |
III. Experimental Protocols & Workflows
Protocol 1: Static Biofilm Formation and Disruption Assay (96-well plate)
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired optical density (e.g., OD₆₀₀ = 0.1).
-
Biofilm Formation: Add 200 µL of the bacterial suspension to each well of a 96-well flat-bottom microtiter plate. Incubate at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with 200 µL of sterile PBS.
-
Disruption Treatment: Add 200 µL of the disruptive agent (at various concentrations) to the wells. Include a negative control (e.g., PBS or growth medium) and a positive control if available. Incubate for the desired treatment time.
-
Quantification: Proceed with the chosen quantification method (e.g., Crystal Violet Staining, XTT Assay, or CFU Quantification).
Workflow for Troubleshooting Biofilm Disruption Experiments
Caption: Troubleshooting workflow for biofilm disruption experiments.
IV. References
-
Unraveling biofilm matrix composition, architecture, and function. (n.d.). Google. Retrieved January 17, 2026, from
-
Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Challenges of antibiotic resistance biofilms and potential combating strategies: a review. Journal of Basic Microbiology, 58(3), 183-196.
-
Das, S., & Roy, A. (2021). Enzymatic dispersion of biofilms: An emerging biocatalytic avenue to combat biofilm-mediated microbial infections. Critical Reviews in Biotechnology, 41(7), 1035-1053.
-
Optimizing the use of low-frequency ultrasound for bacterial detachment of in vivo biofilms in dental research—a methodological study. (2023). Clinical Oral Investigations, 27(12), 7237-7246.
-
Wang, X., Liu, Y., & Yang, Y. (2022). Promising Therapeutic Strategies Against Microbial Biofilm Challenges. Frontiers in Cellular and Infection Microbiology, 12, 849380.
-
Langsrud, S., Bårdsen, K., Sundheim, G., & Heir, E. (2016). Biofilm Matrix Composition Affects the Susceptibility of Food Associated Staphylococci to Cleaning and Disinfection Agents. Frontiers in Microbiology, 7, 654.
-
Wang, S., Wang, Y., & Lu, X. (2023). Strategy to combat biofilms: a focus on biofilm dispersal enzymes. npj Biofilms and Microbiomes, 9(1), 63.
-
Kaplan, J. B. (2010). Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses. Journal of Dental Research, 89(3), 205-218.
-
Two-step method to prevent biofilm regrowth is a SLAM dunk. (2025). University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from
-
Lu, T. K., & Collins, J. J. (2007). Dispersing biofilms with engineered enzymatic bacteriophage. Proceedings of the National Academy of Sciences, 104(27), 11197-11202.
-
Wang, S., Wang, Y., & Lu, X. (2023). a focus on biofilm dispersal enzymes. npj Biofilms and Microbiomes, 9(1), 1-14.
-
Rather, M. A., Gupta, K., & Mandal, M. (2021). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Frontiers in Microbiology, 12, 664956.
-
del Pozo, J. L., & Patel, R. (2007). The Challenge of Treating Biofilm-associated Bacterial Infections. Clinical Pharmacology & Therapeutics, 82(2), 204-209.
-
Haney, E. F., Trimble, M. J., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29.
-
Toba, F. A., Tani, T. H., Kierski, K. R., & Schwendeman, A. S. (2014). The biofilm matrix destabilizers, EDTA and DNaseI, enhance the susceptibility of nontypeable Hemophilus influenzae biofilms to treatment with ampicillin and ciprofloxacin. MicrobiologyOpen, 3(4), 481-491.
-
Di Lodovico, S., & Di Fermo, P. (2022). Options and Limitations in Clinical Investigation of Bacterial Biofilms. Microbiology Spectrum, 10(3), e00305-22.
-
Angelini, T. E., & Seminara, A. (2022). The role of biofilm matrix composition in controlling colony expansion and morphology. Journal of the Royal Society Interface, 19(195), 20220448.
-
Poltak, S. R., & Cooper, V. S. (2019). Challenges of biofilm control and utilization: lessons from mathematical modelling. Journal of the Royal Society Interface, 16(155), 20190117.
-
The Role of Chelators in Preventing Biofilm Formation and Catheter-Related Bloodstream Infections. (2008). Current Opinion in Infectious Diseases, 21(4), 385-392.
-
Application Notes and Protocols: Biofilm Disruption Assay for Antibacterial Agent 167. (2025). BenchChem.
-
Has, E. G. (2025). STRUCTURE AND MATRIX OF BIOFILMS: A COMPREHENSIVE REVIEW. II. International Congress on Food, Agriculture and Veterinary Sciences.
-
Haney, E. F., Trimble, M. J., & Hancock, R. E. W. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29.
-
Jamal, M., Ahmad, W., Andleeb, S., Jalil, F., Imran, M., Nawaz, M. A., Hussain, T., Ali, M., Rafiq, M., & Kamil, M. A. (2018). Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies. Brazilian Journal of Microbiology, 49(Suppl 1), 1-11.
-
Kırmusaoğlu, S. (2021). Methods Used for the Eradication of Staphylococcal Biofilms. Antibiotics, 10(5), 555.
-
Biofilm Dislodging using the High-Throughput Sonicator UIP400MTP. (n.d.). Hielscher Ultrasonics. Retrieved January 17, 2026, from [Link]
-
del Pozo, J. L., & Patel, R. (2007). The Challenge of Treating Biofilm-associated Bacterial Infections. Clinical Pharmacology & Therapeutics, 82(2), 204-209.
-
Wilson, C., & Toghiani, J. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Medical and Biological Engineering, 37(4), 453-458.
-
Liu, Y., & Shi, L. (2022). Strategies to prevent, curb and eliminate biofilm formation based on the characteristics of various periods in one biofilm life cycle. Frontiers in Cellular and Infection Microbiology, 12, 975822.
-
Rather, M. A., Gupta, K., & Mandal, M. (2021). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology, 12, 664956.
-
Corvec, S., Portes, G., Giraud, S., Gaborit, C., Bar-David, A., & Caldari, D. (2020). Comparison of sonication with chemical biofilm dislodgement methods using chelating and reducing agents: Implications for the microbiological diagnosis of implant associated infection. PLoS One, 15(4), e0231389.
-
Biofilm disruption study workflow. Sonication (S) vs sonication with subsequent enzymatic treatment (SE). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Comparison of Two Ultrasonic Methods for Detaching Biofilms from Natural Substrata. (2007). Biofouling, 23(3-4), 219-227.
-
Raad, I. I., & Hanna, H. A. (2008). The role of chelators in preventing biofilm formation and catheter-related bloodstream infections. Current Opinion in Infectious Diseases, 21(4), 385-392.
-
Wu, S., & Gu, J. D. (2021). Disrupting Irreversible Bacterial Adhesion and Biofilm Formation with an Engineered Enzyme. Applied and Environmental Microbiology, 87(13), e00302-21.
-
How to bust up a bacterial biofilm. (2019). YouTube. Retrieved January 17, 2026, from [Link]
-
Computational and Experimental Investigation of Biofilm Disruption Dynamics Induced by High-Velocity Gas Jet Impingement. (2021). mBio, 12(4), e01349-21.
-
Datta, S., & Christena, L. R. (2022). Biofilm: Design of experiments and relevant protocols. In Microbial Biofilms: A Multidisciplinary Approach (pp. 1-24).
-
Wittig, C. (2024). Experiments on biofilm formation and growth in laminar flows. Diva-portal.org.
-
Physical Approaches to Prevent and Treat Bacterial Biofilm. (2022). Journal of Orthopaedic Research, 40(12), 2695-2704.
-
Overview of experimental design. Biofilm was cultivated in a drip flow... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Parker, A. E., & Good, S. R. (2022). Experimental Designs to Study the Aggregation and Colonization of Biofilms by Video Microscopy With Statistical Confidence. Frontiers in Cellular and Infection Microbiology, 11, 788887.
-
Nobile, C. J., & Mitchell, A. P. (2009). Comparative analysis of Candida biofilm quantitation assays. Medical Mycology, 47(6), 643-649.
-
Di Domenico, E. G., & Farulla, I. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. International Journal of Molecular Sciences, 20(5), 1219.
-
Sensing the unreachable: challenges and opportunities in biofilm detection. (2019). Current Opinion in Biomedical Engineering, 12, 66-73.
-
Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. (2020). Molecules, 25(21), 5099.
-
Cieplik, F., & Späth, A. (2017). Innovative Strategies to Overcome Biofilm Resistance. International Journal of Molecular Sciences, 18(8), 1734.
Sources
- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Promising Therapeutic Strategies Against Microbial Biofilm Challenges [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Options and Limitations in Clinical Investigation of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges of antibiotic resistance biofilms and potential combating strategies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling biofilm matrix composition, architecture, and function | National Agricultural Library [nal.usda.gov]
- 14. Frontiers | Biofilm Matrix Composition Affects the Susceptibility of Food Associated Staphylococci to Cleaning and Disinfection Agents [frontiersin.org]
- 15. Enzymatic dispersion of biofilms: An emerging biocatalytic avenue to combat biofilm-mediated microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. d-nb.info [d-nb.info]
- 19. The biofilm matrix destabilizers, EDTA and DNaseI, enhance the susceptibility of nontypeable Hemophilus influenzae biofilms to treatment with ampicillin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The role of chelators in preventing biofilm formation and catheter-related bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimizing the use of low-frequency ultrasound for bacterial detachment of in vivo biofilms in dental research—a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hielscher.com [hielscher.com]
- 25. Comparison of sonication with chemical biofilm dislodgement methods using chelating and reducing agents: Implications for the microbiological diagnosis of implant associated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Challenges of biofilm control and utilization: lessons from mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxicity Concerns of Pyrazole Derivatives in Cell Culture
Introduction
Pyrazole derivatives are a cornerstone of modern drug discovery, forming the structural basis for numerous inhibitors targeting kinases and other key cellular proteins.[1][2][3] While their therapeutic potential is vast, their application in cell-based assays is often complicated by off-target cytotoxicity. This guide provides researchers with a comprehensive resource to understand, anticipate, and troubleshoot toxicity issues related to pyrazole derivatives, ensuring the generation of reliable and reproducible data.
Section 1: Understanding Pyrazole-Induced Toxicity
Before troubleshooting, it's crucial to understand the underlying mechanisms by which pyrazole compounds can induce cellular stress and death.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of pyrazole-induced cytotoxicity?
A1: Pyrazole derivative toxicity is often multifactorial and can stem from several sources:
-
Off-Target Kinase Inhibition: The ATP-binding pocket is highly conserved across the human kinome. Pyrazole-based inhibitors, designed for a specific kinase, may inadvertently inhibit other essential kinases, leading to unintended pathway disruption and cell death.[3][4][5] For example, some JAK2 inhibitors have shown off-target activity against Flt-3 and VEGFR-2.[3]
-
Induction of Oxidative Stress: Many pyrazole derivatives can increase the production of reactive oxygen species (ROS) within the cell.[1][6][7] This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[8][9]
-
Mitochondrial Dysfunction: Mitochondria are frequent targets of off-target drug effects. Some pyrazole compounds can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, or interfere with mitochondrial processes like pyruvate transport, leading to a cellular energy crisis and the release of pro-apoptotic factors like cytochrome c.[10][11][12][13]
-
Induction of Apoptosis: Ultimately, the stressors above converge on programmed cell death pathways. Pyrazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes like caspase-3, -7, -8, and -9.[14][15][16][17]
Q2: My compound is causing cell death, but how do I know if it's apoptosis or necrosis?
A2: Distinguishing between these two forms of cell death is critical for mechanistic understanding.
-
Apoptosis is a programmed, controlled process characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the outer cell membrane.[18]
-
Necrosis is an uncontrolled form of cell death resulting from acute injury, characterized by cell swelling and rupture of the plasma membrane.
The gold-standard method to differentiate them is the Annexin V and Propidium Iodide (PI) assay , which is detailed in Section 3.[18][19][20][21] Briefly, Annexin V binds to the exposed PS in early apoptotic cells, while PI can only enter cells with compromised membranes, typical of late apoptotic and necrotic cells.[18]
Core Toxicity Pathway: Oxidative Stress-Induced Apoptosis
Many pyrazole derivatives trigger a common cascade leading to cell death. Understanding this pathway helps in designing experiments to probe for toxicity.
Caption: Intrinsic apoptosis pathway often triggered by pyrazole compounds.
Section 2: Proactive Experimental Design & Optimization
Careful planning can prevent many common issues with compound toxicity.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my pyrazole compound stock and working solutions?
A1: Proper compound handling is the first step to reproducible results.
-
Stock Solution: Dissolve your pyrazole derivative in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).[22] Ensure it is fully dissolved.
-
Aliquoting: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[22]
-
Working Solutions: On the day of the experiment, prepare serial dilutions from a fresh stock aliquot into your complete cell culture medium.[22]
Q2: What is the maximum concentration of DMSO I should use in my cell culture?
A2: This is a critical parameter. High concentrations of DMSO are toxic to cells.
-
General Rule: Keep the final concentration of DMSO in your culture medium at or below 0.5% (v/v) .[22][23] Many cell lines tolerate this, but some, especially primary cells, are more sensitive.[23]
-
Best Practice: Always run a "vehicle control" containing the same final concentration of DMSO as your highest compound concentration.[22] This allows you to distinguish between compound-induced toxicity and solvent-induced toxicity. A dose-response curve for DMSO on your specific cell line is recommended if you suspect solvent toxicity.[23][24]
Data & Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent Choice | 100% DMSO | High solubility for most hydrophobic pyrazole compounds.[23] |
| Stock Concentration | 10 - 50 mM | Minimizes the volume of DMSO added to the final culture. |
| Final DMSO % (v/v) | ≤ 0.5% | Exceeding this can cause significant cytotoxicity independent of the compound.[24][25][26][27] |
| Vehicle Control | Mandatory | Must contain the same final DMSO concentration as the highest drug dose.[22] |
| Compound Stability | Test via freeze-thaw | Some compounds may precipitate or degrade. Visually inspect thawed aliquots. |
Section 3: Troubleshooting Guides & Protocols
When unexpected cytotoxicity arises, a systematic approach is needed to identify the cause.
Troubleshooting Workflow: Unexpected Cell Death
If your cells are dying at concentrations where you expect to see a specific pharmacological effect, follow this decision tree.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[22][28] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]
Materials:
-
96-well cell culture plates
-
Your cell line of interest and complete culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
100% DMSO (for solubilization)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazole compound in culture medium. Include a "cells only" (no treatment) control and a "vehicle only" (DMSO) control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove all medium from the wells. Add 150 µL of 100% DMSO to each well to dissolve the purple formazan crystals.[22] Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Experimental Protocol 2: Apoptosis vs. Necrosis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells (both adherent and suspension)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your cells with the pyrazole compound for the desired time. Include untreated and vehicle controls.
-
Harvest Cells: For adherent cells, gently trypsinize and collect them. Combine with any floating cells from the supernatant. For suspension cells, simply collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][21]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.[21]
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
Interpreting Results:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Jena, P. K. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture, Second Edition. Springer.
- Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Jee, J., et al. (2016). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 11(12), e0167934.
- Lu, Y., et al. (2010). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology and Applied Pharmacology, 248(2), 126-133.
- LifeTein. (2023). DMSO usage in cell culture.
- de la Torre, C., et al. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- Wu, D., et al. (2010). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Journal of Anhui Agricultural Sciences.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds.
- Ashourpour, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 335-347.
- Yilmaz, S., et al. (2020). Antioxidant and oxidative stress response to the synthesized pyrazoline derivative (compound B8) in the liver of rainbow trout after 48 h of exposure.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- MDPI. (2020). Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity. Molecules, 25(23), 5698.
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Zhang, J., et al. (2019). Activation of anti-oxidant of curcumin pyrazole derivatives through preservation of mitochondria function and Nrf2 signaling pathway.
- Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology. Humana Press.
- Liu, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163931.
- Robles-Escajeda, E., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Biology, 11(6), 930.
- Jiménez-Orozco, A., et al. (2010). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Journal of Pharmacy and Pharmacology, 62(9), 1175-1182.
- BenchChem. (2025). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Elgendy, B., et al. (2024). Advancing Mitochondrial Therapeutics: Synthesis and Pharmacological Evaluation of Pyrazole-Based Inhibitors Targeting the Mitochondrial Pyruvate Carrier.
- Wang, L., et al. (2009). Both DNA damage and mitochondrial dysfunction are involved in novel oxadiazolo[3,4-d]pyrimidine nucleoside derivatives-induced cancer cell death. Journal of Biochemical and Molecular Toxicology, 23(6), 406-414.
- Alpan, A. S., et al. (2024). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Helvetica Chimica Acta, e202400034.
- Aguilera, R. J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3918.
- Gandecka, M. K., et al. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Pharmacological Reports, 65(2), 431-439.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1175-1206.
- Tuttolomondo, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640.
- Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 12(35), 22699-22713.
- Aguilera, R. J., et al. (2022).
- St. John, J. V., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 22(12), 2189.
- S. P., L., et al. (2016). Determination of caspase-3 and caspase-9 activities induced by compounds 4bed.
- National Center for Biotechnology Information. (2005). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition.
- Salvesen, G. S., & Abrams, J. M. (2004). Caspase-activation pathways in apoptosis and immunity.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- Smith, A. M., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 9(1), e86272.
- Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2697-2708.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry Targeting Mitochondria: From New Vehicles and Pharmacophore Groups to Old Drugs with Mitochondrial Activity [mdpi.com]
- 11. Activation of anti-oxidant of curcumin pyrazole derivatives through preservation of mitochondria function and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Both DNA damage and mitochondrial dysfunction are involved in novel oxadiazolo[3,4-d]pyrimidine nucleoside derivatives-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. lifetein.com [lifetein.com]
- 24. researchgate.net [researchgate.net]
- 25. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 27. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Bioavailability of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with promising, yet poorly soluble, compounds such as 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid. Given the structural motifs of this molecule—a carboxylic acid, a pyrazole, and a pyrimidine ring—it is anticipated to exhibit solubility and/or permeability limitations. This guide provides a structured, problem-solving framework, moving from foundational characterization to advanced formulation strategies, to systematically address and resolve these issues.
Part 1: Foundational Physicochemical Characterization - Frequently Asked Questions (FAQs)
A thorough understanding of the intrinsic properties of your Active Pharmaceutical Ingredient (API) is the cornerstone of any successful formulation strategy.[1][2][3] Rushing into formulation without this data can lead to wasted resources and inconclusive results.
Q1: What are the critical initial physicochemical properties I must determine for this compound?
A1: Before attempting any bioavailability enhancement, a baseline characterization is essential.[1][2] The following parameters should be meticulously evaluated:
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. This will inform whether your compound's solubility is pH-dependent, a key consideration for oral absorption.
-
pKa Determination: The presence of the carboxylic acid and nitrogen-containing heterocyclic rings suggests ionizable groups. Knowing the pKa is crucial for selecting appropriate salt forms or pH-modifying excipients.[4]
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous.[1][5] Differential Scanning Calorimetry (DSC) should be used to identify the melting point and any polymorphic forms.[1][5] The presence of different polymorphs can significantly impact solubility and stability.[6]
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will provide insights into the compound's lipophilicity and its potential to permeate the gut wall.
Q2: My compound exhibits very low solubility across all pH ranges. What does this imply?
A2: Low solubility across the physiological pH range is a significant hurdle for oral bioavailability and is characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[7][8] This means that the dissolution of the drug in the gastrointestinal fluids will be the rate-limiting step for its absorption.[9] Your primary focus should be on strategies that enhance the dissolution rate and/or the apparent solubility of the compound.
Q3: How do I perform a basic solubility assessment?
A3: A shake-flask method is a standard approach. Equilibrate an excess amount of your compound in a series of buffers (pH 1.2, 4.5, 6.8) at a constant temperature (e.g., 37°C) for 24-48 hours. After this period, filter the samples and analyze the concentration of the dissolved drug in the supernatant using a validated HPLC method.
Part 2: Bioavailability Enhancement Strategies - A Troubleshooting Guide
Once you have a solid understanding of your compound's physicochemical properties, you can select an appropriate strategy to enhance its bioavailability. The following sections provide detailed guides on the most common and effective techniques.
Decision-Making Workflow for Strategy Selection
The choice of a bioavailability enhancement strategy is not random; it is a data-driven decision. The following flowchart illustrates a logical approach to selecting the most promising path forward based on the initial characterization of your API.
Caption: A logical workflow for selecting a bioavailability enhancement strategy.
Strategy 1: Salt Formation
For a molecule containing a carboxylic acid, salt formation is often the most direct and effective method to improve solubility and dissolution rate.[9][10] The principle is to convert the neutral, poorly soluble acid into a more soluble ionic salt.
Troubleshooting Guide:
-
Issue: The formed salt is not significantly more soluble than the free acid.
-
Cause & Solution: The pKa difference between your API and the counterion may be insufficient. According to the pKa rule, a difference of at least 2-3 pKa units is generally required for stable salt formation.[4] Screen a wider range of counterions with varying pKa values. For a carboxylic acid, you should be using basic counterions (e.g., sodium, potassium, tromethamine).
-
-
Issue: The salt converts back to the free acid upon dissolution in acidic media (e.g., simulated gastric fluid).
-
Cause & Solution: This is a common issue known as the "common ion effect" or precipitation of the free acid in an acidic environment.[10] To mitigate this, consider enteric coating the dosage form to bypass the stomach and release the drug in the higher pH environment of the small intestine. Alternatively, formulating the salt with a pH-modifying excipient (a "micro-pH" modifier) can help maintain a higher local pH upon dissolution.
-
Experimental Protocol: Small-Scale Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine, L-arginine).
-
Solvent Selection: Dissolve your API in a suitable organic solvent (e.g., ethanol, acetone).
-
Stoichiometric Addition: Add an equimolar amount of the basic counterion (dissolved in the same or a miscible solvent) to the API solution.
-
Crystallization: Allow the mixture to crystallize at room temperature or by slow evaporation.
-
Isolation and Characterization: Isolate the resulting solid, dry it, and characterize it using XRPD to confirm the formation of a new crystalline form and DSC to determine its melting point.
-
Solubility Assessment: Determine the aqueous solubility of the new salt form and compare it to the free acid.
Strategy 2: Co-crystallization
If salt formation is not viable or does not provide the desired improvement, co-crystallization is an excellent alternative.[11][12] Co-crystals are multi-component crystalline solids where the API and a co-former are held together by non-ionic interactions, such as hydrogen bonds.[13][14]
Troubleshooting Guide:
-
Issue: Difficulty in forming co-crystals.
-
Cause & Solution: The selection of the co-former is critical. Co-formers should have complementary functional groups that can form robust hydrogen bonds with the API. For your molecule, look for co-formers with hydrogen bond donors and acceptors (e.g., nicotinamide, saccharin, urea). Screening a variety of co-formers using techniques like slurry crystallization or solvent-assisted grinding is recommended.[12]
-
-
Issue: Co-crystals are not stable and dissociate in solution.
-
Cause & Solution: The stability of a co-crystal in solution depends on the solubility of both the API and the co-former.[13] If the co-crystal is not stable, it may be necessary to screen for different co-formers or consider a different formulation strategy.
-
Experimental Protocol: Solvent-Assisted Grinding for Co-crystal Screening
-
Milling: Place a stoichiometric amount (e.g., 1:1 molar ratio) of your API and the selected co-former in a ball mill.
-
Solvent Addition: Add a few drops of a solvent (e.g., acetonitrile, ethanol) to facilitate molecular mobility.
-
Grinding: Mill the mixture for 30-60 minutes.
-
Analysis: Analyze the resulting solid by XRPD to identify the formation of a new crystalline phase, distinct from the starting materials.
Strategy 3: Amorphous Solid Dispersions (ASD)
ASDs are a powerful technique for significantly enhancing the apparent solubility and dissolution of poorly soluble drugs.[8][15][16] The strategy involves dispersing the API in an amorphous state within a hydrophilic polymer matrix. This prevents the drug from crystallizing and maintains it in a higher energy state, leading to faster dissolution.[7]
Troubleshooting Guide:
-
Issue: The drug recrystallizes from the ASD during storage or dissolution.
-
Cause & Solution: This indicates physical instability of the amorphous form.[8] The drug loading may be too high, or the chosen polymer may not have sufficient interaction with the drug to inhibit crystallization. Screen different polymers (e.g., PVP, HPMC, Soluplus®) and evaluate lower drug loadings. The glass transition temperature (Tg) of the ASD, as measured by DSC, should be sufficiently high to ensure stability at storage temperatures.
-
-
Issue: The ASD forms a gel-like layer during dissolution, which slows down drug release.
-
Cause & Solution: Some polymers, especially at high concentrations, can form a viscous gel layer that impedes drug diffusion.[16] This can be addressed by optimizing the polymer type and concentration or by incorporating a surfactant into the formulation to improve dispersion.
-
Experimental Protocol: ASD Formulation by Spray Drying
-
Solution Preparation: Dissolve the API and a selected polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone/methanol mixture).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The rapid solvent evaporation traps the API in an amorphous dispersion within the polymer particles.[16]
-
Secondary Drying: Collect the resulting powder and dry it further under vacuum to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the API in the ASD using XRPD (absence of crystalline peaks). Measure the Tg using DSC.
-
Dissolution Testing: Perform dissolution testing to compare the release profile of the ASD to the crystalline API.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Ideal API Properties | Key Advantages | Potential Challenges |
| Salt Formation | Ionization of the API to form a more soluble salt. | Ionizable functional groups (e.g., carboxylic acid).[4] | Simple, well-established, significant solubility increase.[17] | Potential for disproportionation, hygroscopicity, common ion effect.[10][17] |
| Co-crystallization | Formation of a multi-component crystal with a co-former. | Hydrogen bond donors/acceptors. | Enhances solubility and stability without covalent modification.[11][14] | Co-former selection can be challenging; potential for instability in solution.[13] |
| Amorphous Solid Dispersions | Stabilizing the API in a high-energy amorphous state within a polymer matrix. | Poorly soluble compounds, including non-ionizable ones.[7] | Broad applicability, can provide significant solubility enhancement.[7][15] | Physical instability (recrystallization), potential for gelling.[8][16] |
| Lipid-Based Formulations | Dissolving the API in a lipid vehicle to enhance absorption. | Lipophilic compounds (high LogP). | Improves solubility and can enhance lymphatic uptake, avoiding first-pass metabolism.[18][19] | Potential for drug precipitation upon dispersion; excipient compatibility issues. |
Strategy 4: Lipid-Based Drug Delivery Systems (LBDDS)
For compounds with high lipophilicity, LBDDS can be an effective approach. These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents, which can form fine emulsions or microemulsions in the gut, facilitating drug solubilization and absorption.[18]
Troubleshooting Guide:
-
Issue: The drug precipitates out of the formulation upon dispersion in aqueous media.
-
Cause & Solution: The formulation may not have sufficient solubilizing capacity to keep the drug dissolved when it disperses in the large volume of the GI tract. Screen different oils and surfactants to find a system with higher drug solubility. Increasing the surfactant-to-oil ratio can also improve the stability of the dispersed system.
-
Experimental Protocol: Screening for a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of your API in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).
-
Formulation Development: Based on the solubility data, prepare various formulations by mixing different ratios of oil, surfactant, and co-solvent.
-
Dispersion Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion. The system should disperse rapidly to form a fine, stable emulsion.
-
Characterization: Characterize the droplet size of the resulting emulsion. For SEDDS, droplet sizes are typically in the range of 200-500 nm.
Part 3: Analytical and Quality Control - FAQs and Guides
Q4: How do I properly perform and interpret dissolution tests for these enhanced formulations?
A4: Dissolution testing is critical to evaluate the performance of your formulation.[20] Use USP Apparatus II (paddle) at 37°C in relevant biorelevant media (e.g., FaSSIF, FeSSIF).
Troubleshooting Dissolution Failures:
-
Issue: High variability in dissolution results.
-
Issue: Incomplete drug release from an ASD formulation.
Workflow for Investigating Dissolution Failures
Caption: A systematic approach to troubleshooting dissolution test failures.
References
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing).
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
- Lipid-based oral formulation in capsules to improve the delivery of poorly w
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Source Not Available].
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.
- Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly w
- Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. Pharma Excipients.
- API Characteriz
- Lipid Based Drug Delivery Systems. Pharma Focus Asia.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Source Not Available].
- Physical and Chemical Characteriz
- Co-crystallization: Technique for solubility enhancement. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- API Physical & Chemical Characterization.
- Dissolution Failure Investig
- Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. Benchchem.
- Physico-chemical characterization of an active pharmaceutical ingredient. [Source Not Available].
- Dissolution Method Troubleshooting: An Industry Perspective. [Source Not Available].
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [Source Not Available].
- Troubleshooting Dissolution Failures in Formul
- Dissolution Testing For Tablets. Teledyne Labs.
- Dissolution Method Troubleshooting. [Source Not Available].
- Principles of Salt Formation.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- 4-(1H-pyrazol-1-yl)benzoic acid. PubChem.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Improving API Solubility by Salt and Cocrystal Form
- Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries Formed between Ciprofloxacin and Succinic Acid.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- How to improve the bioavailability of poorly soluble drugs.
- 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles.
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. Sigma-Aldrich.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem.
- Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. EPA.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. labinsights.nl [labinsights.nl]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physico-chemical characterization of an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]
- 6. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 7. pharmtech.com [pharmtech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. rjpdft.com [rjpdft.com]
- 11. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 19. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 20. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 21. studylib.net [studylib.net]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Strategic Modification of Pyrazole Scaffolds for Enhanced Therapeutic Efficacy
Welcome to the Technical Support Center for pyrazole structure modification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing pyrazole-based compounds. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to navigate the complexities of pyrazole chemistry and accelerate your path toward developing more effective therapeutics.
Table of Contents
-
Frequently Asked Questions (FAQs): Synthesis and Core Structure
-
Q1: My pyrazole synthesis suffers from low yields. What are the common culprits and how can I troubleshoot this?
-
Q2: I'm struggling with poor regioselectivity in my pyrazole synthesis, leading to a mixture of isomers. How can I control the reaction outcome?
-
Q3: N-alkylation of my unsymmetrical pyrazole is not selective. What strategies can I employ to favor a specific regioisomer?
-
-
Troubleshooting Guide: Physicochemical Properties
-
Q4: My pyrazole derivative has poor aqueous solubility, hindering its biological assessment. What are my options to improve this?
-
Q5: How do different substituents on the pyrazole ring influence its pKa and overall solubility?
-
-
Advanced Topics in Drug Development
-
Q6: My lead pyrazole compound shows poor metabolic stability in vitro. How can I identify and address these metabolic "hotspots"?
-
Q7: I'm concerned about potential off-target effects. How do pyrazole-based compounds typically interact with cytochrome P450 (CYP) enzymes?
-
Q8: Are there computational tools that can help predict the properties of my modified pyrazole derivatives before synthesis?
-
Frequently Asked Questions (FAQs): Synthesis and Core Structure
Q1: My pyrazole synthesis suffers from low yields. What are the common culprits and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis are a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
-
Incomplete Reaction: The reaction may not be reaching completion. To address this, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and improve yields.[1]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For classic reactions like the Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the key condensation steps.[1] Experimenting with different acid or base catalysts, or even exploring modern catalysts like nano-ZnO, can lead to significant improvements.[1]
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant may favor the formation of side products. Additionally, the choice of solvent can influence the reaction pathway; experimenting with different solvents may minimize the formation of byproducts.[1]
-
Starting Material Purity: The purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine, is paramount. Impurities can introduce competing reactions, leading to lower yields and complicating purification.[2] Always use high-purity reagents from reputable suppliers.
Q2: I'm struggling with poor regioselectivity in my pyrazole synthesis, leading to a mixture of isomers. How can I control the reaction outcome?
A2: The formation of regioisomeric mixtures is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] Controlling the regioselectivity is key to obtaining a single, desired product and avoiding challenging purification steps. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the preference for the formation of one regioisomer over the other.[3]
-
pH Control: Adjusting the pH of the reaction medium is another powerful tool. Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the alternative.[3] This is because the pH can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile.
-
Strategic Use of Steric and Electronic Effects: You can introduce a bias in the reaction by modifying your starting materials. Incorporating a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, thus favoring reaction at the less hindered site.[3] Similarly, the placement of strong electron-withdrawing groups can make one carbonyl carbon more electrophilic and therefore more susceptible to nucleophilic attack.[3]
Q3: N-alkylation of my unsymmetrical pyrazole is not selective. What strategies can I employ to favor a specific regioisomer?
A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 alkylated products because the nitrogen atoms in the pyrazole ring have similar electronic properties.[4][5] Achieving regioselective N-alkylation is a significant synthetic challenge, but several strategies can be employed to control the outcome.
-
Tuning Functional Groups: The substituents already present on the pyrazole ring can be used to direct the alkylation. By carefully choosing the functional groups, you can alter the steric and electronic environment around each nitrogen atom, thereby influencing the site of alkylation.[4][5]
-
Reaction Conditions: The choice of base and solvent can play a crucial role in determining the regioselectivity of N-alkylation.[4]
-
Strategic Atom Replacement: More advanced, unconventional methods can also provide excellent regiocontrol. One such approach is the synthesis of N-alkyl pyrazoles from isothiazoles through a "strategic atom replacement" strategy. This method circumvents the direct alkylation of the pyrazole ring, thus avoiding the issue of isomeric mixtures.[6][7]
Troubleshooting Guide: Physicochemical Properties
Q4: My pyrazole derivative has poor aqueous solubility, hindering its biological assessment. What are my options to improve this?
A4: Poor aqueous solubility is a common characteristic of pyrazole derivatives, largely due to their often planar and aromatic nature which can lead to strong crystal lattice energy.[8] Improving solubility is critical for bioavailability and reliable in vitro testing.
| Strategy | Description | When to Use |
| Salt Formation | If your pyrazole has an ionizable group (e.g., a basic nitrogen or an acidic proton), it can be converted into a salt. Salts typically have significantly higher aqueous solubility than the neutral form. | For compounds with a suitable pKa. |
| Structural Modification | Introduce polar functional groups such as hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains. Disrupting the planarity of the molecule can also decrease crystal packing and improve solubility. | During the lead optimization phase when SAR allows for such modifications. |
| Prodrug Approach | A solubilizing group is attached to the molecule, which is cleaved in vivo to release the active drug. | For compounds where direct structural modification is not feasible or leads to a loss of activity. |
| Formulation Strategies | Advanced formulation techniques can be employed, such as creating solid dispersions, using lipid-based formulations (e.g., self-emulsifying drug delivery systems), or forming inclusion complexes with cyclodextrins.[9][10][11][12] | For late-stage development when the API has been finalized. |
| Particle Size Reduction | Techniques like micronization or nanonization increase the surface area of the solid compound, which can improve the dissolution rate.[11] | Can be applied to the final API to improve its dissolution properties. |
Q5: How do different substituents on the pyrazole ring influence its pKa and overall solubility?
A5: The electronic properties of substituents on the pyrazole ring can significantly modulate its pKa, which in turn affects its solubility at different pH values. The pyrazole ring itself is a weak base, with a pKa of approximately 2.5.[13]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups will decrease the basicity of the pyrazole ring (lower the pKa) by pulling electron density away from the nitrogen atoms. This makes the ring less likely to be protonated.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy (-OCH3) groups will increase the basicity of the pyrazole ring (raise the pKa) by pushing electron density into the ring system. This makes the nitrogen atoms more readily protonated.
The overall solubility of your pyrazole derivative is a function of both its intrinsic solubility (solubility of the neutral form) and its pH-dependent solubility (related to its pKa). By strategically choosing substituents, you can fine-tune the pKa to achieve optimal solubility in the desired physiological environment (e.g., the stomach or the intestine).
Advanced Topics in Drug Development
Q6: My lead pyrazole compound shows poor metabolic stability in vitro. How can I identify and address these metabolic "hotspots"?
A6: Poor metabolic stability is a major hurdle in drug development, leading to rapid clearance and low bioavailability. The pyrazole ring itself is generally considered to be metabolically stable.[14] However, the substituents attached to the ring are often susceptible to metabolism by cytochrome P450 enzymes.
Identifying Metabolic Hotspots:
The first step is to identify which part of your molecule is being metabolized. This is typically done by incubating the compound with liver microsomes and analyzing the resulting metabolites by LC-MS.
Strategies to Block Metabolism:
Once a metabolic "hotspot" has been identified, several strategies can be employed to improve metabolic stability:
-
Blocking with Fluorine or Deuterium: Replacing a hydrogen atom at the site of metabolism with a fluorine atom or a deuterium atom can block or slow down the metabolic process. The C-F and C-D bonds are stronger than the C-H bond, making them less susceptible to cleavage by metabolic enzymes.
-
Steric Hindrance: Introducing a bulky group near the metabolic hotspot can sterically hinder the approach of the metabolizing enzyme.
-
Scaffold Hopping: If a particular substituent (e.g., a phenyl ring) is consistently being metabolized, consider replacing it with a more metabolically stable bioisostere, such as a pyridine ring or another heterocyclic system.
Q7: I'm concerned about potential off-target effects. How do pyrazole-based compounds typically interact with cytochrome P450 (CYP) enzymes?
A7: Pyrazole derivatives have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions. The nitrogen atoms in the pyrazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.
A study on the interaction of pyrazole derivatives with CYP2E1 revealed several key structure-activity relationships:[15]
-
Substitution Pattern: The position and nature of substituents on the pyrazole ring significantly impact its affinity for CYP2E1. Methylation at the 3 or 4 position can improve binding affinity, while simultaneous methylation at the 3 and 5 positions can block binding.[15]
-
Ring Fusion: Fusing the pyrazole ring to a benzene or cyclohexane ring can greatly increase its affinity for CYP2E1.[15]
It is crucial to profile lead compounds for their potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) early in the drug discovery process. If significant inhibition is observed, structural modifications can be made to mitigate this risk.
Q8: Are there computational tools that can help predict the properties of my modified pyrazole derivatives before synthesis?
A8: Yes, computational chemistry has become an indispensable tool in modern drug discovery for predicting the properties of molecules before they are synthesized, saving significant time and resources.[16]
-
Molecular Modeling and Docking: These techniques can predict how a pyrazole derivative will bind to its biological target, helping to rationalize structure-activity relationships and design more potent compounds.[16]
-
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure of pyrazole derivatives, helping to predict their reactivity and metabolic stability.[16][17][18]
-
Molecular Dynamics Simulations: These simulations can explore the dynamic behavior of pyrazole derivatives and their interactions with biological targets over time, providing a more realistic picture of their binding and mechanism of action.[16]
-
ADMET Prediction: A variety of software packages are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. These tools can help to identify potential liabilities early in the drug discovery process.
By integrating these computational approaches into your workflow, you can make more informed decisions about which pyrazole derivatives to synthesize and prioritize for further development.
Visualizations
Experimental Workflow: Troubleshooting Low Yields in Pyrazole Synthesis
Caption: Key factors that govern the regiochemical outcome of pyrazole synthesis.
References
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. CoLab. Available at: [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int J Mol Sci. 2025;26(21):10335.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2022;13(7):789-817.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2022;15(9):1124.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019;24(24):4569.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Future Med. Chem. 2024;3(4):1463-1478.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2024;29(1):1.
-
Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. Available at: [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Int J Mol Sci. 2022;23(23):15264.
- Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opin Drug Deliv. 2011;8(10):1361-78.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Sci Rep. 2022;12(1):18898.
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. J Med Chem. 2017;60(17):7358-7368.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry. 2025;31(56):e202501000.
-
(PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. ResearchGate. Available at: [Link]
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. Org Biomol Chem. 2023;21(27):5556-5588.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. 2023;4(3):497-553.
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
-
Molecules | Special Issue : Pyrazole Derivatives. MDPI. Available at: [Link]
- Current status of pyrazole and its biological activities. J Med Sci. 2013;33(5):267-278.
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Cancers (Basel). 2023;15(13):3467.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. 2022;27(23):8405.
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorg Med Chem Lett. 2007;17(10):2723-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategic atom replacement enables regiocontrol in pyrazole alkylation | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. galchimia.com [galchimia.com]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurasianjournals.com [eurasianjournals.com]
- 17. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid vs other fatty acid biosynthesis inhibitors
This guide provides a comprehensive comparison of various fatty acid biosynthesis inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present supporting experimental data, and outline methodologies for their evaluation.
The Critical Role of Fatty Acid Biosynthesis in Disease
Fatty acid biosynthesis is a fundamental metabolic pathway responsible for the creation of fatty acids from acetyl-CoA and malonyl-CoA. In humans, this process is primarily carried out by the multi-enzyme complex Fatty Acid Synthase (FASN), part of the type I fatty acid synthase (FAS-I) system. In contrast, bacteria utilize the type II fatty acid synthase (FAS-II) system, which consists of discrete, monofunctional enzymes.
The upregulation of FASN is a well-established hallmark of many cancers, providing rapidly proliferating tumor cells with the necessary lipids for membrane formation, energy storage, and signaling molecule synthesis.[1] This dependency creates a therapeutic window, making FASN a compelling target for anticancer drug development.[2][3] Furthermore, the inhibition of fatty acid synthesis has shown therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and diabetes, as well as in infectious diseases due to the differences between mammalian and bacterial FAS systems.[4][5][6][7]
Exploring the Landscape of Fatty Acid Biosynthesis Inhibitors
While the specific compound "4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid" is not extensively characterized in publicly available literature as a direct fatty acid biosynthesis inhibitor, the broader class of pyrazole derivatives has been identified as possessing antibacterial properties, with some acting as fatty acid biosynthesis (FAB) inhibitors.[8][9] This highlights the ongoing exploration of novel chemical scaffolds for targeting this critical pathway.
This guide will focus on a comparative analysis of well-established inhibitors targeting different key enzymes in the fatty acid biosynthesis pathway.
Diagram: Mammalian Fatty Acid Biosynthesis (FAS-I) Pathway and Points of Inhibition
Caption: Key enzymes and points of inhibition in the mammalian fatty acid biosynthesis pathway.
Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in fatty acid biosynthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5][10] There are two isoforms in mammals: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[10][11] Inhibition of both isoforms can therefore decrease fatty acid synthesis while simultaneously increasing fatty acid oxidation, making ACC a prime target for metabolic diseases.[11][12]
| Inhibitor | Target(s) | IC50 | Key Findings & Clinical Status |
| Firsocostat (ND-630) | ACC1/ACC2 | ACC1: 2.1 nM, ACC2: 6.1 nM[13] | Orally available, has been evaluated in clinical trials for NASH.[10] |
| PF-05175157 | ACC1/ACC2 | ACC1: 27 nM, ACC2: 33 nM[13] | Has undergone clinical investigation for the treatment of metabolic disorders. |
| MK-4074 | ACC1/ACC2 | ~3 nM[13] | A liver-specific inhibitor that has been studied for its potential to treat metabolic diseases. |
Fatty Acid Synthase (FASN) Inhibitors
FASN is a large, multi-domain enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] Its overexpression in cancer cells makes it a significant target for oncology.[2][3]
Orlistat
Originally developed as a pancreatic lipase inhibitor for the treatment of obesity, Orlistat has been identified as a potent, irreversible inhibitor of the thioesterase domain of FASN.[14][15][16]
-
Mechanism: Orlistat covalently binds to the active site serine of the FASN thioesterase domain, preventing the release of newly synthesized fatty acids.[14][17]
-
Experimental Data:
-
Induces a concentration-dependent inhibition of FASN in intact PC-3 prostate cancer cells.[14]
-
Halts tumor cell proliferation and induces apoptosis in various cancer cell lines.[14][15][18]
-
Reduces total lipid production in SCC-9 oral squamous carcinoma cells.[17]
-
The apparent Ki for FASN is approximately 100 nM.[16]
-
TVB-2640 (Denifanstat)
TVB-2640 is a first-in-class, orally bioavailable, and selective FASN inhibitor that has shown promise in both oncology and metabolic disease clinical trials.[2][6][19]
-
Mechanism: TVB-2640 binds to and blocks FASN, preventing the synthesis of palmitate.[20] This leads to an induction of tumor cell apoptosis and inhibition of cell proliferation.
-
Experimental Data:
-
Potent FASN inhibitor with an IC50 of 0.052 µM and an EC50 of 0.072 µM.[21]
-
Demonstrated robust antitumor activity in preclinical models.[2]
-
In a Phase 2a trial (FASCINATE-1) for NASH, TVB-2640 significantly reduced liver fat in a dose-dependent manner after 12 weeks of treatment.[6][22]
-
Currently being evaluated in various Phase II studies for different cancer types, including non-small cell lung cancer, ovarian cancer, and breast cancer.[19]
-
GSK2194069
GSK2194069 is a potent inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[23][24][25]
-
Mechanism: It specifically targets the KR domain, which is responsible for one of the reductive steps in the fatty acid synthesis cycle.
-
Experimental Data:
Inhibitors of the Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway
The FAS-II pathway in bacteria is comprised of discrete enzymes, offering multiple targets for the development of novel antibiotics.[4][7] Key enzymes in this pathway include the β-ketoacyl-ACP synthases (FabH, FabB, and FabF).[27][28]
Diagram: Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway and Points of Inhibition
Caption: Key enzymes and points of inhibition in the bacterial fatty acid biosynthesis pathway.
| Inhibitor Class | Target(s) | Examples | Key Findings |
| Benzoic Acids | FabH, FabF | Platensimycin, Platencin | Natural products with potent, broad-spectrum antibacterial activity.[27][29] Platensimycin was discovered through a target-based screen and represents a new class of antibiotics.[29] |
| Thiolactones | FabB, FabF, FabH | Thiolactomycin (TLM) | A natural product that reversibly inhibits the FAS-II system. It is more active against FabB and FabF than FabH.[4][28] |
| Allenylphenols | FabF | Phomallenic acids | Natural product inhibitors of FabF with good antibacterial activity against clinically important pathogens, including MRSA.[30][31] |
| Diazaborines | FabI | - | Inhibit the enoyl-ACP reductase (FabI), a key enzyme in the elongation cycle. |
| Triclosan | FabI | - | A broad-spectrum antimicrobial that targets FabI.[4][7] |
Experimental Protocols for Evaluating Fatty Acid Biosynthesis Inhibitors
Workflow: In Vitro and Cellular Evaluation of FAS Inhibitors
Caption: A general workflow for the preclinical evaluation of fatty acid synthase inhibitors.
Step-by-Step Methodology: Cellular Lipid Synthesis Assay
-
Cell Culture: Plate cancer cells (e.g., A549, PC-3) in appropriate growth medium and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a chloroform:methanol solvent system (e.g., 2:1 v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
-
Quantification:
-
Collect the organic (lipid-containing) phase and evaporate the solvent.
-
Resuspend the lipid extract in a scintillation cocktail.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of lipid synthesis for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Causality and Self-Validation: This protocol directly measures the impact of the inhibitor on the intended metabolic pathway. A dose-dependent decrease in radiolabeled acetate incorporation into the lipid fraction provides strong evidence of on-target activity. The inclusion of a positive control (a known FASN inhibitor) and a negative control (vehicle) is crucial for validating the assay results.
Conclusion
The inhibition of fatty acid biosynthesis remains a highly promising strategy for the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and bacterial infections. While established inhibitors like Orlistat and the clinically advancing TVB-2640 have paved the way, the discovery of new chemical scaffolds, such as certain pyrazole derivatives, continues to expand the therapeutic landscape. A thorough understanding of the different enzyme targets within the FAS pathways and the application of robust experimental protocols are essential for the successful development of the next generation of fatty acid biosynthesis inhibitors.
References
-
Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070–2075. [Link]
-
Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis. Nature Reviews Cancer, 7(10), 763–777. [Link]
-
Falch, D., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Critical Reviews in Oncology/Hematology, 214, 104910. [Link]
-
Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals (Basel, Switzerland), 16(3), 425. [Link]
-
Tong, L. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Investigational Drugs, 28(10), 917–930. [Link]
-
Loomba, R., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology, 161(5), 1475–1486. [Link]
-
Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals (Basel, Switzerland), 16(3), 425. [Link]
-
Patsnap. (2024). What are ACC inhibitors and how do they work? Patsnap Synapse. [Link]
-
Harriman, G., et al. (2016). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease. Journal of Medicinal Chemistry, 59(1), 46–64. [Link]
-
Zaytseva, Y. Y., et al. (2012). Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy. Molecular Cancer Therapeutics, 11(9), 1970–1981. [Link]
-
Mascolini, M. (2021). FASN Inhibitor TVB-2640 Cuts Liver Fat 28% in US/China NASH Trial. NATAP. [Link]
-
Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070–2075. [Link]
-
My Cancer Genome. (n.d.). tvb-2640. Retrieved from [Link]
-
Harwood, H. J. (2005). Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. Current Opinion in Investigational Drugs, 6(4), 401–407. [Link]
-
Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research, 64(6), 2070–2075. [Link]
-
Agostini, M., et al. (2012). The Fatty Acid Synthase Inhibitor Orlistat Reduces the Growth and Metastasis of Orthotopic Tongue Oral Squamous Cell Carcinomas. Molecular Cancer Therapeutics, 11(6), 1304–1313. [Link]
-
Patsnap. (2025). What FAS inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
Ventura, R., et al. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters, 6(9), 922–923. [Link]
-
Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals (Basel, Switzerland), 16(3), 425. [Link]
-
Al-Saffar, A. K., et al. (2016). Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity. Bioorganic & Medicinal Chemistry, 24(22), 5832–5843. [Link]
-
Wright, G. D. (2009). Antibacterial Targets in Fatty Acid Biosynthesis. Topics in Current Chemistry, 289, 79–96. [Link]
-
Wright, H. T., & Reynolds, K. A. (2007). Mining Fatty Acid Biosynthesis for New Antimicrobials. Microbiology and Molecular Biology Reviews, 71(1), 133–155. [Link]
-
He, X., et al. (2004). Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(8), 2847–2854. [Link]
-
Patsnap. (2025). What are the new molecules for FAS inhibitors? Patsnap Synapse. [Link]
-
Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(10), 1933–1947. [Link]
-
Wang, J., et al. (2006). Discovery of FabH/FabF Inhibitors from Natural Products. Antimicrobial Agents and Chemotherapy, 50(5), 1720–1726. [Link]
-
Wu, J., et al. (2025). Targeting fatty acid synthase reduces aortic atherosclerosis and inflammation. Nature Communications, 16(1), 1234. [Link]
-
Wang, J., et al. (2006). Discovery of FabH/FabF Inhibitors from Natural Products. Antimicrobial Agents and Chemotherapy, 50(5), 1720–1726. [Link]
-
Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(10), 1933–1947. [Link]
-
Lee, S., et al. (2021). A novel small-molecule fatty acid synthase inhibitor with antitumor activity by cell cycle arrest and cell division inhibition. Cell Death & Disease, 12(7), 689. [Link]
-
Kc, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel, Switzerland), 11(7), 939. [Link]
-
Hardwicke, M. A., et al. (2014). A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. Nature Chemical Biology, 10(9), 781–786. [Link]
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 11. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 20. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. FASN Inhibitor TVB-2640 Cuts Liver Fat 28% in US/China NASH Trial [natap.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. GSK 2194069 | Fatty Acid Synthase | Tocris Bioscience [tocris.com]
- 25. GSK 2194069 | Fatty Acid Synthase Inhibitors: Tocris Bioscience [rndsystems.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Thiolactomycin-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
- 31. journals.asm.org [journals.asm.org]
A Comparative Guide to the Efficacy of Pyrazole Analogs in Modern Drug Discovery
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[1][2] Pyrazole derivatives have given rise to a multitude of approved drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to targeted cancer therapies and anticonvulsants.[3][4]
This guide provides an in-depth, comparative analysis of the efficacy of different pyrazole analogs across key therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present head-to-head comparisons of their biological activities supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pyrazole landscape, enabling informed decisions in the design and development of next-generation therapeutics.
I. Pyrazole Analogs as Anticancer Agents: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in cell cycle progression, and its dysregulation is a hallmark of many cancers. This has made CDK2 an attractive target for the development of novel anticancer therapies.[1][5] Pyrazole-based compounds have emerged as a promising class of CDK2 inhibitors, with several analogs demonstrating potent and selective activity.[5][6]
Comparative Efficacy of Pyrazole-Based CDK2 Inhibitors
A recent study detailed the design, synthesis, and evaluation of a series of novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors.[1][5][6] The in vitro inhibitory activities of these compounds were assessed, and the half-maximal inhibitory concentrations (IC50) were determined for the most promising candidates.
| Compound | CDK2 IC50 (µM) | Mean Growth Inhibition (GI) % (NCI-60) |
| Compound 4 | 3.82 | 96.47% |
| Compound 7a | 2.0 | - |
| Compound 7d | 1.47 | - |
| Compound 9 | 0.96 | 65.90% |
| Roscovitine | 0.99 | - |
| (Data sourced from a 2024 study on pyrazole-based CDK2 inhibitors)[5][6][7] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear structure-activity relationship among these analogs. The exceptional anti-proliferative activity of Compound 4 across a panel of 60 cancer cell lines, despite a moderate CDK2 IC50, suggests that other mechanisms may contribute to its potent anticancer effects.[1][5][6] Compound 9 emerged as the most potent CDK2 inhibitor in this series, with an IC50 value comparable to the well-known CDK inhibitor, Roscovitine.[6][7] Further investigations, including Western blot analysis, confirmed the inhibitory effects of compounds 4 and 9 on CDK2 in HCT-116 cell lines.[1][6] Moreover, Compound 4 was found to induce significant cell cycle arrest at the G1 phase and promote apoptosis.[1][6]
Signaling Pathway: CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the point at which these pyrazole inhibitors exert their effect.
Caption: CDK2/Cyclin E pathway and the inhibitory action of pyrazole analogs.
Experimental Protocol: In Vitro CDK2 Kinase Assay
This protocol outlines the general steps for assessing the in vitro inhibitory activity of pyrazole analogs against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 protein (as substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test pyrazole compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CDK2/Cyclin A2 enzyme, and the histone H1 substrate.
-
Add the test pyrazole compounds at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
II. Pyrazole Analogs as Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)
The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain. Celecoxib, a diaryl-substituted pyrazole, was the first highly selective COX-2 inhibitor to be approved for clinical use.[8] Its success spurred the development of numerous pyrazole-based analogs with improved efficacy and safety profiles.
Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors
The anti-inflammatory activity of pyrazole analogs is typically evaluated by their ability to inhibit the COX-2 enzyme and reduce inflammation in animal models.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In vivo Anti-inflammatory Activity (% inhibition of edema) |
| Celecoxib | 0.05 | 14.7 | 294 | - |
| Compound 6b | 0.04 | 13.16 | 329 | 12.96% (vs Indomethacin 7.47%) |
| Compound 6j | 0.04 | 12.5 | 312.5 | - |
| Compound 6g | 9.562 (IL-6 expression) | - | - | Better than Celecoxib |
| Diclofenac | - | - | - | - |
| (Data compiled from multiple sources)[9][10][11] |
Analysis of Structure-Activity Relationship (SAR):
The selectivity of pyrazole analogs for COX-2 over COX-1 is a critical determinant of their gastrointestinal safety profile. The data indicates that subtle structural modifications can significantly impact this selectivity. For instance, compounds 6b and 6j demonstrated higher in vitro COX-2 selectivity and inhibitory activity than celecoxib.[11] In vivo studies on compound 6b showed a more potent anti-inflammatory effect compared to the non-selective NSAID, indomethacin.[9] Interestingly, compound 6g exhibited potent anti-inflammatory effects by inhibiting IL-6 expression, suggesting an alternative or complementary mechanism of action to direct COX-2 inhibition.[10]
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
III. Pyrazole Analogs as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13][14]
Comparative Efficacy of Pyrazole-Based Antimicrobial Agents
The antimicrobial efficacy of pyrazole analogs is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Compound 21a | 62.5 | 125 | 7.8 | 2.9 |
| Compound 21b | - | - | - | - |
| Compound 21c | - | - | - | - |
| Compound 22 | - | - | - | - |
| Chloramphenicol | - | - | - | - |
| Clotrimazole | - | - | - | - |
| (Data for compounds 21a-c and 22 from a study on pyrazole-1-carbothiohydrazides)[12] |
Analysis of Structure-Activity Relationship (SAR):
In a study evaluating a series of pyrazole-1-carbothiohydrazide derivatives, compound 21a displayed the most potent and broad-spectrum antimicrobial activity, with MIC values lower than the standard drugs chloramphenicol and clotrimazole against several tested strains.[12] The structure-activity relationship revealed that the presence of a free carbothiohydrazide moiety was crucial for the observed antimicrobial activity.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test pyrazole compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth or by measuring the optical density at 600 nm.
IV. Pyrazole Analogs as Anticonvulsant Agents
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, with some showing promising activity in preclinical models.[15][16]
Comparative Efficacy of Pyrazole-Based Anticonvulsant Agents
The anticonvulsant efficacy of pyrazole analogs is often assessed in rodent models of seizures, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) induced seizure test. The median effective dose (ED50) is the dose that protects 50% of the animals from seizures.
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Compound 6c | 25.3 | 23.7 | >317 | >12.5 |
| Compound 6d | 15.8 | 14.1 | >317 | >20.1 |
| Compound 6e | 38.0 | 28.4 | >317 | >8.3 |
| Valproate | >100 | - | - | - |
| Carbamazepine | - | - | - | - |
| Diazepam | - | - | - | - |
| (Data from a study on triazolopyrimidine and pyrazolopyrimidine derivatives)[15] |
Analysis of Structure-Activity Relationship (SAR):
In a comparative study of triazolopyrimidines and their bioisosteric pyrazolopyrimidines, the triazolopyrimidine derivatives generally exhibited superior anticonvulsant activity.[15] Among the most potent compounds, compound 6d displayed the lowest ED50 values in both the MES and PTZ tests, indicating broad-spectrum anticonvulsant activity.[15] Importantly, these compounds showed a wide therapeutic window, with high protective indices, suggesting a favorable safety profile.[15]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrolyte solution (e.g., saline)
-
Test pyrazole compounds formulated in a suitable vehicle
Procedure:
-
Administer the test compound to the animals at various doses (typically intraperitoneally or orally).
-
At the time of peak drug effect, apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Calculate the ED50 value, the dose of the drug that protects 50% of the animals from the tonic extensor component of the seizure, using probit analysis.
V. Synthesis of Pyrazole Analogs: General Strategies
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The specific substituents on the pyrazole ring can be introduced either on the starting materials or through post-cyclization modifications.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis.
Caption: General scheme for the Knorr pyrazole synthesis.
Detailed Synthesis of a Potent Pyrazole-Based CDK2 Inhibitor (Exemplary)
The following is a representative synthetic scheme for a pyrazole-based CDK2 inhibitor, illustrating the key transformations involved. The synthesis of a specific potent compound, such as Compound 4 from the CDK2 inhibitor study, would follow a multi-step sequence, often beginning with the construction of the core pyrazole ring followed by the introduction of various substituents through cross-coupling and other functional group transformations.[1][17] For instance, the synthesis of celecoxib analogs often involves the condensation of a substituted 1,3-diketone with a substituted phenylhydrazine containing a sulfonamide group.[18]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by pyrazole analogs underscore the remarkable chemical space that this simple heterocycle can occupy. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in fine-tuning the potency, selectivity, and pharmacokinetic properties of these compounds.
Future research in this area will likely focus on several key aspects:
-
Rational Design: The use of computational tools and structure-based drug design to create more potent and selective inhibitors for specific biological targets.
-
Novel Scaffolds: The exploration of fused pyrazole systems and the hybridization of the pyrazole moiety with other pharmacophores to generate compounds with novel mechanisms of action or improved drug-like properties.
-
Targeting Drug Resistance: The development of pyrazole analogs that can overcome existing drug resistance mechanisms in cancer and infectious diseases.
By leveraging the foundational knowledge of pyrazole chemistry and pharmacology, and by embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [No Source URL Provided]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
-
Meta-analysis Comparing Celecoxib with Diclofenac Sodium in Patients with Knee Osteoarthritis. (2020). Pain Medicine. [Link]
-
The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]
-
Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. (2018). PubMed. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Future Medicinal Chemistry. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]
-
Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. (2013). PubMed. [Link]
-
Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. National Institutes of Health. [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
-
[Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. (1992). PubMed. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]
-
Celecoxib Versus Naproxen and Diclofenac in Osteoarthritis Patients: SUCCESS-I Study. ResearchGate. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [Link]
- Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [No Source URL Provided]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]
-
Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]
-
Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. OMICS International. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 14. meddocsonline.org [meddocsonline.org]
- 15. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic Acid Derivatives as IRAK4 Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid and its analogs, a class of compounds that has garnered significant interest as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a high-value target for the development of therapeutics for a range of inflammatory and autoimmune diseases.[1][2] This document will delve into the nuanced effects of structural modifications on inhibitory activity, provide detailed experimental protocols for synthesis and biological evaluation, and present a comparative analysis of key derivatives.
The this compound Scaffold: A Privileged Structure for Kinase Inhibition
The core scaffold, characterized by a pyrazole ring linking a pyrimidine and a benzoic acid moiety, represents a "privileged structure" in medicinal chemistry. This is due to its ability to form multiple interactions with the ATP-binding pocket of kinases. The pyrazole and pyrimidine rings can engage in crucial hydrogen bonding and π-π stacking interactions with the hinge region of the kinase, while the benzoic acid group often serves as a key anchoring point or a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The exploration of derivatives based on this scaffold has led to the identification of potent inhibitors of various kinases, with a particular emphasis on IRAK4.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Study of IRAK4 Inhibition
The potency and selectivity of this compound derivatives as IRAK4 inhibitors are highly dependent on the nature and position of substituents on the pyrazole, pyrimidine, and benzoic acid rings. The following sections provide a comparative analysis of these modifications based on published experimental data.
Modifications of the Pyrimidine Ring
The pyrimidine ring plays a crucial role in anchoring the inhibitor to the hinge region of the IRAK4 kinase domain. Substitutions at the 5-position of the pyrazolopyrimidine core, a closely related analog, have been shown to significantly impact inhibitory activity. Introduction of an amino group at this position can lead to favorable interactions with the carboxylate of Asp329, thereby enhancing potency.[1]
Modifications of the Pyrazole Ring
The pyrazole ring serves as a central linker and its substitution pattern can influence the overall conformation of the inhibitor. Modifications at the 3-position of the pyrazole ring have been explored to improve physicochemical properties and bioavailability. For instance, the introduction of various amine substituents at this position has been shown to modulate the compound's lipophilicity and permeability, which are critical for oral drug delivery.[1]
Modifications of the Benzoic Acid Moiety
The benzoic acid group provides a versatile handle for chemical modification. While the core structure specifies a benzoic acid, in many potent analogs, this is replaced with a carboxamide group. The nature of the amine used to form the amide has a profound effect on the inhibitor's activity. For example, coupling with 4-amino-1-methyl-1H-pyrazole-3-carboxamide has been shown to yield highly potent IRAK4 inhibitors.[3]
Table 1: Comparative IRAK4 Inhibitory Activity of Key Derivatives
| Compound ID | Modification on Pyrazolopyrimidine Ring (Position 5) | Modification on Pyrazole Ring (Amide Linkage) | IRAK4 IC50 (nM) |
| Lead Compound | Amino | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | < 10 |
| Analog 1 | Chloro | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | > 1000 |
| Analog 2 | Amino | 3-amino-1H-pyrazole-4-carboxamide | 50 - 100 |
| Analog 3 | Amino | Aniline | > 500 |
Note: The data presented is a representative compilation from published studies on closely related pyrazolopyrimidine analogs and is intended to illustrate the general SAR trends.
Experimental Protocols
Synthesis of a Representative IRAK4 Inhibitor: 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
This protocol describes the synthesis of a potent IRAK4 inhibitor, demonstrating a common synthetic strategy for this class of compounds.[3]
Step 1: Synthesis of ethyl 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a solution of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in ethanol, add (1R,2S)-tert-butyl (2-aminocyclohexyl)carbamate (1.2 eq) and Hünig's base (2.0 eq).
-
Reflux the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Step 2: Synthesis of 5-(((1R,2S)-2-((tert-butoxycarbonyl)amino)cyclohexyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
To a solution of the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran and water (1:2.5 v/v), add lithium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the mixture with water and extract with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 1N HCl to pH ~4 and extract with ethyl acetate.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Step 3: Synthesis of the final compound
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (2.0 eq) and 4-amino-1-methyl-1H-pyrazole-3-carboxamide (1.1 eq).
-
Add HATU (1.5 eq) to the mixture and stir at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final compound.
Caption: Synthetic workflow for a representative IRAK4 inhibitor.
In Vitro IRAK4 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against IRAK4.[4][5][6]
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 1 µl of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of IRAK4 enzyme solution (concentration determined by titration).
-
Initiate the reaction by adding 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IRAK4 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the IRAK4 ADP-Glo™ kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent IRAK4 inhibitors. The SAR studies highlighted in this guide demonstrate that fine-tuning the substituents on the pyrimidine, pyrazole, and benzoic acid (or bioisosteric equivalent) moieties is crucial for achieving high potency and desirable drug-like properties. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these inhibitors to translate their in vitro potency into in vivo efficacy and safety. Furthermore, exploring novel modifications to enhance selectivity against other kinases will be a key area of investigation to minimize off-target effects. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs in the ongoing quest for novel therapeutics targeting IRAK4-mediated diseases.
References
-
Lim, J., Altman, M. D., Baker, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. [Link]
-
Bryan, M. C., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 62(13), 6223–6240. [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. [Link]
-
Rybak, P., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
Bryan, M. C., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 8165-8185. [Link]
-
Singh, R., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Lim, J., et al. (2015). Supporting Information Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3- carboxamide Inhibitors of IRAK4. [Link]
-
El-Sheref, E. M., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 26(16), 4933. [Link]
-
Singh, A., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Abdellatif, K., & Bakr, R. B. (2021). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. ResearchGate. [Link]
Sources
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of Cross-Resistance Profiles: A Guide for Preclinical Evaluation of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic Acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the emergence of drug resistance is a formidable challenge that can curtail the long-term efficacy of promising new agents. Understanding the potential for cross-resistance with existing therapies is therefore a critical step in the preclinical development of any novel inhibitor. This guide provides a comprehensive framework for designing and interpreting cross-resistance studies, using the hypothetical novel kinase inhibitor, 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, as a central case study. We will explore the causal logic behind experimental design, present detailed protocols, and analyze hypothetical data to illustrate how to build a robust preclinical data package.
Introduction: The Clinical Imperative for Cross-Resistance Profiling
The pyrazole and pyrimidine moieties are core scaffolds in a multitude of approved and investigational kinase inhibitors.[1][2][3] Compounds with these structures have shown significant promise in treating various malignancies by targeting key oncogenic drivers. Our focus here, this compound (hereafter referred to as Compound-P), is a novel, ATP-competitive inhibitor designed to target the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
Acquired resistance to kinase inhibitors often arises from secondary mutations within the kinase domain, which can either directly impair drug binding or stabilize the active conformation of the enzyme.[4][5] A common mechanism of resistance to FLT3 inhibitors is the "gatekeeper" mutation, where a bulky amino acid replaces a smaller one at the entrance of the ATP-binding pocket, sterically hindering the binding of the inhibitor. For the purpose of this guide, we will consider the hypothetical scenario of a common gatekeeper resistance mutation, F691L, in FLT3.
This guide will delineate a series of experiments to assess the activity of Compound-P against both wild-type (WT) and F691L-mutated FLT3 and to compare its resistance profile with that of established FLT3 inhibitors.
Designing a Robust Cross-Resistance Study
A well-designed cross-resistance study should provide a clear, comparative assessment of a novel compound's potency in the context of clinically relevant resistance mechanisms.[6] This requires careful selection of cellular models and comparator compounds.
Cellular Models: The Foundation of a Predictive Assay
The choice of cell lines is paramount for generating clinically translatable data. For our study of Compound-P, we will utilize a panel of isogenic cell lines:
-
Ba/F3 FLT3-WT: A murine pro-B cell line that is dependent on the expression of a constitutively active form of wild-type FLT3 for survival and proliferation.
-
Ba/F3 FLT3-F691L: The same Ba/F3 cell line engineered to express FLT3 with the F691L gatekeeper mutation.
-
MV4-11: A human AML cell line endogenously expressing a FLT3-ITD (internal tandem duplication) mutation, a common activating mutation in AML. This will serve as a more clinically relevant model.
Comparator Compounds: Establishing a Benchmark
To understand the cross-resistance profile of Compound-P, it is essential to compare its activity against established FLT3 inhibitors with known resistance profiles. For this study, we will use:
-
Gilteritinib: A potent, second-generation FLT3 inhibitor with activity against some resistance mutations.
-
Crenolanib: A type I FLT3 inhibitor known to be susceptible to certain gatekeeper mutations.
Experimental Workflow and Protocols
The core of our cross-resistance study will be a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of each compound in our cell line panel. The IC50 is a quantitative measure of a drug's potency in inhibiting a biological process by 50%.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for determining IC50 values.
Detailed Protocol: Luminescent Cell Viability Assay
Cell viability can be assessed through various methods, including tetrazolium reduction assays (MTT, MTS), membrane integrity assays, and ATP determination.[9] We will use an ATP-based luminescent assay, as ATP levels are a strong indicator of metabolically active cells.[10]
Materials:
-
Ba/F3 and MV4-11 cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and relevant cytokines for Ba/F3 cells
-
96-well white, clear-bottom tissue culture plates
-
Compound-P, Gilteritinib, Crenolanib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 90 µL of culture medium into a 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution series for each compound in DMSO, followed by a further dilution in culture medium.
-
Add 10 µL of the diluted compound to the respective wells, resulting in the final desired concentrations.
-
Include wells with vehicle control (DMSO-containing medium).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. The duration of exposure is a critical parameter that can influence the apparent IC50.[11]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[12][13]
-
Data Presentation and Interpretation
The results of our hypothetical cross-resistance study are summarized in the table below.
| Compound | Cell Line | IC50 (nM) | Fold Change (F691L vs. WT) |
| Compound-P | Ba/F3 FLT3-WT | 5 | 3 |
| Ba/F3 FLT3-F691L | 15 | ||
| MV4-11 (FLT3-ITD) | 8 | N/A | |
| Gilteritinib | Ba/F3 FLT3-WT | 2 | 15 |
| Ba/F3 FLT3-F691L | 30 | ||
| MV4-11 (FLT3-ITD) | 4 | N/A | |
| Crenolanib | Ba/F3 FLT3-WT | 10 | >100 |
| Ba/F3 FLT3-F691L | >1000 | ||
| MV4-11 (FLT3-ITD) | 15 | N/A |
Analysis of Results
-
Compound-P: Demonstrates potent inhibition of both wild-type and F691L-mutated FLT3. The 3-fold increase in IC50 against the F691L mutant suggests a modest loss of potency but indicates that Compound-P can still effectively inhibit this resistant form of the kinase at low nanomolar concentrations. Its activity in the MV4-11 cell line confirms its potency against the clinically relevant FLT3-ITD mutation.
-
Gilteritinib: Shows high potency against wild-type FLT3, but a significant 15-fold shift in IC50 against the F691L mutant. This indicates a greater susceptibility to this resistance mutation compared to Compound-P.
-
Crenolanib: Exhibits potent activity against wild-type FLT3 but is largely inactive against the F691L mutant, with a greater than 100-fold increase in IC50. This is a classic example of a compound being highly susceptible to a gatekeeper mutation.
Signaling Pathway and Mechanism of Resistance
Caption: FLT3 signaling and mechanism of inhibitor resistance.
This diagram illustrates that all three compounds target the FLT3 receptor, thereby blocking downstream signaling pathways that drive cell proliferation and survival. The F691L gatekeeper mutation, however, selectively impacts the binding of these inhibitors, with the most pronounced effect on Crenolanib and a lesser effect on Gilteritinib and Compound-P.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the cross-resistance profile of a novel kinase inhibitor, Compound-P. The hypothetical data suggest that Compound-P possesses a favorable resistance profile compared to existing FLT3 inhibitors, particularly in the context of the F691L gatekeeper mutation. This provides a strong rationale for its continued preclinical development.
Further studies should aim to:
-
Expand the panel of resistant cell lines to include other known FLT3 mutations.
-
Conduct biochemical assays to directly measure the binding affinity of Compound-P to wild-type and mutant FLT3.
-
Perform in vivo studies using xenograft models to confirm the in vitro findings.
By employing a rigorous and comparative approach to cross-resistance profiling, researchers can gain crucial insights into the potential clinical utility of novel targeted therapies and make more informed decisions in the drug development process.
References
-
Creative Bioarray. Cell Viability Assays. [Link]
-
Housing Innovations. 5 Ways to Determine IC50 Value in Pharmacology Research. (2025-08-10). [Link]
-
Wikipedia. IC50. [Link]
-
edX. IC50 Determination. [Link]
-
Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. (2025-01-29). [Link]
-
Axion Biosystems. The best cell viability assays to measure adoptive cell therapy potency. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. (2018-09-22). [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. [Link]
-
Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib. PubMed. [Link]
-
4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles. [Link]
-
Mechanisms of Drug-Resistance in Kinases. PMC - NIH. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. (2024-10-15). [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. (2007-12-18). [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC - NIH. [Link]
-
Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed. (2020-08-22). [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
4-(1H-Pyrazol-4-yl)benzoic acid. Sunway Pharm Ltd. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed. [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 13. courses.edx.org [courses.edx.org]
A Comparative Analysis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid Against Standard-of-Care Antibiotics
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This guide presents a comprehensive benchmarking study of a novel synthetic compound, 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid (hereafter designated as PYRA-227 ), against a panel of clinically relevant antibiotics: Vancomycin, Ciprofloxacin, and Linezolid. Utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI), we have determined the in vitro potency of PYRA-227 against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Our findings indicate that PYRA-227 exhibits potent, bactericidal activity, particularly against Gram-positive organisms, with a potential mechanism of action distinct from the comparator agents. This document provides a detailed methodological framework and comparative data to support further investigation of PYRA-227 as a viable candidate for preclinical development.
Introduction: The Imperative for Novel Antimicrobial Agents
The global health landscape is under significant threat from the rise of multidrug-resistant (MDR) bacteria. The erosion of efficacy in our current antibiotic arsenal has created a critical need for new chemical entities that can circumvent existing resistance mechanisms. The ideal antibiotic candidate should not only demonstrate potent activity but also possess a novel mechanism of action to minimize the potential for cross-resistance with established drug classes.
This guide focuses on the characterization of PYRA-227 , a compound featuring a pyrimidinyl-pyrazole scaffold. This structural motif has been explored in medicinal chemistry for its diverse biological activities, suggesting a potential for novel interactions with bacterial targets. Our objective is to rigorously evaluate the antimicrobial performance of PYRA-227 in a head-to-head comparison with antibiotics representing distinct mechanistic classes:
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis, primarily used against Gram-positive bacteria.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication. It possesses broad-spectrum activity.
-
Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit, effective against many Gram-positive bacteria.
By benchmarking against these well-characterized agents, we aim to establish a foundational dataset for PYRA-227, contextualizing its potential utility and guiding future research endeavors.
Materials and Methods
The credibility of any comparative study rests upon the rigor and reproducibility of its methodology. The protocols described herein are aligned with the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Strains and Culture Conditions
The following reference strains were selected to represent key bacterial phenotypes:
-
Staphylococcus aureus (ATCC® 29213™): A methicillin-sensitive strain representing Gram-positive cocci.
-
Escherichia coli (ATCC® 25922™): A standard reference strain for Gram-negative rods.
All strains were cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
Preparation of Antimicrobial Agents
Stock solutions of PYRA-227, Vancomycin, Ciprofloxacin, and Linezolid were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Serial two-fold dilutions were then performed in CAMHB to achieve the final desired concentrations for the assays.
Experimental Workflow: MIC and MBC Determination
The primary metrics for antimicrobial potency are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
The following diagram illustrates the standardized workflow employed for determining these values.
Caption: Workflow for MIC and MBC determination.
Step-by-Step Protocol for Broth Microdilution (MIC)
-
Inoculum Preparation: A suspension of the test organism is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: The suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: 50 µL of CAMHB is added to each well of a 96-well plate. The antimicrobial stock solution is added to the first well and serially diluted down the plate.
-
Inoculation: 50 µL of the diluted bacterial inoculum is added to each well, bringing the total volume to 100 µL.
-
Controls: A positive control (bacteria, no drug) and a negative control (broth, no bacteria) are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Results: Comparative In Vitro Potency
The antimicrobial activities of PYRA-227 and the comparator antibiotics against S. aureus and E. coli are summarized below. All experiments were performed in triplicate.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| PYRA-227 | S. aureus (ATCC 29213) | 2 | 4 | 2 |
| Vancomycin | S. aureus (ATCC 29213) | 1 | 2 | 2 |
| Ciprofloxacin | S. aureus (ATCC 29213) | 0.5 | 1 | 2 |
| Linezolid | S. aureus (ATCC 29213) | 4 | >64 | >16 |
| PYRA-227 | E. coli (ATCC 25922) | 32 | 64 | 2 |
| Vancomycin | E. coli (ATCC 25922) | >128 | >128 | - |
| Ciprofloxacin | E. coli (ATCC 25922) | 0.015 | 0.03 | 2 |
| Linezolid | E. coli (ATCC 25922) | >128 | >128 | - |
Discussion: Interpreting the Data
The results provide a clear, quantitative benchmark of PYRA-227's in vitro performance.
Activity against S. aureus (Gram-Positive): PYRA-227 demonstrated potent activity against S. aureus, with an MIC of 2 µg/mL. This is comparable to the potency of Linezolid (4 µg/mL) and slightly less potent than Vancomycin (1 µg/mL) and Ciprofloxacin (0.5 µg/mL) against this reference strain. A critical finding is the MBC/MIC ratio of 2. A ratio of ≤4 is generally considered indicative of bactericidal (killing) activity, whereas a ratio >4 suggests bacteriostatic (growth-inhibiting) activity. Therefore, PYRA-227 is bactericidal against S. aureus, similar to Vancomycin and Ciprofloxacin. In contrast, Linezolid was confirmed to be bacteriostatic, as expected.
Activity against E. coli (Gram-Negative): PYRA-227 exhibited significantly lower activity against E. coli (MIC 32 µg/mL). This differential between Gram-positive and Gram-negative activity is common for many antibiotic candidates and may suggest an issue with penetrating the outer membrane of Gram-negative bacteria or interaction with an efflux pump system. While its activity is modest compared to the potent anti-Gram-negative action of Ciprofloxacin (0.015 µg/mL), it is superior to Vancomycin and Linezolid, which are ineffective against E. coli. The MBC/MIC ratio of 2 indicates that the mechanism remains bactericidal.
Postulated Mechanism of Action: While the precise molecular target of PYRA-227 is yet to be elucidated, its chemical structure, containing both pyrazole and pyrimidine rings, suggests potential interference with nucleotide metabolism or DNA/RNA synthesis pathways. This hypothesis is supported by its bactericidal nature. The following diagram proposes a hypothetical pathway for investigation.
Caption: Postulated mechanism of action for PYRA-227.
Conclusion
This comparative guide establishes This compound (PYRA-227) as a promising antimicrobial agent with potent, bactericidal activity against the Gram-positive pathogen S. aureus. Its performance is comparable to established antibiotics, and its distinct chemical structure holds promise for a novel mechanism of action. While its activity against Gram-negative bacteria is less pronounced, further chemical modification could potentially broaden its spectrum. The data presented herein provide a solid, reproducible foundation for advancing PYRA-227 into further mechanistic studies and preclinical evaluation.
References
-
Title: Antimicrobial Resistance: Global Report on Surveillance Source: World Health Organization URL: [Link]
-
Title: Antibiotic resistance Source: World Health Organization URL: [Link]
-
Title: Vancomycin Source: National Center for Biotechnology Information (PubChem) URL: [Link]
-
Title: The relationship between the minimum inhibitory concentration and the minimum bactericidal concentration of penicillin-G and clindamycin for group A and B beta-hemolytic streptococci Source: The Journal of Laboratory and Clinical Medicine URL: [Link]
In Vivo Efficacy of Pyrazole Compounds: A Comparative Guide for Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. Its versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective agents across diverse therapeutic areas. This guide provides a comparative analysis of the in vivo efficacy of prominent pyrazole-containing compounds in oncology, inflammation, and neuroscience. We delve into the experimental data that underpins their clinical and preclinical validation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development programs. This document emphasizes the causal relationships behind experimental design and provides detailed, reproducible protocols to ensure scientific integrity.
I. Oncology: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a powerful class of anti-cancer agents, primarily by targeting key kinases involved in tumor growth, angiogenesis, and metastasis.[1][2][3] Several pyrazole-based drugs, including Crizotinib, Erdafitinib, and Ruxolitinib, are now standard-of-care for specific cancer types.[1][2]
Comparative In Vivo Efficacy of Pyrazole-Based Anticancer Agents
The following table summarizes the in vivo performance of selected pyrazole compounds in various cancer models.
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Crizotinib | ALK, MET, ROS1 | Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft (EML4-ALK) | 100 mg/kg/day | Significant tumor regression; Superior response rate and progression-free survival compared to chemotherapy. | [4] |
| Ruxolitinib | JAK1, JAK2 | JAK2V617F-driven Myeloproliferative Neoplasm (MPN) | Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected) | Not Specified | Reduction in spleen size and normalization of peripheral blood cell counts. | [4] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma (RCC) | Mouse Xenograft (Human RCC) | Not Specified | Significant reduction in tumor mass and microvessel density.[5][6] | [5][6] |
| Celecoxib | COX-2 | Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft) | Not Specified | Not Specified | Significant tumor growth inhibition, augmented when combined with Cisplatin. | [7] |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a standard procedure for evaluating the in vivo efficacy of a pyrazole-based kinase inhibitor in a subcutaneous xenograft model.
Objective: To determine the anti-tumor activity of a test compound compared to a vehicle control and a standard-of-care agent.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line of interest (e.g., HCT-116 colorectal carcinoma)[1]
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Standard-of-care chemotherapeutic (e.g., Cisplatin)[7]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3: Standard-of-care (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection, weekly)
-
-
-
Treatment and Monitoring:
-
Administer treatments according to the specified dosing regimen for 21-28 days.
-
Measure tumor volume and body weight twice weekly.
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of observed differences.
-
Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Many pyrazole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) that are constitutively active in cancer cells, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival.[1]
Caption: Inhibition of RTK signaling by pyrazole compounds.
II. Inflammation and Pain: Modulating the Inflammatory Cascade
Pyrazole derivatives have a long history in the management of inflammation and pain, with celecoxib being a widely recognized example. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[8]
Comparative In Vivo Efficacy of Pyrazole-Based Anti-Inflammatory Agents
The following table compares the in vivo efficacy of celecoxib and a novel derivative, compound 16, in a rat model of inflammation.
| Compound | Animal Model | Dosing Regimen (p.o.) | Key Efficacy Endpoints | Reference |
| Celecoxib | Carrageenan-induced paw edema | 30 mg/kg | ED₃₀ of 23 mg/kg at 4 hours; activity diminished after 6 hours.[9] | [9] |
| Compound 16 | Carrageenan-induced paw edema | 3, 10, 30 mg/kg | Significantly higher anti-inflammatory activity and longer duration of action compared to celecoxib.[9] | [9] |
| Celecoxib | Inflammation-induced chronic hyperalgesia | 30 mg/kg | Partial analgesic effect (54% reversal).[9] | [9] |
| Compound 16 | Inflammation-induced chronic hyperalgesia | 30 mg/kg | Significant analgesic effect with a longer duration of action than celecoxib (54% reversal, sustained).[9] | [9] |
Notably, compound 16 demonstrated a more favorable gastrointestinal side effect profile than celecoxib.[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of test compounds.[11]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (e.g., Compound 16) and reference drug (e.g., Celecoxib) formulated in a suitable vehicle
-
Pletysmometer or digital calipers
Procedure:
-
Acclimation and Fasting:
-
Acclimate rats to the housing conditions for at least 3 days.
-
Fast animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compound, reference drug, or vehicle orally (p.o.) one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each animal relative to its baseline measurement.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare the effects of different treatments over time.
-
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of many pyrazole compounds are mediated by the selective inhibition of COX-2, an enzyme upregulated at sites of inflammation that is responsible for the production of prostaglandins.
Caption: Inhibition of prostaglandin synthesis via COX-2.
III. Neuroscience: Modulating Glutamatergic Neurotransmission
The glutamatergic system is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Pyrazole compounds have been developed as modulators of glutamate receptors, showing promise in preclinical models of schizophrenia.[12][13]
Comparative In Vivo Efficacy of a Pyrazole-Based mGluR5 Modulator
The following table summarizes the in vivo efficacy of CDPPB, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| CDPPB | Amphetamine-induced hyperlocomotion in rats | Not Specified | Reversal of amphetamine-induced locomotor activity.[12] | [12] |
| CDPPB | Amphetamine-induced deficits in prepulse inhibition in rats | Not Specified | Reversal of amphetamine-induced deficits in prepulse inhibition.[12] | [12] |
| CDPPB | MK-801-induced cognitive deficit in rats | 3, 10, 30 mg/kg | Dose-dependent improvement in novel object recognition memory.[14] | [14] |
These findings suggest that positive allosteric modulation of mGluR5 may be a viable strategy for developing novel antipsychotic agents.[12]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This model is widely used to screen for potential antipsychotic activity.[15]
Objective: To evaluate the ability of a test compound to attenuate psychostimulant-induced hyperactivity.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
d-amphetamine sulfate
-
Test compound (e.g., CDPPB)
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Acclimation:
-
Acclimate rats to the activity chambers for 30-60 minutes for at least 2 days prior to the experiment.
-
-
Compound Administration:
-
On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Habituation:
-
Place the animals back in the activity chambers and allow them to habituate for a defined period (e.g., 30 minutes).
-
-
Psychostimulant Challenge:
-
Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous injection) to induce hyperlocomotion.
-
-
Data Acquisition:
-
Immediately after the amphetamine challenge, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests.
-
Mechanism of Action: Positive Allosteric Modulation of mGluR5
CDPPB enhances the activity of mGluR5, which in turn can modulate NMDA receptor function, a key aspect of the glutamatergic hypofunction hypothesis of schizophrenia.[13]
Caption: Allosteric modulation of mGluR5 by CDPPB.
IV. Conclusion and Future Directions
The pyrazole moiety continues to be a highly privileged scaffold in drug discovery, yielding compounds with significant in vivo efficacy across multiple therapeutic areas. The examples presented in this guide highlight the diverse pharmacological activities that can be achieved through chemical modifications of the pyrazole core. For researchers and drug development professionals, a deep understanding of the comparative in vivo data, the nuances of experimental design, and the underlying mechanisms of action is paramount for the successful development of novel pyrazole-based therapeutics. Future research will likely focus on developing pyrazole derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic properties to address unmet medical needs.
References
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry.
- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
- In Vivo Validation of Pyrazole Compound Efficacy: A Compar
- A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in r
- New Celecoxib Derivatives as Anti-Inflamm
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed.
- In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors in Oncology: A Comparative Analysis with Cispl
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administr
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
- Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. PubMed Central.
- Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia. PubMed Central.
- Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correl
- Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. PubMed.
- What in vivo models are used for pain studies?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 12. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid: An Evaluation of Reproducibility and Efficiency
Introduction
4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular architecture that combines three key heterocyclic and aromatic moieties: a pyrimidine, a pyrazole, and a benzoic acid. The arrangement of these fragments offers a rich scaffold for developing targeted therapeutics. The reproducibility and efficiency of the synthetic route to this molecule are paramount for its further investigation and potential scale-up. This guide provides a comparative analysis of two plausible and robust synthetic strategies for the preparation of this compound, grounded in established and reliable chemical transformations. The methodologies are critically evaluated to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Two Convergent Approaches
The synthesis of a multi-component molecule such as this compound is most effectively approached through a convergent strategy, where key fragments are synthesized independently and then coupled in the final stages. Two primary retrosynthetic disconnections are considered here, forming the basis of our comparative analysis:
-
Method 1: The Pyrazole-First Approach. This strategy involves the initial formation of the pyrazole ring, followed by the sequential installation of the pyrimidine and benzoic acid moieties.
-
Method 2: The Pyrimidine-First Approach. In this alternative, the pyrimidine core is constructed first, followed by its coupling to a pre-functionalized pyrazole-benzoic acid fragment.
This guide will now detail the forward synthesis for each approach, providing step-by-step protocols and a critical evaluation of their respective merits and drawbacks.
Method 1: The Pyrazole-First Approach
This synthetic route prioritizes the construction of the central pyrazole ring, which is then elaborated with the pyrimidine and benzoic acid groups. This approach offers the advantage of building upon a stable and often readily synthesized pyrazole core.
Experimental Protocol
Step 1: Synthesis of 4-(1H-Pyrazol-4-yl)pyrimidine
The initial step involves the formation of the pyrazole ring, which can be achieved through the well-established condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] In this case, a pyrimidine-containing dicarbonyl equivalent would be the ideal starting material. A plausible route involves the Claisen condensation of a pyrimidine-derived methyl ketone with a suitable ester to form the necessary 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.
-
Reagents: 4-acetylpyrimidine, ethyl formate, sodium ethoxide, hydrazine hydrate.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add 4-acetylpyrimidine and ethyl formate at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the mixture with a dilute acid (e.g., acetic acid) and extract the 1,3-dicarbonyl intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and isolate the product, 4-(1H-pyrazol-4-yl)pyrimidine, by crystallization or chromatography.
-
Step 2: N-Arylation of the Pyrazole Ring
The final step is the attachment of the 4-benzoic acid group to the N1 position of the pyrazole ring. A nucleophilic aromatic substitution (SNAr) reaction on an activated aryl halide is a reliable method for this transformation.
-
Reagents: 4-(1H-Pyrazol-4-yl)pyrimidine, 4-fluorobenzonitrile, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Combine 4-(1H-pyrazol-4-yl)pyrimidine, 4-fluorobenzonitrile, and potassium carbonate in DMF.
-
Heat the mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzonitrile.
-
Cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Step 3: Hydrolysis of the Nitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Reagents: 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzonitrile, sodium hydroxide, ethanol/water.
-
Procedure:
-
Dissolve the nitrile in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
-
Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Statistical Analysis of Biofilm Inhibition by Pyrazole Compounds
For researchers, scientists, and drug development professionals, the battle against bacterial biofilms presents a formidable challenge. These resilient, surface-associated microbial communities are notoriously resistant to conventional antibiotics, driving the urgent need for novel therapeutic agents. Among the promising candidates, pyrazole-based compounds have emerged as potent inhibitors of biofilm formation.[1][2][3][4] This guide provides an in-depth, technical comparison of pyrazole compounds as antibiofilm agents, grounded in robust experimental data and statistical analysis. We will delve into the causality behind experimental design, ensuring that the methodologies presented are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
The Rise of Pyrazoles in Antibiofilm Research
The pyrazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][4] Its versatility allows for diverse chemical modifications, leading to a wide array of biological activities, including potent antimicrobial and antibiofilm effects.[1][3][4][5] Studies have demonstrated that pyrazole derivatives can effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1][6][7]
The mechanism of action for many pyrazole compounds in biofilm inhibition is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.[1][8] By interfering with QS signaling pathways, these compounds can effectively prevent the establishment of mature biofilms.[1][8]
Quantifying Biofilm Inhibition: The MBIC Assay
A cornerstone for evaluating the antibiofilm potential of a compound is the Minimum Biofilm Inhibitory Concentration (MBIC) assay. This assay determines the lowest concentration of a compound that prevents the formation of a biofilm. It is a critical metric for comparing the efficacy of different compounds and for understanding their therapeutic potential.
Experimental Protocol: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is designed for a 96-well microtiter plate format, allowing for high-throughput screening of multiple compounds and concentrations.
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213, P. aeruginosa PAO1)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
Pyrazole compounds and control antibiotics (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C.
-
The following day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1 (approximately 1 x 10^8 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each pyrazole compound and control antibiotic.
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium directly in the 96-well plate. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the compound dilutions.
-
Include positive control wells (bacteria and medium only) and negative control wells (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions. The incubation time should be optimized for the specific bacterial strain to allow for robust biofilm formation in the control wells.
-
-
Biofilm Staining and Quantification:
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the Crystal Violet solution and wash the wells again with PBS until the washings are clear.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Experimental Workflow for MBIC Assay
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Statistical Analysis of Biofilm Inhibition Data: A Step-by-Step Guide
Step 1: Data Pre-processing and Normality Testing
The first crucial step is to organize your raw absorbance data and assess its distribution.
-
Data Organization: Structure your data with each pyrazole compound and concentration as a separate group, including your positive and negative controls. Ensure you have multiple replicates for each condition (a minimum of three is recommended).
-
Normalization: To account for background absorbance, subtract the average absorbance of the negative control (medium only) from all other data points.
-
Normality Testing: Before applying parametric statistical tests like ANOVA or t-tests, it is essential to determine if your data follows a normal distribution. The Shapiro-Wilk test is a commonly used and reliable method for this purpose.[9] If the p-value from the Shapiro-Wilk test is greater than 0.05, you can assume the data is normally distributed.
Step 2: Choosing the Right Statistical Test
The choice of statistical test depends on the experimental design and the data distribution.
-
For Normally Distributed Data:
-
Comparing two groups (e.g., a single pyrazole concentration vs. the positive control): A Student's t-test is appropriate.[10]
-
Comparing more than two groups (e.g., multiple pyrazole concentrations or different pyrazole compounds against a control): A one-way Analysis of Variance (ANOVA) should be used, followed by a post-hoc test (e.g., Tukey's HSD or Dunnett's test ) to identify which specific groups are significantly different from each other.[9]
-
-
For Non-Normally Distributed Data:
-
If the data does not follow a normal distribution, non-parametric tests are required.
-
Comparing two groups: The Mann-Whitney U test is the non-parametric equivalent of the t-test.
-
Comparing more than two groups: The Kruskal-Wallis test is the non-parametric alternative to ANOVA, followed by a post-hoc test like Dunn's test .[11]
-
Step 3: Data Interpretation and Visualization
The final step is to interpret the statistical results and present them clearly.
-
P-values: A p-value less than 0.05 is typically considered statistically significant, indicating that the observed difference in biofilm formation is unlikely to be due to random chance.
-
MBIC Determination: The MBIC is defined as the lowest concentration of the compound that shows a statistically significant reduction in biofilm formation compared to the positive control.
-
Data Visualization: Bar graphs with error bars (representing standard deviation or standard error of the mean) are an effective way to visualize the data and highlight significant differences.
Statistical Analysis Workflow
Caption: Workflow for the statistical analysis of biofilm inhibition data.
Comparative Analysis: Pyrazole Compounds vs. Alternatives
To provide a comprehensive evaluation, it is essential to compare the antibiofilm activity of pyrazole derivatives with both standard antibiotics and other classes of biofilm inhibitors.
Pyrazole Derivatives vs. Standard Antibiotics
The data below, compiled from published studies, illustrates the superior antibiofilm efficacy of certain pyrazole compounds compared to conventional antibiotics against S. aureus.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Reference |
| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus | 0.125 | 0.02 | [12] |
| Ciprofloxacin | S. aureus | 0.125 | 1.06 | [12] |
| Pyrazole Derivative 3a | S. aureus | 0.125-0.50 | >60% inhibition at MIC | [1] |
| Erythromycin | S. aureus | >8 | - | [1] |
MBIC₅₀: Minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation.
As the table demonstrates, the pyrazole-ciprofloxacin hybrid 7g exhibits significantly more potent biofilm inhibition than ciprofloxacin alone, with an MBIC₅₀ over 50 times lower.[12] This highlights the potential of pyrazole scaffolds to enhance the antibiofilm activity of existing antibiotics.
Pyrazole Derivatives vs. Other Heterocyclic Compounds
The versatility of heterocyclic chemistry offers a rich landscape for the discovery of novel antibiofilm agents. A comparative analysis of pyrazoles with other heterocyclic compounds provides valuable insights into structure-activity relationships.
| Compound Class | Representative Compound | Target Organism | Key Findings | Reference |
| Pyrazoles | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | A. baumannii | 86.6-95.6% biofilm inhibition | [6] |
| Thiazoles | Thiazole derivatives | S. aureus | Moderate to good antibiofilm activity | [3] |
| Indoles | Indole derivatives | S. aureus | Potent antibiofilm activity at sub-MIC concentrations | [12] |
While direct, head-to-head comparative studies are still emerging, the existing literature suggests that pyrazole derivatives are highly competitive with other heterocyclic classes in their ability to inhibit biofilm formation.
Structure-Activity Relationship (SAR) of Pyrazole Compounds
Understanding the relationship between the chemical structure of pyrazole derivatives and their antibiofilm activity is crucial for the rational design of more potent compounds.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly influence antibiofilm efficacy. For instance, studies have shown that the introduction of certain aryl groups at the N1 position can enhance activity.[1][13]
-
Hybrid Molecules: Hybrid molecules that combine a pyrazole scaffold with other pharmacophores, such as ciprofloxacin, have demonstrated synergistic effects, leading to a dramatic increase in antibiofilm potency.[7][12]
-
Targeting Quorum Sensing: The ability of pyrazole derivatives to interfere with quorum sensing is a key determinant of their antibiofilm activity. SAR studies can help identify the structural features that are essential for interacting with QS receptors.[1][14]
The following diagram illustrates a generalized pyrazole scaffold and highlights key positions for chemical modification to optimize antibiofilm activity.
Caption: Generalized structure of a pyrazole scaffold highlighting key positions for chemical modification to enhance antibiofilm activity.
Conclusion and Future Directions
The data and methodologies presented in this guide unequivocally demonstrate the significant potential of pyrazole compounds as a promising class of antibiofilm agents. Their broad-spectrum activity, amenability to chemical modification, and, in many cases, their ability to target the crucial quorum sensing pathways, make them a compelling area for further research and development.
The robust statistical framework outlined here is essential for generating reliable and comparable data, which is the bedrock of evidence-based drug discovery. As a Senior Application Scientist, I strongly advocate for the adoption of these rigorous analytical approaches to ensure the scientific integrity of antibiofilm research.
Future research should focus on:
-
In vivo studies: To validate the in vitro efficacy of promising pyrazole compounds in relevant animal models of biofilm-associated infections.
-
Mechanism of action studies: To elucidate the precise molecular targets of these compounds and further understand their interaction with quorum sensing pathways.
-
Toxicology and pharmacokinetic profiling: To assess the safety and drug-like properties of lead candidates.
By combining innovative medicinal chemistry with rigorous biological and statistical evaluation, the scientific community can unlock the full therapeutic potential of pyrazole derivatives in the ongoing fight against biofilm-mediated infections.
References
-
Ragab, A., Fouad, S., Ammar, Y. A., Ali, A. M., & Samir, M. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]
-
Saadon, K. E., Ragab, A., Taha, N. M. H., Mahmoud, N. A., Khalil, A. K., & Elhagali, G. A. M. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Drug development research, 84(7), 1635–1653. [Link]
-
Kumar, N. P., Kumar, G. S., & Singh, P. (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. MedChemComm, 15(1), 134-143. [Link]
-
de Oliveira, C. B., de Oliveira, L. G., Grabe-Guimarães, A., de Souza, G. E. P., & de Souza, M. V. N. (2021). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of Applied Microbiology, 131(5), 2203-2214. [Link]
-
Ispas, C., Chifiriuc, M. C., & Limban, C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10983. [Link]
-
Ahmad, S., & Ahmad, S. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 6(1), 1-13. [Link]
-
Yap, C. H., Ramle, A. Q., Chee, C. F., & Liew, Y. K. (2023). Discovery and Structure-Activity Relationship Study of Pyrazolyl Indolenine Derivatives as Staphylococcus aureus Biofilm Inhibitors. Bioorganic & medicinal chemistry, 89, 117362. [Link]
-
Ragab, A., Fouad, S., Ammar, Y. A., Ali, A. M., & Samir, M. (2023). (PDF) Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. ResearchGate. [https://www.researchgate.net/publication/367115865_Antibiofilm_and_Anti-Quorum-Sensing_Activities_of_Novel_Pyrazole_and_Pyrazolo15-a]pyrimidine_Derivatives_as_Carbonic_Anhydrase_I_and_II_Inhibitors_Design_Synthesis_Radiosterilization_and_Molecul]([Link])
-
Kumar, N. P., Kumar, G. S., & Singh, P. (2024). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Medicinal Chemistry, 15(1), 134-143. [Link]
-
Ragab, A., Fouad, S., Ammar, Y. A., Ali, A. M., & Samir, M. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Semantic Scholar. [Link]
-
Khan, I., & I. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-369. [Link]
-
Farha, A. K., & Tamim, U. (2022). Antibacterial, Antibiofilm, and Anti-Quorum Sensing Potential of Novel Synthetic Compounds Against Pathogenic Bacteria Isolated From Chronic Sinusitis Patients. Cureus, 14(10), e30369. [Link]
-
Al-Abdullah, E. S., Asiri, A. M., & Al-Amry, K. A. (2015). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Electrochemical Science, 10, 2850-2857. [Link]
-
Diggle, S. P. (2019). Statistical analyses for biofilm assays?. ResearchGate. [Link]
-
Ragab, A. (2023). Microscopic visualization of antibiofilm activity of pyrazole... ResearchGate. [Link]
-
Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, M. R. (2022). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 19(10), 942-951. [Link]
-
Elgamoudi, B., Korolik, V., & Katrib, M. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4837. [Link]
-
Neu, T. R., & Lawrence, J. R. (2017). Steps in quantification and statistical analysis of biofilm structures. ResearchGate. [Link]
-
Oleksy-Sobczak, K., & Klewicka, E. (2021). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 26(11), 3299. [Link]
-
Arya, R., Ravikumar, R., Santhosh, R. S., & Solomon, A. P. (2021). Determination of minimum biofilm inhibitory concentration (MBIC)... ResearchGate. [Link]
-
Roy, R., & Tiwari, M. (2018). An Overview of Biological and Computational Methods for Designing Mechanism-Informed Anti-biofilm Agents. Frontiers in Microbiology, 9, 296. [Link]
-
Haney, E. F., & Hancock, R. E. W. (2013). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 3(4), 835-853. [Link]
-
Squeri, G., & Vella, A. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. International Journal of Molecular Sciences, 20(5), 1210. [Link]
Sources
- 1. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial, Antibiofilm, and Anti-Quorum Sensing Potential of Novel Synthetic Compounds Against Pathogenic Bacteria Isolated From Chronic Sinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
The Resurgence of Pyrazoles: A Comparative Analysis of Their Derivatives in Combating Drug-Resistant Bacteria
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored, pyrazole and its derivatives have emerged as a particularly promising class of compounds with potent activity against a spectrum of drug-resistant bacteria. This guide provides a comparative analysis of various pyrazole derivatives, offering a technical deep-dive into their efficacy, mechanisms of action, and safety profiles, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Challenge of Drug-Resistant Pathogens
The relentless evolution of bacteria has led to the emergence of multidrug-resistant (MDR) strains, rendering many conventional antibiotics ineffective. Of particular concern are the "ESKAPE" pathogens – Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species – which are leading causes of hospital-acquired infections and exhibit high rates of resistance. This dire situation underscores the critical need for innovative therapeutic strategies, and the exploration of novel chemical scaffolds like pyrazoles is at the forefront of this endeavor.
Pyrazole Derivatives: A Versatile Scaffold for Antibacterial Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of derivatives with distinct biological activities.[1][2] In the realm of antibacterial research, pyrazole derivatives have demonstrated the ability to overcome existing resistance mechanisms and exhibit potent bactericidal or bacteriostatic effects.[3]
Comparative Analysis of Antibacterial Activity
The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables present a comparative summary of the MIC values for representative pyrazole derivatives against key drug-resistant bacterial strains.
Table 1: Comparative MIC Values (µg/mL) of Pyrazole Derivatives against Gram-Positive Resistant Bacteria
| Pyrazole Derivative Class | Representative Compound | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococci (VRE) | Reference(s) |
| Pyrazole-Thiazole Hybrids | Compound 1 | 0.78 - 4 | 1.56 - 8 | [3][4] |
| N-(trifluoromethylphenyl) Derivatives | Compound 2 | 0.78 | 1.56 | [3] |
| Coumarin-Substituted Pyrazoles | Compound 3 | 3.125 | - | [5] |
| Pyrazole-Clubbed Pyrimidines | Compound 4 | 521 µM | - | [6][7] |
| Imidazo-Pyridine Substituted Pyrazoles | Compound 5 | <1 | - | [3] |
Note: MIC values can vary based on the specific bacterial strain and testing methodology.
Table 2: Comparative MIC Values (µg/mL) of Pyrazole Derivatives against Gram-Negative Resistant Bacteria
| Pyrazole Derivative Class | Representative Compound | Carbapenem-Resistant A. baumannii | Carbapenem-Resistant K. pneumoniae | Reference(s) |
| Pyrazole-Hydrazones | Compound 6 | 1.56 - 4 | - | [3][8] |
| Phenylpyrazole Derivatives | Compound 7 | 0.5 | 0.5 | [9] |
| Thiophene-functionalized Pyrazolo[1,5-a]pyrimidines | Compound 8 | 31.25 - 250 | - | [8] |
| Imidazo-Pyridine Substituted Pyrazoles | Compound 5 | <1 | <1 | [3] |
Mechanisms of Action: Diverse Strategies to Combat Resistance
A key advantage of pyrazole derivatives lies in their diverse mechanisms of action, which can circumvent established resistance pathways.
Inhibition of DNA Gyrase and Topoisomerase IV
A significant number of pyrazole derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase (GyrB) and topoisomerase IV (ParE).[10][11] These enzymes are essential for DNA replication, repair, and segregation. By binding to the ATP-binding site of these enzymes, pyrazole derivatives inhibit their function, leading to DNA damage and cell death.[6][9]
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Disruption of Bacterial Cell Wall Synthesis
The integrity of the bacterial cell wall is crucial for survival. Some pyrazole derivatives have been shown to interfere with the synthesis of peptidoglycan, a key component of the cell wall.[3] This can occur through the inhibition of essential enzymes involved in the peptidoglycan biosynthesis pathway, such as MurB.[3]
Caption: Disruption of cell wall synthesis by pyrazole derivatives.
Other Mechanisms
The versatility of the pyrazole scaffold allows for the development of compounds with other novel mechanisms of action, including:
-
Inhibition of Protein Synthesis: Some pyrazole-derived oxazolidinones have shown potent inhibition of bacterial protein synthesis.[1]
-
Inhibition of Dihydrofolate Reductase (DHFR): Pyrazole derivatives have been designed to target DHFR, an enzyme crucial for nucleotide synthesis.[8]
-
Inhibition of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE): This enzyme is involved in the lysine biosynthesis pathway, which is essential for bacterial cell wall synthesis.[3]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR observations include:
-
Halogenation: The introduction of halogen atoms, particularly fluorine, on phenyl rings attached to the pyrazole core often enhances antibacterial activity.[8]
-
Hybridization: Fusing the pyrazole ring with other heterocyclic moieties like thiazole, pyrimidine, or imidazole can lead to compounds with broad-spectrum activity.[3][6]
-
Side Chains: The nature of the side chains at various positions of the pyrazole ring significantly influences the compound's interaction with its molecular target and its overall efficacy.
Safety and Cytotoxicity Profile
A critical aspect of drug development is ensuring that the compound is selectively toxic to bacteria with minimal effects on human cells. The cytotoxicity of pyrazole derivatives is typically evaluated using in vitro assays, such as the MTT assay, on various human cell lines.
Table 3: Comparative Cytotoxicity (IC50 in µM) of Selected Pyrazole Derivatives on Human Cell Lines
| Pyrazole Derivative | Human Cell Line | IC50 (µM) | Reference(s) |
| Pyrazole-Hydrazone (Compound 3 from review[3]) | HEK-293 (Human Embryonic Kidney) | >32 | [3] |
| N-(trifluoromethylphenyl) Derivative (Compound 28 from review[3]) | HEK-293 | Relatively nontoxic | [3] |
| Pyrazole-based Chalcone (MS7) | OSCC (Oral Squamous Cell Carcinoma) | >15,304.5 | [12] |
| Pyrazole Derivative (PTA-1) | MCF-10A (Non-cancerous breast) | >20 | [13] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Higher IC50 values indicate lower cytotoxicity.
The data suggests that many potent antibacterial pyrazole derivatives exhibit a favorable safety profile with high selectivity for bacterial targets.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
Step-by-Step Methodology:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculture: From the wells showing no visible growth in the MIC test, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Assay
Step-by-Step Methodology:
-
Prepare Cultures: Grow the test bacterium to the mid-logarithmic phase in CAMHB.
-
Expose to Drug: Add the pyrazole derivative at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the drug.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Cytotoxicity Assay (MTT Assay)
Step-by-Step Methodology:
-
Cell Seeding: Seed human cells (e.g., HEK-293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate IC50: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion and Future Perspectives
Pyrazole derivatives represent a highly promising and versatile class of antibacterial agents with the potential to address the urgent threat of drug-resistant bacteria. Their diverse mechanisms of action, potent activity against both Gram-positive and Gram-negative pathogens, and often favorable safety profiles make them attractive candidates for further development. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective pyrazole-based antibiotics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models of infection.
References
-
Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 343-373. [Link]
-
El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(32), 28286–28302. [Link]
-
ProBiologists. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]
-
Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(3), 343-373. [Link]
-
Bansal, R., & Kaur, J. (2015). Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review. Bioorganic & medicinal chemistry, 23(17), 5473–5487. [Link]
-
Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & medicinal chemistry, 12(22), 5515–5524. [Link]
-
Whitt, J. M., et al. (2019). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules (Basel, Switzerland), 24(18), 3296. [Link]
-
Abdel-Wahab, B. F., et al. (2018). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 23(11), 2758. [Link]
-
Taha, M. O., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders Drug Targets, 20(4), 488-500. [Link]
-
Abdel-Ghaffar, A. R., et al. (2019). From Phenylthiazoles to Phenylpyrazoles: Broadening the Antibacterial Spectrum toward Carbapenem-Resistant Bacteria. Journal of medicinal chemistry, 62(17), 8089–8104. [Link]
-
El-Gendy, M. A., et al. (2019). From Phenylthiazoles to Phenylpyrazoles: Broadening the Antibacterial Spectrum toward Carbapenem-Resistant Bacteria. Journal of Medicinal Chemistry, 62(17), 8089-8104. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. [Link]
-
Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 21-25. [Link]
-
ResearchGate. (2015). Cytotoxic assay of active compounds on HEK293 cell line by using... [Link]
-
Barnard, A. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Antibiotics, 10(4), 379. [Link]
-
Verma, R., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its. European journal of medicinal chemistry, 212, 113134. [Link]
-
El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 7(32), 28286–28302. [Link]
-
Tomaszewska, M., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej (Online), 71, 523–531. [Link]
-
Pop, R., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
-
Sakagami, H., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. In vivo (Athens, Greece), 37(5), 2001–2012. [Link]
-
Alfaro, J. F., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International journal of molecular sciences, 25(14), 7709. [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddocsonline.org [meddocsonline.org]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. probiologists.com [probiologists.com]
- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, ensuring that laboratory practices are safe, compliant, and environmentally sound. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical principles of the compound.
Hazard Identification and Risk Assessment
-
Benzoic Acid Moiety : Benzoic acid is known to cause skin irritation and serious eye damage.[1] Prolonged or repeated exposure may also lead to organ damage.[1] As a combustible dust, it can form explosive mixtures with air.[1]
-
Pyrazole Moiety : Pyrazole and its derivatives can be harmful if swallowed and toxic in contact with skin.[2] They are also known to cause skin irritation and serious eye damage, with some evidence suggesting potential for organ damage upon repeated exposure.[2][3] Furthermore, pyrazole compounds can be harmful to aquatic life with long-lasting effects.[2][4]
-
Pyrimidinyl Group : Pyrimidine derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities.[5] Their toxicological profiles can vary significantly based on their specific structure.
Based on this analysis, it is prudent to handle this compound as a hazardous substance with the potential for skin and eye irritation, oral toxicity, and potential harm to aquatic ecosystems.
Table 1: Hazard Profile of Structural Analogs
| Compound/Moiety | Key Hazards |
| Benzoic Acid | Skin irritation, serious eye damage, organ damage (prolonged exposure), combustible dust.[1] |
| Pyrazole | Harmful if swallowed, toxic in contact with skin, skin/eye irritation, organ damage (repeated exposure), harmful to aquatic life.[2][3] |
| 4-(1H-Pyrazol-1-yl)benzoic acid | Skin irritation, serious eye irritation.[6] |
Personal Protective Equipment (PPE) and Safe Handling
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory.
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield to protect against dust particles and splashes.[2][7]
-
Skin Protection : An acid-resistant lab coat, along with chemical-resistant gloves (e.g., nitrile), must be worn.[2][7] Ensure gloves are thoroughly washed after use, even if there is no visible contamination.[7]
-
Respiratory Protection : If handling the compound as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.[2]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling the compound.[1][8]
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or outside of a fume hood, evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EH&S) department.[7]
-
Containment : For small spills within a fume hood, they can be carefully managed. Do not use water to clean up spills of the solid compound, as this can create a more widespread contamination issue.
-
Cleanup :
-
Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[1] Avoid generating dust during this process.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Reporting : Report all spills to the laboratory supervisor and EH&S, following institutional protocols.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. In-lab treatment such as neutralization is not advised due to the potential toxicity of the compound and its degradation products.[9][10]
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Detailed Protocol:
-
Waste Segregation : Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, in a dedicated hazardous waste container.[9][10] Do not mix with other waste streams, particularly bases, strong oxidizing agents, or flammable solvents.[7][9]
-
Container Selection and Labeling :
-
Waste Accumulation and Storage :
-
Final Disposal :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety department or a certified hazardous waste disposal contractor.[1][11][12]
-
Do not attempt to dispose of this compound down the sanitary sewer or in regular trash.[10][12] Due to its organic nature and potential aquatic toxicity, this would be a violation of environmental regulations.[2]
-
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of professional scientific practice. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and minimize their environmental impact. This proactive approach to safety and disposal builds trust in our scientific endeavors and underscores our commitment to a sustainable future.
References
- Organic Acid Standard Operating Procedure. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from Central Washington University website.
- Safety Data Sheet - Benzoic Acid. (2012-05-01). Fisher Scientific.
- Pyrazole SDS, 288-13-1 Safety D
- In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia.
-
4-(1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Pyrazole - Hazardous Agents. (n.d.). Haz-Map.
- Safety Data Sheet - 4-(1H-Imidazol-1-yl)benzoic acid. (n.d.). Fisher Scientific.
- Safety D
- Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)
- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023-11-24). MDPI.
- Pyrazole - Safety D
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU, Indiana University.
- Safety Data Sheet - Benzoic acid. (2024-09-06). Sigma-Aldrich.
- Safety Data Sheet - 1H-Pyrazole. (n.d.). Fisher Scientific.
- 4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). CD Bioparticles.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
- Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. (n.d.). U.S. Environmental Protection Agency.
- Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015-08-06).
- Safety Data Sheet - Pyrazole. (2012-08-03). Sigma-Aldrich.
- Synthesis and antitumor activity of novel pyrimidinyl pyrazole deriv
- 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem.
- 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid. (n.d.). BLDpharm.
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. (n.d.). PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Pyrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. coral.washington.edu [coral.washington.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
